molecular formula C10H10O2 B1593204 Chroman-8-carbaldehyde CAS No. 327183-32-4

Chroman-8-carbaldehyde

Cat. No.: B1593204
CAS No.: 327183-32-4
M. Wt: 162.18 g/mol
InChI Key: ZYKTXRDSAFQAAM-UHFFFAOYSA-N
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Description

Chroman-8-carbaldehyde is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKTXRDSAFQAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624057
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327183-32-4
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Chroman-8-carbaldehyde (CAS 327183-32-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-8-carbaldehyde, with the CAS Registry Number 327183-32-4, is a heterocyclic aromatic aldehyde. It belongs to the chroman family of compounds, which are characterized by a benzopyran ring system. The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic molecules.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound, featuring a reactive aldehyde group at the 8-position of the chroman ring, serves as a valuable synthetic intermediate for the development of novel therapeutics and other functional organic materials.[3][4]

This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, spectral characterization, and potential applications in drug discovery. Due to the compound's status as a specialized research chemical, some experimental data is not extensively published. In such instances, this guide provides predicted data based on the analysis of structurally related compounds to offer a more complete profile for research and development purposes.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid.[5] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C to ensure its stability.[5]

PropertyValueSource(s)
CAS Number 327183-32-4[5]
Molecular Formula C₁₀H₁₀O₂[6]
Molecular Weight 162.19 g/mol [6]
Appearance White to off-white solid[5]
Storage 2-8°C, under inert gas[5]
Purity Typically ≥95%[5][7]
SMILES O=Cc1cccc2c1OCCC2[6]

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been described, which involves the formation of a chroman ring system followed by the introduction of the carbaldehyde group.[5] A key step in this synthesis is the ortho-formylation of a chroman precursor.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a known synthetic route.[5]

Step 1: Preparation of the Chroman Precursor

The synthesis begins with a suitable brominated aromatic precursor, which is then elaborated to form the chroman ring.

Step 2: Formylation

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the chroman precursor in a mixture of anhydrous tetrahydrofuran (THF) and hexane.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours to facilitate the lithium-halogen exchange.

  • To the resulting organolithium species, add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of 1N hydrochloric acid (HCl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude this compound using silica gel column chromatography.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0 to 20%).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Full spectral characterization is essential for confirming the identity and purity of this compound. While experimental ¹H NMR data is available, complete experimental ¹³C NMR, IR, and mass spectra are not widely published. The following sections provide the known ¹H NMR data and predicted data for other spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.41singlet-1H, Aldehyde (-CHO)
7.64-7.63doublet of doublets1.5, 8.11H, Aromatic
7.25doublet5.131H, Aromatic
6.89triplet7.31H, Aromatic
4.30triplet5.12H, -OCH₂-
2.83triplet6.22H, Ar-CH₂-
2.09-2.03multiplet-2H, -CH₂-

Solvent: CDCl₃, Frequency: 400 MHz[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on standard chemical shift values for chroman and aldehyde moieties, the following are the predicted ¹³C NMR chemical shifts.[8][9]

Predicted Chemical Shift (δ) ppmAssignment
~190Aldehyde Carbonyl (C=O)
~160Aromatic Carbon (C-O)
~135Aromatic Carbon
~128Aromatic Carbon
~125Aromatic Carbon
~120Aromatic Carbon
~118Aromatic Carbon
~65Methylene Carbon (-OCH₂)
~25Methylene Carbon (Ar-CH₂)
~22Methylene Carbon (-CH₂)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and chroman functional groups.[10][11]

Predicted Wavenumber (cm⁻¹)Functional Group Vibration
~2950-2850C-H stretch (aliphatic)
~2850-2750C-H stretch (aldehyde)
~1690C=O stretch (aromatic aldehyde)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[10]

m/zPredicted Fragment
162[M]⁺ (Molecular Ion)
161[M-H]⁺
133[M-CHO]⁺

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dominated by its two key functional components: the aldehyde group and the chroman ring system.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making this compound a valuable building block in organic synthesis.[12]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Chroman-8-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene, providing a route to vinyl-substituted chroman derivatives.

  • Condensation Reactions: this compound can undergo condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds in reactions such as the Knoevenagel condensation.[12]

Caption: Key reactions of the aldehyde group in this compound.

Reactions of the Chroman Ring

The benzene ring of the chroman nucleus can undergo electrophilic aromatic substitution. The ether oxygen is an activating group, directing incoming electrophiles primarily to the positions ortho and para to it.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological data available for this compound itself, the broader class of chroman and chromene derivatives has shown a wide range of pharmacological activities, suggesting that this compound is a promising scaffold for the development of new therapeutic agents.[2]

  • Anticancer Activity: Many chroman derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit cell proliferation.[12]

  • Antimicrobial Activity: Chroman-based compounds have been investigated for their antibacterial and antifungal properties.[2]

  • Anti-inflammatory Effects: Some chroman derivatives exhibit anti-inflammatory activity, potentially through the inhibition of inflammatory pathways.[13]

  • Enzyme Inhibition: The chroman scaffold has been used to design inhibitors for various enzymes, including aldehyde dehydrogenase.[14][15] Given its aldehyde group, this compound could be explored as a potential substrate or inhibitor for enzymes involved in aldehyde metabolism.

The presence of the aldehyde group in this compound makes it an ideal starting point for the synthesis of a library of derivatives for high-throughput screening to identify novel bioactive compounds.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its chroman core is a well-established pharmacophore, and the presence of a reactive aldehyde group allows for extensive chemical modification. While specific biological data for this compound is not yet widely available, its structural features make it a highly attractive candidate for the synthesis and screening of new chemical entities with a range of potential therapeutic applications. This guide provides a solid foundation of its known properties and synthetic utility to aid researchers in its application.

References

A Comprehensive Technical Guide to the Solubility of Chroman-8-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction setup and work-up to purification and formulation. This guide provides an in-depth analysis of the solubility profile of Chroman-8-carbaldehyde (CAS No. 327183-32-4), a versatile intermediate in organic synthesis.[1][2] This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern its solubility, offering both predictive insights and practical experimental protocols.

Understanding this compound: A Physicochemical Overview

This compound is an aromatic aldehyde with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[3][4] Its structure, featuring a bicyclic chroman core fused to a benzene ring with a carbaldehyde group, dictates its solubility behavior. The molecule possesses both hydrophobic (the bicyclic aromatic system) and polar (the aldehyde and ether functionalities) regions.

The ether oxygen and the carbonyl group's oxygen can act as hydrogen bond acceptors.[5][6] However, the absence of a hydrogen bond donor significantly limits its solubility in protic solvents like water. The calculated LogP (partition coefficient) of 1.8241 suggests a moderate degree of lipophilicity, indicating a preference for organic environments over aqueous ones.[4]

Predicted and Observed Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be reliably predicted based on the "like dissolves like" principle and inferred from its use in synthetic procedures.[3] Aldehydes and ketones are generally soluble in most common organic solvents.[5]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsoluble to Very Slightly SolubleThe large nonpolar hydrocarbon framework outweighs the polarity of the aldehyde and ether groups. While the oxygen atoms can accept hydrogen bonds from water, the molecule's overall nonpolar character dominates.[6][7][8]
MethanolPolar ProticSolubleMethanol's shorter alkyl chain compared to ethanol makes it a better solvent for moderately polar compounds. It can interact with the polar groups of the molecule.[9]
EthanolPolar ProticSolubleSimilar to methanol, ethanol can dissolve this compound through dipole-dipole interactions and hydrogen bonding with the ether and carbonyl oxygens.
AcetonePolar AproticSolubleAs a polar aprotic solvent, acetone effectively solvates the polar aldehyde group through dipole-dipole interactions without the steric hindrance of a longer alkyl chain.
Ethyl AcetateModerately Polar AproticSolubleIts moderate polarity and ability to engage in dipole-dipole interactions make it an excellent solvent, as evidenced by its use in chromatographic purification of this compound.[3][10]
Dichloromethane (DCM)Polar AproticSolubleA versatile solvent capable of dissolving a wide range of organic compounds, DCM's polarity is sufficient to interact with the aldehyde and ether functionalities.[11][12]
Tetrahydrofuran (THF)Polar AproticSolubleThe cyclic ether structure of THF makes it a good solvent for compounds with ether linkages. Its use in the synthesis of this compound confirms solubility.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast array of polar and nonpolar compounds.[13][14][15][16]
HexaneNonpolarSolubleThe significant nonpolar surface area of the chroman ring system allows for favorable van der Waals interactions with nonpolar solvents like hexane, as confirmed by its use in synthesis and chromatography.[3][17]
Diethyl EtherModerately Polar AproticSolubleIts use as an extraction solvent in the synthesis of this compound indicates good solubility.[3]

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of this compound, the following gravimetric method provides a reliable and straightforward approach. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection and Solvent Evaporation:

    • Carefully withdraw a precise volume of the clear supernatant using a micropipette.

    • Transfer the aliquot to a pre-weighed, dry vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Gravimetric Analysis:

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of this compound dissolved in the aliquot of the solvent.

  • Calculation:

    • Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

Workflow Diagram

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess Chroman-8- carbaldehyde to solvent prep2 Seal vial and agitate at constant temperature (24-48h) prep1->prep2 Ensure saturation sep1 Allow suspension to settle prep2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw precise volume of supernatant sep2->ana1 ana2 Transfer to pre-weighed vial ana1->ana2 ana3 Evaporate solvent ana2->ana3 ana4 Weigh vial with dried solute ana3->ana4 calc1 Calculate solubility (g/L) ana4->calc1

Caption: Experimental workflow for determining solubility.

Logic for Solvent Selection in Practical Applications

The choice of solvent is critical for various laboratory procedures:

  • Chemical Reactions: For reactions involving this compound, solvents like THF and diethyl ether are suitable for ensuring the reactants are in the same phase.[3]

  • Extraction: The low water solubility and good solubility in immiscible organic solvents like diethyl ether and ethyl acetate make extraction a viable purification technique.[3]

  • Chromatography: Its solubility in hexane and ethyl acetate allows for effective purification using normal-phase column chromatography, where the polarity of the eluent can be tuned for optimal separation.[3]

  • NMR Spectroscopy: Deuterated chloroform (CDCl₃) is an appropriate solvent for NMR analysis, as indicated in synthetic procedures.[3] For compounds that are difficult to dissolve, deuterated DMSO can be used.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound with a significant hydrocarbon structure. It is largely insoluble in water but demonstrates good solubility in a wide range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic solvents like DMSO. This comprehensive understanding of its solubility, grounded in its molecular structure, empowers researchers to make informed decisions in experimental design, leading to more efficient and successful scientific outcomes.

References

Spectroscopic data interpretation for Chroman-8-carbaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of Chroman-8-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No: 327183-32-4) is a heterocyclic building block featuring a chroman core functionalized with an aldehyde group.[1][2][3][4] This structure is a valuable intermediate in organic synthesis, particularly for generating diverse molecular libraries for drug discovery and materials science.[5][6] Accurate structural confirmation and purity assessment are paramount for its application, necessitating a multi-technique spectroscopic approach. This guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed to serve as a technical resource for researchers, offering not just data, but the underlying scientific rationale for each spectral assignment, grounded in established principles and experimental evidence.

Molecular Structure and Properties

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are numbered as shown below. This numbering scheme will be used consistently throughout the NMR and MS analyses.

  • Molecular Formula: C₁₀H₁₀O₂[1][7]

  • Molecular Weight: 162.19 g/mol [1][7]

  • Appearance: White to off-white solid[7]

Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectrum Interpretation

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The experimental data, acquired in CDCl₃ at 400 MHz, shows distinct signals for the aldehydic, aromatic, and aliphatic protons.[7]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
10.41 Singlet (s) 1H - H9 (CHO)
7.64-7.63 Doublet of Doublets (dd) 1H J = 8.1, 1.5 H7
7.25 Doublet (d) 1H J = 5.13 H5
6.89 Triplet (t) 1H J = 7.3 H6
4.30 Triplet (t) 2H J = 5.1 H2
2.83 Triplet (t) 2H J = 6.2 H4

| 2.09-2.03 | Multiplet (m) | 2H | - | H3 |

Causality Behind Assignments:

  • Aldehydic Proton (H9): The signal at 10.41 ppm is highly deshielded, a characteristic chemical shift for an aldehyde proton directly attached to a carbonyl group. Its singlet multiplicity confirms the absence of adjacent protons.[7]

  • Aromatic Protons (H5, H6, H7):

    • The proton at 7.64-7.63 ppm (H7) is the most downfield in the aromatic region. This is due to the combined electron-withdrawing (deshielding) effects of the adjacent aldehyde group and the ring oxygen. It appears as a doublet of doublets, indicating coupling to two non-equivalent neighboring protons: ortho coupling to H6 (J ≈ 8.1 Hz) and meta coupling to H5 (J ≈ 1.5 Hz).[7]

    • The proton at 6.89 ppm (H6) is shielded relative to H7 and H5 and appears as a triplet. This pattern arises from coupling to two ortho protons, H5 and H7, with similar coupling constants (J ≈ 7.3 Hz).[7]

    • The proton at 7.25 ppm (H5) is ortho to the aliphatic ring junction and appears as a doublet.[7]

  • Aliphatic Protons (H2, H3, H4):

    • The signal at 4.30 ppm (H2) corresponds to the two protons on the carbon adjacent to the ether oxygen (C2). The strong deshielding effect of the oxygen atom shifts this signal significantly downfield. It appears as a triplet, indicating coupling to the two adjacent protons on C3 (J = 5.1 Hz).[7]

    • The signal at 2.83 ppm (H4) is assigned to the benzylic protons on C4. These protons are adjacent to the aromatic ring and appear as a triplet due to coupling with the two protons on C3 (J = 6.2 Hz).[7]

    • The multiplet between 2.09-2.03 ppm (H3) represents the two protons on C3. These protons are coupled to both the C2 and C4 protons, resulting in a more complex splitting pattern (a pentet or multiplet).[7]

¹³C NMR Spectrum Interpretation

While direct experimental data for this compound is not widely published, a highly reliable predicted spectrum can be generated based on established chemical shift ranges and computational models.[8][9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~192 C9 (CHO) Carbonyl carbons of aromatic aldehydes typically appear in this highly deshielded region.[12]
~160 C8a Aromatic carbon attached to the ether oxygen (quaternary).
~138 C7 Aromatic CH carbon ortho to the aldehyde group.
~129 C8 Aromatic quaternary carbon bearing the aldehyde group.
~122 C4a Aromatic quaternary carbon at the ring junction.
~120 C5 Aromatic CH carbon.
~117 C6 Aromatic CH carbon.
~65 C2 Aliphatic carbon bonded to the ether oxygen (O-CH₂).
~28 C4 Aliphatic benzylic carbon (Ar-CH₂).

| ~22 | C3 | Aliphatic CH₂ carbon situated between two other CH₂ groups. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the aldehyde, the aromatic ring, and the ether linkage.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3050 Medium-Weak C-H Stretch Aromatic C-H
~2950-2850 Medium C-H Stretch Aliphatic CH₂
~2850 & ~2750 Weak but Sharp C-H Stretch (Fermi Doublet) Aldehydic C-H
~1690 Strong, Sharp C=O Stretch Conjugated Aldehyde
~1600 & ~1470 Medium-Strong C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Aryl-Alkyl Ether

| ~800-750 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic |

Interpretation of Diagnostic Peaks:

  • Carbonyl (C=O) Stretch: As an aromatic aldehyde, the carbonyl group is in conjugation with the benzene ring. This conjugation lowers the vibrational frequency compared to a saturated aldehyde. A strong, sharp absorption is expected around 1705-1685 cm⁻¹ .[13][14][15] This is one of the most intense and easily identifiable peaks in the spectrum.

  • Aldehydic C-H Stretch: The C-H bond of the aldehyde group presents a highly characteristic feature: a pair of weak to medium absorptions, often referred to as a Fermi doublet, appearing around 2850 cm⁻¹ and 2750 cm⁻¹ .[14][15][16] The presence of both peaks is a definitive indicator of an aldehyde functional group and helps distinguish it from a ketone.[14]

  • Ether C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₂) will produce a strong C-O stretching band, typically in the 1270-1200 cm⁻¹ region.[17]

Fig. 2: Spectroscopic Interpretation Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS_MolIon Identify Molecular Ion (M⁺·) m/z = 162 MS_Frag Analyze Fragmentation Pattern (e.g., loss of H, CHO) MS_MolIon->MS_Frag MS_Confirm Confirm MW & Substructures MS_Frag->MS_Confirm Conclusion Final Structure Verified MS_Confirm->Conclusion IR_Func Identify Functional Groups IR_Diag Locate Diagnostic Peaks C=O (~1690 cm⁻¹) Aldehyde C-H (~2750, 2850 cm⁻¹) IR_Func->IR_Diag IR_Confirm Confirm Aldehyde, Ether, Aromatic Ring IR_Diag->IR_Confirm IR_Confirm->Conclusion NMR_H ¹H NMR: Assign Protons (Shift, Integration, Coupling) NMR_C ¹³C NMR: Assign Carbons (Predicted Shifts) NMR_H->NMR_C NMR_Confirm Elucidate C-H Framework NMR_C->NMR_Confirm NMR_Confirm->Conclusion Start This compound Sample Start->MS_MolIon Start->IR_Func Start->NMR_H cluster_MS cluster_MS cluster_IR cluster_IR cluster_NMR cluster_NMR

A logical workflow for the comprehensive spectroscopic analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns under ionization. For this compound, Electron Ionization (EI) would be a common method.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge) Proposed Ion Formula Notes
162 [M]⁺· [C₁₀H₁₀O₂]⁺· Molecular Ion
161 [M-H]⁺ [C₁₀H₉O₂]⁺ Loss of the aldehydic hydrogen radical.
133 [M-CHO]⁺ [C₉H₉O]⁺ Loss of the formyl radical (-CHO), a common fragmentation for aldehydes.
134 [M-C₂H₄]⁺· [C₈H₆O₂]⁺· Retro-Diels-Alder (RDA) type fragmentation of the dihydropyran ring.

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Further fragmentation after initial losses. |

Proposed Fragmentation Pathway:

The fragmentation of chroman derivatives often involves characteristic losses related to both the heterocyclic ring and its substituents.[18][19]

  • Molecular Ion Formation: Upon electron impact, a radical cation, the molecular ion [M]⁺· , is formed at m/z = 162 .

  • Primary Fragmentations:

    • Loss of H·: The labile aldehydic hydrogen can be lost to form a stable acylium ion at m/z = 161 .

    • Loss of ·CHO: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical, yielding a major fragment at m/z = 133 .

    • Ring Cleavage: A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation pathway for cyclic ethers. This would involve the cleavage of the dihydropyran ring, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z = 134 .

Fig. 3: Proposed MS Fragmentation Pathway M [M]⁺· m/z = 162 M_H [M-H]⁺ m/z = 161 M->M_H - H· M_CHO [M-CHO]⁺ m/z = 133 M->M_CHO - ·CHO M_RDA [M-C₂H₄]⁺· m/z = 134 M->M_RDA - C₂H₄ (RDA) M_Other Other Fragments m/z = 105, etc. M_CHO->M_Other Further fragmentation

Key fragmentation steps for this compound under electron ionization.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below represent best practices for the analysis of a solid, non-volatile organic compound like this compound.

NMR Data Acquisition Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a 2-5 second relaxation delay, and 16-64 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition Protocol (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: Set the injector temperature to 250°C.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400.

    • Source Temperature: Set the ion source temperature to ~230°C.

  • Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the components before they enter the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak for this compound. Compare the spectrum against libraries (e.g., NIST) and interpret the fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H NMR definitively establishes the proton connectivity and environment. IR spectroscopy confirms the presence of the key aldehyde and ether functional groups through their characteristic vibrational frequencies. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. Together, these techniques offer a robust analytical fingerprint, essential for ensuring the identity and quality of this compound in research and development settings.

References

An In-depth Technical Guide to the Potential Biological Activities of Functionalized Chroman Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework, and its oxidized counterpart chroman-4-one (chromanone), represent a class of oxygen-containing heterocyclic compounds of paramount importance in drug discovery.[1][2] Structurally, they consist of a benzene ring fused to a dihydropyran ring.[3] This core motif is not merely a synthetic curiosity; it is abundant in nature, forming the backbone of numerous flavonoids, isoflavonoids, and notably, tocopherols (Vitamin E), which underscores its inherent biological relevance and low toxicity.[1][4]

In medicinal chemistry, the chroman ring is designated a "privileged scaffold." This term describes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a versatile template for developing novel therapeutic agents.[5][6][7] The structural rigidity of the fused ring system, combined with the diverse functionalization possibilities at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the exploration of chroman derivatives across a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and antimicrobial actions.[3][8] This guide provides a technical overview of these biological activities, the underlying mechanisms, relevant structure-activity relationships (SAR), and practical experimental methodologies.

Caption: Core structures of the Chroman and Chroman-4-one scaffolds.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

The chroman scaffold has yielded a multitude of compounds with potent cytotoxic profiles against various human cancer cell lines.[2] The mechanisms are diverse, often involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and angiogenesis.

Mechanism of Action: Functionalized chromans have been shown to exert their anticancer effects through several key mechanisms:

  • Enzyme Inhibition: Certain chroman-4-one derivatives are potent and selective inhibitors of SIRT2 (Sirtuin 2), a protein deacetylase implicated in cell cycle regulation.[9] Inhibition of SIRT2 leads to the hyperacetylation of substrates like α-tubulin, disrupting mitotic processes and inducing cell death.[9] Other derivatives have been shown to interfere with the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, by exhibiting excellent binding energy to the Akt enzyme in computational models.[10]

  • Cell Cycle Arrest and Apoptosis: Studies on breast cancer cell lines (MCF-7) have demonstrated that 3-benzylidene chroman-4-one analogs can induce cell cycle arrest, primarily by increasing the sub-G0/G1 cell population, and promote programmed cell death (apoptosis).[10][11]

  • Antiproliferative Effects: Chroman-based SIRT2 inhibitors have demonstrated strong antiproliferative effects in both breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating to their SIRT2 inhibition potency.[9]

Data Presentation: Cytotoxicity of Chroman Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
6f MCF-7 (Breast)IC50< 10[9]
12a MCF-7 (Breast)IC50~25[9]
6f A549 (Lung)IC50~20[9]
12a A549 (Lung)IC50~40[9]
6i MCF-7 (Breast)GI5034.7[11]
Compound 126 HepG-2 (Liver)IC503.0-6.2[2]
Compound 126 HCT-116 (Colon)IC501.7-7.4[2]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

G cluster_note GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chroman Functionalized Chroman Derivative Chroman->Akt Inhibition* note *As suggested by computational analysis

Caption: Putative inhibition of the PI3K/Akt pathway by chroman derivatives.

II. Antioxidant Activity: Scavenging Reactive Oxygen Species

The structural similarity of the chromanol core to α-tocopherol, the most active form of Vitamin E, makes it an inherently potent antioxidant. This activity is crucial for mitigating oxidative stress, a pathological process implicated in cancer, neurodegenerative disorders, and inflammation.[3][4]

Mechanism of Action: Chromanols act as antioxidants by donating the hydrogen atom from the hydroxyl group on the benzene ring to reduce oxygen-centered free radicals, thereby neutralizing them.[12] The resulting chromanoxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like ascorbate (Vitamin C).[12]

Structure-Activity Relationship (SAR): The antioxidant capacity of chroman derivatives is highly dependent on their substitution pattern.

  • Hydroxyl Group: The presence and position of a phenolic hydroxyl group are critical for radical scavenging activity.[3]

  • C2 and C3 Substitutions: Substitutions at the C2 and C3 positions with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds, sometimes equivalent in activity to Trolox, a water-soluble analog of Vitamin E.[3]

  • Dimeric Compounds: Dimeric chromanols, such as "twin-chromanol," have shown superior radical scavenging properties compared to α-tocopherol due to a slower disproportionation rate of their corresponding radical and the ability to donate twice the number of reducing equivalents.[12]

Data Presentation: Antioxidant Capacity of Chroman-4-one Derivatives

Compound TypeAssayResultReference
3-Benzylidene-7-alkoxychroman-4-onesDPPH Scavenging24.30% - 35.01% inhibition[3]
SilymarinDPPH Scavenging~33% inhibition[3]
7,8-Dihydroxy-3-[(3,4-dihydroxyphenyl) methylene] chroman-4-oneDPPH ScavengingIC50 = 4.5 µM[3]
Twin-chromanolRadical ScavengingBetter than α-tocopherol[12]

III. Anti-inflammatory and Neuroprotective Potential

Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous diseases. Chroman derivatives have demonstrated significant anti-inflammatory effects by targeting pro-inflammatory signaling molecules.[8] They have been reported to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine.[4] Furthermore, certain amidochromans and chromanyl acrylates effectively inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, a key step in the inflammatory response.[13] For instance, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as a particularly potent inhibitor of this process.[13]

Neuroprotective Activity: The antioxidant and anti-inflammatory properties of chromans, coupled with their ability to modulate specific neuronal targets, make them promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14][15]

  • Enzyme Inhibition: Chromone-based compounds are effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in Alzheimer's and Parkinson's disease therapies.[14][15]

  • Neuroprotection: Derivatives have been shown to protect neurons from excitotoxicity induced by glutamate and NMDA.[16] This neuroprotective action involves the activation of the ERK-CREB signaling pathway, which is essential for neuronal survival and plasticity.[16]

  • Anti-Amyloid Aggregation: Some chromone hybrids have demonstrated a remarkable ability to inhibit the self-induced and AChE-induced aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease.[14]

IV. Antimicrobial Activity: Combating Pathogenic Microbes

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Chroman and homoisoflavonoid derivatives have shown broad-spectrum activity against pathogenic bacteria and fungi.[8][17]

Spectrum of Activity: Activity has been reported against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa, Salmonella enteritidis) bacteria, as well as pathogenic fungi, including various Candida species and Aspergillus flavus.[8][17][18]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly influenced by the nature and position of substituents.

  • Position 7: The addition of long alkyl or aryl carbon chains to the hydroxyl group at position 7 has been found to reduce antimicrobial activity.[8]

  • Ring B (Homoisoflavonoids): The presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids appears to enhance bioactivity.[8]

  • Benzyl Group: The introduction of a benzyl group can confer biological activity to a previously inactive precursor.[8]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Chroman Derivatives

Compound ClassMicroorganismMIC Range (µg/mL)Reference
Chroman-4-one & Homoisoflavonoid DerivativesBacteria & Fungi64 - 1024[8]
Chroman Carboxamide DerivativesGram-positive bacteria25 - 100[18]
3-Azolyl-4-chromanone phenyl hydrazonesC. albicans, A. nigerPotent activity reported[3]

V. Synthesis and Experimental Protocols

The development of novel chroman derivatives relies on efficient and versatile synthetic strategies. Cascade radical cyclization reactions have emerged as a powerful tool for this purpose.[19][20][21]

G start Starting Materials (e.g., 2-(allyloxy)arylaldehyde) synthesis Synthesis of Functionalized Chroman start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_screening Biological Screening purification->bio_screening anticancer Anticancer Assays (MTT, SRB) bio_screening->anticancer antioxidant Antioxidant Assays (DPPH, FRAP) bio_screening->antioxidant antimicrobial Antimicrobial Assays (MIC determination) bio_screening->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antioxidant->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: General workflow for the synthesis and evaluation of chroman scaffolds.

Protocol 1: General Synthesis of 3-Benzylidene-4-Chromanones

Rationale: This protocol describes a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure, a common and effective method for assembling the chroman-4-one scaffold.[9] The use of a base like potassium hydroxide facilitates the deprotonation of the 2'-hydroxyacetophenone, initiating the condensation with the aldehyde.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.1 eq)

  • Ethanol

  • Potassium hydroxide (KOH) solution (50% w/v)

  • Hydrochloric acid (HCl), concentrated

  • Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

  • Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the 50% KOH solution dropwise to the cooled mixture. The reaction mixture will typically change color and thicken.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding concentrated HCl until the pH is acidic (pH ~2-3). A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3-benzylidene-4-chromanone derivative.

  • Confirm the structure and purity using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: DPPH Free Radical Scavenging Assay

Rationale: This spectrophotometric assay is a standard method for evaluating antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced to the colorless diphenylpicrylhydrazine, and the color change is measured to quantify scavenging activity.[3]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (chroman derivatives) at various concentrations in methanol

  • Ascorbic acid or Trolox (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound dilutions, positive control, or methanol (for the blank) to the respective wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The functionalized chroman scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating remarkable versatility and a broad range of significant biological activities.[3][6] Its presence in natural products speaks to its evolutionary optimization for biological interaction. Synthetic exploration has further unlocked its potential, leading to potent anticancer, antioxidant, anti-inflammatory, neuroprotective, and antimicrobial agents.

Key challenges remain, including optimizing synthetic yields and improving the pharmacokinetic properties, such as reducing the high lipophilicity of some derivatives to enhance their suitability for in vivo applications.[3][9] Future research will likely focus on the development of multi-target-directed ligands (MTDLs), where a single chroman-based molecule is designed to interact with multiple targets implicated in a complex disease like Alzheimer's.[14] The continued synthesis of novel chroman libraries and their evaluation through high-throughput screening will undoubtedly uncover new therapeutic leads, solidifying the chroman scaffold's role as a cornerstone in the future of drug discovery.

References

The Medicinal Chemistry of Chroman Derivatives: A Comprehensive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry.[1] Recognized as a "privileged structure," its framework is a common feature in a plethora of natural products, including flavonoids, tocopherols (Vitamin E), and rotenoids.[2][3][4] This prevalence in nature is a strong indicator of its evolutionary selection for interacting with diverse biological targets, making it a fertile starting point for drug discovery.[3] Chroman derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects, among others.[1][5][6]

This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive and in-depth exploration of the medicinal chemistry of chroman derivatives. We will delve into the core synthetic strategies for accessing this scaffold, explore its application in key therapeutic areas, and dissect the critical structure-activity relationships (SAR) that govern its biological effects. The focus will be on the "why" behind experimental choices and the mechanistic underpinnings of the observed activities, providing actionable insights for researchers and drug development professionals.

Part 1: The Chroman Scaffold: Synthesis and Chemical Properties

The chroman ring system, consisting of a dihydropyran ring fused to a benzene ring, serves as a versatile template for medicinal chemists.[1] Its partial saturation allows for the creation of stereogenic centers, adding a layer of three-dimensional complexity that can be exploited for specific receptor interactions. The synthesis of the chroman core is a well-established area of organic chemistry, with numerous methods available for its construction.

A common and efficient approach involves the reaction of a phenol with an α,β-unsaturated carbonyl compound or its equivalent, often proceeding through an intramolecular oxa-Michael addition.[7] Other notable methods include the Heck coupling of allylic alcohols with 2-iodophenols followed by cyclization, and Prins cyclizations of alkenyl aldehydes.[8]

Diagram: General Synthetic Strategy for Chroman-4-ones

G reagents 2'-Hydroxyacetophenone + Aldehyde intermediate Chalcone Intermediate reagents->intermediate Base-promoted Aldol Condensation product Chroman-4-one intermediate->product Intramolecular oxa-Michael Addition

Caption: General workflow for the synthesis of chroman-4-one derivatives.

Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-ones via Microwave-Assisted Aldol Condensation and Cyclization

This protocol describes a one-step procedure for synthesizing substituted chroman-4-ones, adapted from methodologies known to be efficient for generating libraries of these compounds.[7] The use of microwave irradiation significantly reduces reaction times compared to conventional heating.

Materials:

  • Appropriately substituted 2'-hydroxyacetophenone (1.0 mmol)

  • Appropriately substituted aldehyde (1.2 mmol)

  • Diisopropylamine (DIPA) (0.3 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.2 mmol), and ethanol (5 mL).

  • Base Addition: Add diisopropylamine (DIPA) (0.3 mmol) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 160-170 °C for 1 hour. The causality here is that the high temperature and pressure achieved in the microwave reactor accelerate both the initial aldol condensation to form the chalcone intermediate and the subsequent intramolecular cyclization.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: The crude product is then purified by flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in heptane or hexane) will depend on the polarity of the specific product synthesized. This step is critical for isolating the desired chroman-4-one from unreacted starting materials and side products.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating system ensures that the final product is of high purity, which is essential for accurate biological evaluation.

Part 2: Chroman Derivatives in Major Therapeutic Areas

The versatility of the chroman scaffold has led to its exploration in a wide range of diseases. Below, we discuss its application in several key therapeutic areas, highlighting lead compounds, structure-activity relationships, and mechanisms of action.

Anticancer Agents

The development of novel anticancer agents is a critical area of research, and chroman derivatives have emerged as a promising class of compounds.[9][10][11] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes and signaling pathways involved in cancer progression.[11]

Several studies have reported the synthesis of chroman-4-one and thiochroman-4-one derivatives with significant cytotoxic activity against various human tumor cell lines.[9] For instance, certain derivatives have shown potent inhibitory effects on the growth of the MCF-7 human breast cancer cell line.[12]

Structure-Activity Relationship (SAR) Insights:

  • Scaffold: Thiochromanone-containing compounds have, in some cases, exhibited higher anticancer activity than their chromanone counterparts.[9]

  • Substitution: For certain series of chroman derivatives, the introduction of Schiff base and isatin moieties at the second position has been shown to enhance anticancer activity against breast cancer cells.[12]

  • Pure Antiestrogens: In a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives, a sulfoxide-containing side chain at the 4-position was crucial for pure antiestrogen activity, which is relevant for hormone-dependent cancers. The stereochemistry at positions 3 and 4, a methyl group at position 3, and the nature of the side chain were all found to be important for activity.[13]

Table 1: Cytotoxic Activity of Selected Chroman Derivatives
Compound IDModificationCell LineActivity (GI₅₀ µM)Reference
6i Isatin-Schiff base at C2MCF-734.7[12]
14b 7-hydroxy-3-methyl-4-(sulfoxide side chain)N/A (in vivo)Potent antiestrogen[13]
24b Thiochroman analogue of 14bN/A (in vivo)Potent antiestrogen[13]
13 Chromane-2,4-dione derivativeMOLT-424.4 (IC₅₀)[11]

Diagram: General Mechanism of Action for Cytotoxic Chroman Derivatives

G Chroman Chroman Derivative Cell Cancer Cell Chroman->Cell Enters Cell Target Intracellular Target (e.g., Tubulin, ER, Kinases) Chroman->Target Binds to Pathway Signaling Pathway Disruption Target->Pathway Modulates Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Induces

Caption: Simplified workflow of a chroman derivative inducing apoptosis in a cancer cell.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Chroman derivatives (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chroman derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO) as a negative control, and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is a critical parameter and should be optimized for the specific cell line and compound class.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Chroman derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways.[14][15][16] A primary mechanism involves the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the suppression of cell adhesion molecules like ICAM-1.[14][17]

For instance, a series of novel amidochromans, chromanyl esters, and chromanyl acrylates were synthesized and found to inhibit TNF-α-induced ICAM-1 expression on human endothelial cells.[14] The compound N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as a particularly potent inhibitor.[14] Other studies have shown that 2-phenyl-4H-chromen-4-one derivatives can suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway.[16]

Structure-Activity Relationship (SAR) Insights:

  • Amidochromans: The length and branching of the amide side chain, as well as substituents on the phenyl ring, significantly affect the inhibitory activity.[14]

  • 2-Phenoxychromones: A methoxy group at the 7-position of the chromone ring was found to be important for the inhibition of superoxide anion generation in human neutrophils, a key process in inflammation.[18]

  • Schiff Bases: The incorporation of a Schiff base moiety into a 7-amino-4-methylcoumarin (a chromen-2-one derivative) scaffold resulted in compounds with potent anti-inflammatory and analgesic activity.[15]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. The chroman scaffold is a key component of α-tocopherol (Vitamin E), a well-known antioxidant, which provides a strong rationale for its exploration in neuroprotection.[1] Chroman derivatives have been designed to combat the multifactorial nature of these diseases by targeting oxidative stress, excitotoxicity, and enzyme dysfunction.[19][20][21]

Hybrids of 1,2-dithiolane and chroman have been synthesized and shown to protect hippocampal neurons from glutamate-induced oxidative stress.[19] The chromane ring system has also been identified as a valuable scaffold for developing inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), enzymes that are key targets in Alzheimer's and Parkinson's disease, respectively.[20][22]

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Hybrids: The nature of the heterocyclic ring used to replace an amide group in the chroman moiety strongly influences neuroprotective activity. For example, a 1,2,4-oxadiazole or 1,2,3-triazole can significantly improve activity against glutamate-induced oxidative stress.[19]

  • Cholinesterase Inhibition: For gem-dimethylchroman-4-ol and -amine derivatives, substitution patterns on the aromatic ring influence their inhibitory activity and selectivity for BuChE.[20]

  • Sirtuin 2 (SIRT2) Inhibition: In a series of chroman-4-one derivatives developed as SIRT2 inhibitors (a target in neurodegeneration), an alkyl chain of three to five carbons at the 2-position and electron-withdrawing groups at the 6- and 8-positions were found to be crucial for high potency.[7]

Diagram: Neuroprotective Mechanisms of Chroman Derivatives

G OxidativeStress Oxidative Stress (ROS) Neuron Neuronal Survival Excitotoxicity Excitotoxicity (Glutamate) Enzyme Enzyme Activity (AChE, MAO-B) Chroman Chroman Derivative Chroman->OxidativeStress Scavenges ROS Chroman->Excitotoxicity Blocks Receptors Chroman->Enzyme Inhibits Chroman->Neuron Promotes

Caption: Multi-target neuroprotective actions of chroman derivatives.

Part 3: Future Perspectives and Conclusion

The chroman scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. The extensive body of research highlights its potential to yield potent and selective modulators of a wide range of biological targets. The journey from natural product inspiration to rationally designed therapeutic agents is well-exemplified by the chroman family.

Future research in this area is likely to focus on several key directions:

  • Multi-Target Ligands: For complex multifactorial diseases like cancer and neurodegeneration, compounds that can modulate multiple targets simultaneously are highly desirable. The chroman scaffold is an ideal template for designing such agents.[22]

  • Stereoselective Synthesis: As many biological targets are chiral, the development of more efficient and scalable methods for the stereoselective synthesis of chroman derivatives will be crucial for creating more specific and potent drugs.[8]

  • New Therapeutic Areas: While significant progress has been made in cancer, inflammation, and neuroprotection, the broad bioactivity of chromans suggests their potential in other areas, such as metabolic disorders, infectious diseases, and cardiovascular conditions.

References

Introduction: The Role of Chroman-8-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of Chroman-8-carbaldehyde Under Acidic and Basic Conditions

This compound is a heterocyclic aromatic aldehyde built upon a 3,4-dihydro-2H-1-benzopyran scaffold.[1] Its unique structure, combining a reactive aldehyde functional group with the stable chroman ring system, makes it a valuable and versatile intermediate in synthetic organic chemistry.[1][2] This compound serves as a critical building block in the development of novel pharmaceuticals, fine chemicals, and materials such as antioxidants and Vitamin E analogs.[2] Given its application in regulated industries, particularly drug development, a thorough understanding of its chemical stability is not merely academic—it is a prerequisite for robust process development, rational formulation design, and ensuring the safety and efficacy of the final product.

This guide provides a comprehensive technical overview of the stability of this compound under both acidic and basic stress conditions. Moving beyond theoretical data, we will delve into the mechanistic underpinnings of its potential degradation pathways and provide field-proven experimental protocols for conducting forced degradation studies. This document is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this key synthetic intermediate.

Part 1: Mechanistic Insights into Potential Degradation Pathways

The stability of this compound is dictated by the reactivity of its two primary functional components: the aromatic aldehyde and the cyclic ether (oxane) within the chroman structure.

Stability Under Acidic Conditions: The Vulnerability of the Ether Linkage

While the aromatic aldehyde group is generally stable under mild acidic conditions, the ether linkage in the chroman ring represents a potential liability. Acid-catalyzed hydrolysis of cyclic ethers is a well-established reaction class. The degradation is predicted to proceed via protonation of the ether oxygen, forming a transient, activated oxonium ion. This activation facilitates nucleophilic attack by water (hydrolysis), leading to the cleavage of the C-O bond and ring-opening.

The most probable outcome is the formation of a phenolic compound with a terminal aldehyde and a hydroxypropyl side chain. This degradation pathway compromises the core structure of the molecule, leading to a complete loss of the parent compound.

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Ring Opening C8C This compound Protonated Protonated Intermediate (Oxonium Ion) C8C->Protonated Protonation of Ether Oxygen H_ion H+ H2O H₂O Opened Ring-Opened Product (Phenolic Aldehyde) Protonated->Opened Nucleophilic Attack by H₂O

Caption: Proposed mechanism for acid-catalyzed degradation of this compound.

Stability Under Basic Conditions: The Cannizzaro Reaction

Under basic conditions, the chroman ether linkage is generally stable. The primary site of reactivity shifts to the aromatic aldehyde group. This compound lacks α-hydrogens, making it a prime candidate for the Cannizzaro reaction when subjected to strong basic conditions (e.g., concentrated alkali).[3]

This disproportionation reaction involves the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting intermediate then transfers a hydride to a second molecule of the aldehyde. Consequently, one molecule is oxidized to the corresponding carboxylic acid salt (sodium chroman-8-carboxylate), while the second is reduced to the primary alcohol (8-(hydroxymethyl)chroman).[3] This pathway is highly significant as it can lead to two distinct, major degradation products.

Cannizzaro_Reaction cluster_1 Base-Catalyzed Disproportionation (Cannizzaro Reaction) C8C1 This compound (Molecule 1) Intermediate Tetrahedral Intermediate C8C1->Intermediate Nucleophilic Attack C8C2 This compound (Molecule 2) C8C2->Products OH_ion OH⁻ Intermediate->Products Hydride Transfer to Molecule 2 Carboxylate Chroman-8-carboxylate (Oxidation Product) Products->Carboxylate Alcohol 8-(Hydroxymethyl)chroman (Reduction Product) Products->Alcohol

Caption: Predicted Cannizzaro reaction pathway for this compound in strong base.

Part 2: A Practical Guide to Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of pharmaceutical development used to establish the intrinsic stability of a drug substance and validate analytical methods.[4][5][6] The objective is to induce degradation at a controlled rate (typically 5-20% degradation) to identify likely degradation products and establish a stability-indicating analytical method.[6]

Core Analytical Technique: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any degradation study. Its purpose is to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent peak is accurate and free from interference.

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve compounds of varying polarity. For example, a gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: Photodiode Array (PDA) detector to assess peak purity and identify the optimal wavelength for quantification.

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Experimental Workflow for Stress Testing

The following diagram and protocols outline a systematic approach to performing forced degradation studies on this compound.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of Chroman-8-carbaldehyde (CAS No. 327183-32-4), a versatile intermediate in organic synthesis.[1][2][3][4] The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of this valuable reagent. The information is synthesized from publicly available safety data sheets and chemical supplier information, supplemented with established principles of laboratory safety.

Understanding the Chemical Nature of this compound

This compound is an aromatic aldehyde featuring a chroman scaffold.[3][4] This structure, with its reactive aldehyde group, is instrumental in the synthesis of various complex molecules, including fragrance compounds and potential pharmaceutical agents.[3][5] However, the very reactivity that makes it a valuable synthetic building block also necessitates careful handling to mitigate potential hazards. The aldehyde functional group is susceptible to oxidation and can participate in various condensation reactions, while the chroman ring system can undergo electrophilic aromatic substitution.[5]

Key Chemical and Physical Properties

A summary of the essential physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in a comprehensive risk assessment.

PropertyValueSource
CAS Number 327183-32-4[1][2]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
Appearance White to off-white solid[1]
Purity Typically ≥95-97%[1][2]
Storage Temperature 2-8°C[1][3]

Hazard Identification and Risk Assessment

Based on available safety data sheets for this compound and structurally related compounds, the primary hazards are associated with skin, eye, and respiratory irritation.[6][7]

  • Skin Irritation: Classified as a Category 2 skin irritant.[6][7] Prolonged or repeated contact can cause redness and irritation.

  • Eye Irritation: Classified as a Category 2 eye irritant.[6][7] Direct contact can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[6][7] Inhalation of dust or vapors should be avoided.

While specific toxicological data for this compound is not extensively available, aldehydes as a class are known for their potential to be sensitizers and irritants. Therefore, a conservative approach to handling is warranted.

GHS Hazard Pictograms and Statements

The following GHS pictograms are associated with this compound:

alt text

Signal Word: Warning[8]

Hazard Statements:

  • H315: Causes skin irritation.[8][9]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6][9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[6]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[6]To protect against splashes and dust.
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.[6]
Respiratory Protection Not typically required for small-scale use in a fume hood. For larger quantities or in the absence of adequate ventilation, a NIOSH/MSHA-approved respirator may be necessary.To prevent inhalation of dust or vapors.

Safe Handling and Experimental Protocols

Adherence to standardized handling procedures is paramount for ensuring both personnel safety and the quality of experimental results.

General Handling Precautions
  • Avoid all personal contact, including inhalation.[11]

  • Wash hands thoroughly after handling.[6][9]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Keep containers tightly closed when not in use.[9]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.

Step-by-Step Protocol for Weighing and Dispensing

References

A Guide to the Synthesis and Application of Chroman-Based Heterocyclic Compounds: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a quintessential "privileged structure" in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules.[1][2][3] Its unique conformational properties and ability to engage with a multitude of biological targets have made it a cornerstone of drug discovery programs worldwide. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies used to construct the chroman nucleus and a comprehensive overview of its diverse applications, particularly in oncology, inflammation, and neuroscience. We move beyond simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol design, and structure-activity relationships (SAR).

Part 1: The Architectural Blueprint: Core Synthesis of the Chroman Scaffold

The construction of the chroman ring system is a foundational challenge in organic synthesis. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency. Here, we dissect the most robust and versatile approaches.

Intramolecular Cyclization: The Power of Proximity

One of the most direct methods to form the chroman ring is through intramolecular cyclization, where a tethered nucleophile attacks an electrophilic center. The intramolecular oxa-Michael addition is a classic and highly effective example of this principle.

Causality in Action: The Intramolecular Oxy-Michael Addition

This reaction typically involves a phenol derivative bearing an α,β-unsaturated ketone or ester moiety.[4] The phenolic hydroxyl group, acting as a soft nucleophile, is predisposed to attack the β-carbon of the unsaturated system in a conjugate addition. The favorability of this reaction is rooted in the formation of a thermodynamically stable six-membered heterocyclic ring. The use of bifunctional organocatalysts, such as those derived from Cinchona alkaloids, can induce high levels of stereocontrol by simultaneously activating the electrophile and positioning the nucleophile for a facial-selective attack.[4]

Workflow: Organocatalyzed Asymmetric Intramolecular Oxy-Michael Addition

sub Substrate Preparation (Phenol with α,β-unsaturated ketone) reac Reaction Setup (Inert atmosphere, specific temp.) sub->reac cat Catalyst Selection (e.g., Cinchona-alkaloid-urea) cat->reac sol Solvent Screening (e.g., Toluene, CH2Cl2) sol->reac work Aqueous Workup & Extraction reac->work Quench reaction puri Purification (Silica Gel Chromatography) work->puri char Characterization (NMR, HPLC for ee%) puri->char

Caption: Experimental workflow for asymmetric chroman synthesis.

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Chroman

This protocol is a self-validating system; successful execution, confirmed by chiral HPLC, validates both the catalyst's efficacy and the reaction conditions.

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the phenol substrate (1.0 equiv.) bearing an (E)-α,β-unsaturated ketone side chain.

  • Catalyst Introduction: Add the cinchona-alkaloid-urea bifunctional organocatalyst (0.1 equiv.).[4] Expertise Insight: The urea moiety acts as a hydrogen-bond donor, activating the ketone, while the tertiary amine of the alkaloid acts as a Brønsted base, deprotonating the phenol to enhance its nucleophilicity.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M concentration).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC column.

Domino and Cascade Reactions: Building Complexity Efficiently

Domino or cascade reactions are highly atom-economical processes that construct complex molecular architectures in a single operation from simple starting materials. The synthesis of polysubstituted chromans has been significantly advanced by the development of oxa-Michael-Michael domino reactions.[5][6]

Mechanism: Squaramide-Catalyzed Oxa-Michael-Nitro-Michael Domino Reaction

This elegant reaction combines a 2-hydroxynitrostyrene with a trans-β-nitroolefin. A chiral bifunctional squaramide catalyst orchestrates the entire sequence.[5]

G cluster_mechanism Catalytic Cycle start Reactants (2-Hydroxynitrostyrene + Nitroolefin) node1 Step 1: Oxa-Michael Addition Phenol attacks nitroolefin start->node1 cat Bifunctional Catalyst (Squaramide) cat->node1 Activation node2 Step 2: Michael Addition Resulting nitronate attacks hydroxynitrostyrene node1->node2 Intramolecular attack node3 Step 3: Protonation & Ring Closure Formation of chroman ring node2->node3 Tautomerization node3->cat Catalyst Regeneration end_node Polysubstituted Chiral Chroman node3->end_node

Caption: Mechanism of a domino reaction for chiral chroman synthesis.

This approach allows for the rapid construction of chromans with up to three contiguous stereocenters with excellent diastereoselectivity and enantioselectivity.[5]

Transition-Metal Catalysis: A Modern Synthetic Toolkit

Transition-metal catalysis offers powerful and often complementary routes to chromans.[7] Palladium, nickel, and ruthenium-based systems are particularly effective.[7][8][9] For instance, palladium-catalyzed carboetherification reactions between 2-(but-3-enyl)phenols and aryl bromides provide straightforward access to substituted chroman derivatives.[8] More recently, nickel-catalyzed asymmetric reductive cyclization has been employed to synthesize chromans bearing chiral tertiary allylic alcohol subunits, which show promising anti-tumor activity.[7]

Table 1: Comparison of Asymmetric Chroman Synthesis Methodologies

MethodCatalyst TypeKey ReactantsTypical ee (%)Typical drReference
Oxa-Michael-Nitro-MichaelSquaramide Organocatalyst2-Hydroxynitrostyrenes, NitroolefinsUp to 99%>20:1[5]
Oxa-Michael-Michael CascadeThiourea OrganocatalystSalicylaldehydes, Dimethyl malonateUp to >99%5:1[6]
Enamine-Metal Lewis AcidBifunctional CatalystCyclohexanones, SalicylaldehydesUp to 99%11:1:1[10][11]
Intramolecular Oxy-MichaelCinchona Alkaloid-UreaPhenols with α,β-unsaturated ketonesHigh (not specified)N/A[4]
Ni-Catalyzed Reductive CyclizationNi/(R)-AntPhos LigandAryl chained alkynonesExcellentN/A[7]

Part 2: Functional Significance: Applications of Chroman Derivatives

The chroman scaffold's prevalence in bioactive molecules is a testament to its versatile pharmacophoric properties. Its derivatives have been successfully developed as anticancer, anti-inflammatory, and neuroprotective agents, among other applications.[12][13][14]

G center Chroman Scaffold Applications anticancer Anticancer Agents (e.g., SIRT2 Inhibitors) center->anticancer antiinflam Anti-inflammatory (e.g., TNF-α Blockers) center->antiinflam neuro Neuroprotective (e.g., Multi-target AD Agents) center->neuro anticonvulsant Anticonvulsant (e.g., Na+ Channel Blockers) center->anticonvulsant other Other Activities (Antioxidant, Antimicrobial) center->other

Caption: Major therapeutic application areas for chroman derivatives.

Chromans in Oncology

Chroman derivatives have emerged as potent anticancer agents targeting various hallmarks of cancer.[12][15] Naturally occurring chromans like tephrosin and calanone have demonstrated activity against lung, leukemia, and cervical cancer cell lines.[2]

Mechanism of Action: Chroman-4-ones as SIRT2 Inhibitors

A particularly compelling target is Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC). Overexpression of SIRT2 is implicated in various cancers. Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[16] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[16]

sirt2 SIRT2 Enzyme tubulin α-Tubulin (Acetylated) sirt2->tubulin Deacetylates (Blocked) chroman Chroman-4-one Inhibitor chroman->sirt2 Inhibits microtubule Microtubule Destabilization tubulin->microtubule apoptosis Cancer Cell Apoptosis microtubule->apoptosis

Caption: Simplified pathway of SIRT2 inhibition by chroman-4-ones.

Table 2: Selected Anticancer Chroman Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)Activity (GI₅₀ / IC₅₀)Reference
2-Alkyl-Chroman-4-onesSIRT2MCF-7 (Breast), A549 (Lung)Low micromolar[16]
Isatin-Chroman HybridsNot specifiedMCF-7 (Breast)34.7 µM[15][17]
Indole-Tethered ChromenesNot specifiedA549 (Lung), MCF-7 (Breast)7.9 - 9.1 µM[12]
Tephrosin (Natural)Not specifiedLung CancerNot specified[2]
Chromans as Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases. Chroman derivatives have shown significant promise as anti-inflammatory agents, primarily by modulating inflammatory cytokine production.[18][19][20] Certain chroman structures are potent blockers of Tumor Necrosis Factor-alpha (TNF-α) production, a critical pro-inflammatory cytokine.[2]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that specific substitutions are critical for anti-inflammatory activity. For example, a methoxy group at the C7 position and a trimethoxyphenyl group at the C2 position of the chroman ring are associated with potent inhibition of TNF-α.[2] In a series of N-alkyl amidochromans, the compound with a hexyl chain was found to be the most potent inhibitor of TNF-α-induced ICAM-1 expression on endothelial cells, a key step in the inflammatory cascade.[21]

Protocol: In Vitro Assay for ICAM-1 Expression Inhibition

  • Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in 96-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test chroman derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control.

  • Inflammatory Stimulus: Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to all wells except the negative control. Incubate for 12-24 hours.

  • Cell Lysis & ELISA: Wash the cells, lyse them, and quantify the expression of Intercellular Adhesion Molecule 1 (ICAM-1) using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Normalize the ICAM-1 expression levels to the vehicle control and calculate the IC₅₀ value for each compound. Trustworthiness Check: A dose-dependent inhibition of ICAM-1 expression provides strong evidence for the compound's anti-inflammatory potential.

Chromans in Neuroscience

The chroman scaffold is central to the development of agents for neurodegenerative disorders and epilepsy.[17][22] Its ability to be tailored for multi-target engagement is particularly valuable for complex diseases like Alzheimer's.[23]

Multi-Target Strategy for Alzheimer's Disease (AD)

The multifactorial nature of AD necessitates therapies that can address multiple pathological pathways. Chromanone-based agents have been designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to improve cholinergic neurotransmission, inhibit monoamine oxidase-B (MAO-B) to reduce oxidative stress, and bind to sigma (σ) receptors, which are involved in neuronal survival.[23] Furthermore, the inherent antioxidant properties of the chroman ring can protect neurons from oxidative stress induced by glutamate excitotoxicity.[24][25]

Anticonvulsant Activity

Chroman derivatives have also been investigated as anticonvulsants.[2][22] Azolylchroman derivatives, for instance, have shown significant efficacy in pentylenetetrazole (PTZ)-induced seizure models in mice, suggesting they may act as potent antiepileptic agents with low neurotoxicity.[2]

Conclusion and Future Perspectives

The chroman heterocycle continues to prove itself as a remarkably versatile and privileged scaffold in chemical biology and drug discovery. The development of sophisticated synthetic methods, particularly in asymmetric organocatalysis and transition-metal catalysis, has granted chemists unprecedented control over the structure and stereochemistry of these molecules. This synthetic accessibility, coupled with a profound and diverse range of biological activities, ensures that chroman-based compounds will remain at the forefront of therapeutic innovation. Future efforts will likely focus on developing novel domino reactions for even greater synthetic efficiency, exploring new biological targets, and leveraging the chroman core in the design of next-generation multi-target agents and chemical probes to unravel complex disease biology.

References

Methodological & Application

Introduction: The Significance of Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Chroman-8-carbaldehyde

This compound (CAS No. 327183-32-4) is a pivotal organic intermediate characterized by a benzodihydropyran (chroman) core functionalized with an aldehyde group at the 8-position.[1] This unique structure makes it a highly valuable building block in the synthesis of more complex molecules. Its applications are diverse, serving as a precursor in the development of novel pharmaceuticals, particularly in building complex heterocyclic systems, and in the creation of fragrance compounds and vitamin E analogs.[1][2] The stability of the chroman ring also lends itself to the preparation of specialty polymers and UV stabilizers.[2]

Given its importance, the development of a reliable and high-yielding synthesis protocol is of paramount interest to researchers in medicinal chemistry and materials science. While several classical formylation methods exist, such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions, these often require phenolic substrates or can suffer from moderate yields and lack of regioselectivity.[3][4][5] The protocol detailed herein focuses on a directed ortho-metalation approach, a modern and highly selective method that offers excellent control and high yields for the specific introduction of a formyl group at the C-8 position of the chroman ring.

Principle of Synthesis: Directed Ortho-Metalation (DoM)

The selected synthesis route leverages the principle of Directed Ortho-Metalation (DoM). In this strategy, a heteroatom-containing directing group on an aromatic ring complexes with an organolithium reagent, guiding deprotonation to a specific adjacent (ortho) position. For the chroman scaffold, the endocyclic ether oxygen atom serves as an effective directing group.

The reaction proceeds in three key stages:

  • Directed Lithiation : A strong organometallic base, n-butyllithium (n-BuLi), is introduced to the chroman precursor. The ether oxygen directs the n-BuLi to selectively abstract a proton from the C-8 position, which is ortho to the oxygen, forming a highly reactive 8-lithiochroman intermediate. This step is performed at very low temperatures (-78 °C) under an inert atmosphere to prevent side reactions.

  • Electrophilic Quench (Formylation) : The nucleophilic 8-lithiochroman species is then treated with an electrophilic formylating agent, N,N-dimethylformamide (DMF). The aryllithium attacks the carbonyl carbon of DMF.

  • Hydrolysis (Workup) : The resulting intermediate is hydrolyzed during an acidic workup, which liberates the final product, this compound.

This method is highly favored for its exceptional regioselectivity and typically provides high yields, making it superior to many traditional electrophilic aromatic substitution methods for this specific transformation.

Reaction Scheme

Reaction_Scheme sub Chroman Precursor (e.g., 8-Bromochroman) reagent1 1. n-BuLi, THF -78 °C sub->reagent1 intermediate1 8-Lithiochroman reagent2 2. DMF intermediate1->reagent2 intermediate2 Tetrahedral Intermediate reagent3 3. H₃O⁺ (Workup) intermediate2->reagent3 product This compound reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Overall reaction scheme via directed ortho-metalation.

Detailed Synthesis Protocol

This protocol is adapted from a reported high-yield synthesis and is intended for execution by trained organic chemists under controlled laboratory conditions.[6]

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Key Properties
8-Bromochroman38995-95-4213.08Starting Material
n-Butyllithium (2.5 M in hexanes)109-72-864.06Pyrophoric, moisture-sensitive strong base
Tetrahydrofuran (THF), anhydrous109-99-972.11Flammable, peroxide-forming solvent
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Formylating agent, hygroscopic
Hydrochloric Acid (1 M aq.)7647-01-036.46Corrosive acid for quenching
Diethyl Ether60-29-774.12Flammable extraction solvent
Brine (saturated NaCl aq.)7647-14-558.44Washing agent
Magnesium Sulfate, anhydrous7487-88-9120.37Drying agent
Silica Gel (for chromatography)7631-86-960.08Stationary phase
Ethyl Acetate / Hexane--Eluent for chromatography
Experimental Procedure

Safety Precaution: This procedure involves pyrophoric n-butyllithium and flammable solvents. It must be performed in a well-ventilated fume hood under a strictly inert atmosphere (Nitrogen or Argon) using flame-dried glassware and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 8-bromochroman (e.g., 10.0 g, 46.9 mmol).

    • Add anhydrous tetrahydrofuran (THF, 200 mL) via cannula or syringe.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Halogen-Metal Exchange):

    • Slowly add n-butyllithium (2.5 M solution in hexanes, 18.8 mL, 46.9 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 8-lithiochroman intermediate.

  • Formylation:

    • In a separate dry flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 5.4 mL, 70.4 mmol) in anhydrous THF (20 mL).

    • Add the DMF solution dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.[6]

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous HCl (100 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether (3 x 150 mL).[6]

    • Combine all organic layers and wash with brine (100 mL).[6]

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by column chromatography on silica gel.[6]

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 20% ethyl acetate) to isolate the pure this compound.

    • The product is typically a white to off-white solid.

Experimental Workflow

Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Isolation cluster_purification Purification setup 1. Setup & Cool (Reactant in THF, -78 °C) lithiation 2. Add n-BuLi (Stir for 1h) setup->lithiation formylation 3. Add DMF (Stir & Warm to RT) lithiation->formylation quench 4. Quench (1 M HCl at 0 °C) formylation->quench extract 5. Extraction (Diethyl Ether) quench->extract wash 6. Wash & Dry (Brine, MgSO₄) extract->wash concentrate 7. Concentrate (Rotary Evaporator) wash->concentrate purify 8. Column Chromatography concentrate->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid[6]
Yield ~88% (reported)[6]
¹H NMR (400 MHz, CDCl₃)δ (ppm): 10.41 (s, 1H, -CHO), 7.64-7.63 (dd, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 6.89 (t, 1H, Ar-H), 4.30 (t, 2H, -OCH₂-), 2.83 (t, 2H, Ar-CH₂-), 2.09-2.03 (m, 2H, -CH₂-).[6]
Storage Store under an inert gas (Nitrogen or Argon) at 2-8°C.[6]

Conclusion

The directed ortho-metalation followed by formylation with DMF provides a highly efficient and regioselective pathway for the synthesis of this compound. This protocol offers significant advantages in terms of yield and selectivity over classical formylation methods. By carefully controlling reaction conditions, particularly temperature and atmosphere, researchers can reliably produce this valuable intermediate, paving the way for further discovery in drug development and materials science.

References

Application Notes & Protocols: Leveraging Chroman-8-carbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E and various flavonoids.[1][2] Its derivatives are noted for a wide range of pharmacological properties such as anticancer, antioxidant, and anti-inflammatory activities.[2][3] Chroman-8-carbaldehyde, a key building block, offers a strategic entry point for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in multi-component reactions (MCRs), a powerful tool in modern drug discovery. MCRs allow for the construction of complex molecules from three or more reactants in a single synthetic operation, embodying the principles of green chemistry by enhancing efficiency and reducing waste.[4][5] We present detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals aiming to harness the potential of this versatile reagent.

Introduction: The Strategic Advantage of this compound in MCRs

Multi-component reactions (MCRs) have emerged as a cornerstone of efficient synthetic strategy, enabling the rapid generation of compound libraries for high-throughput screening.[5][6] The power of MCRs lies in their convergent nature, where molecular complexity is built in a single step, often with high atom economy.[5] this compound is an ideal substrate for MCRs due to the reactivity of its aldehyde functional group, which can readily participate in the formation of imines and other key intermediates that drive these reactions forward. The chroman moiety itself often imparts favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules.[1][2]

This document will focus on two exemplary MCRs that effectively utilize this compound: a Biginelli-type reaction for the synthesis of dihydropyrimidinones and a Hantzsch-type synthesis of dihydropyridines. These reaction classes were chosen for their reliability, broad substrate scope, and the significant biological relevance of their products.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful reaction design and optimization.

PropertyValueReference
CAS Number 327183-32-4[7]
Molecular Formula C₁₀H₁₀O₂[7]
Molecular Weight 162.19 g/mol [7]
Appearance (Typically) Off-white to yellow solidGeneral chemical knowledge
Solubility Soluble in common organic solvents (e.g., EtOH, DMSO, CH₂Cl₂)General chemical knowledge

Note: Physical properties can vary slightly depending on the purity and supplier.

The Biginelli Reaction: Synthesis of Chroman-Fused Dihydropyrimidinones

The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[8][9][10] These heterocyclic scaffolds are of significant interest in medicinal chemistry, with applications including calcium channel blockers and antihypertensive agents.[8]

Mechanistic Rationale

The reaction is typically acid-catalyzed and proceeds through a series of equilibrium steps.[9][11] The key steps are the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[8][9] The use of this compound introduces the chroman nucleus at the 4-position of the DHPM ring.

Biginelli_Mechanism A This compound + Urea B N-Acyliminium Ion Intermediate A->B + H⁺, - H₂O D Open-chain Intermediate B->D + Enol (C) C β-Ketoester (Enol form) C->D E Cyclization D->E Intramolecular Condensation F Chroman-DHPM Product E->F - H₂O Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Assembly and Cyclization A This compound D α,β-Unsaturated Carbonyl (Knoevenagel Adduct) A->D B β-Ketoester B->D Knoevenagel Condensation E Enamine B->E C Ammonia C->E F Michael Addition Adduct D->F Michael Addition E->F G Cyclized Intermediate F->G Intramolecular Cyclization H Chroman-DHP Product G->H - H₂O

References

Application Notes & Protocols: Chroman-8-carbaldehyde as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic system frequently encountered in a wide array of natural products and biologically active molecules, most notably Vitamin E.[1] Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. Chroman derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and acetyl-CoA carboxylase (ACC) inhibitory effects.[2][3]

Position 8 of the chroman ring system offers a strategic point for functionalization to modulate biological activity and pharmacokinetic properties. Chroman-8-carbaldehyde, in particular, emerges as a highly valuable and versatile building block.[4] The aldehyde group serves as a reactive "handle," enabling a multitude of chemical transformations to build molecular complexity and generate diverse libraries of compounds for drug discovery campaigns.[5] This guide provides an in-depth exploration of this compound, detailing its synthesis, key derivatization reactions, and analytical characterization, designed for researchers and scientists in pharmaceutical development.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is essential for its effective use and for ensuring laboratory safety.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 327183-32-4[1][6][7]
Molecular Formula C₁₀H₁₀O₂[1][7]
Molecular Weight 162.19 g/mol [1][7]
Appearance White to off-white solid[7]
Purity Typically ≥95%[6][7]
Storage Conditions Store at 2-8°C under an inert gas (Nitrogen or Argon)[1][7]
Safety and Handling Precautions

This compound is classified as a chemical that requires careful handling in a laboratory setting. It is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[8][9][10]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8] Avoid dust formation during transfer and weighing.[11]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[8][10]

  • First Aid:

    • Eyes: In case of contact, rinse immediately and cautiously with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off immediately with plenty of soap and water.[8]

    • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen.[8]

Synthesis of this compound

The introduction of a formyl group at the 8-position of a pre-formed chroman ring is a common synthetic strategy. The following protocol is adapted from established literature procedures involving directed ortho-lithiation followed by formylation.[7]

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_workup Work-up & Purification A Protected Chroman Precursor D Step 1: Lithiation Anhydrous THF, -78°C to 5°C A->D B n-Butyllithium (n-BuLi) B->D C Dimethylformamide (DMF) E Step 2: Formylation Quench with DMF C->E D->E Lithium-Halogen Exchange & Directed Lithiation F Aqueous Work-up (1N HCl) E->F G Extraction (Ether) F->G H Purification (Silica Gel Chromatography) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound via ortho-lithiation of a suitable chroman precursor followed by quenching with an electrophilic formylating agent.

Materials:

  • Protected Chroman Precursor (e.g., 8-bromochroman)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1N Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the chroman precursor (1.0 eq) in anhydrous THF under a nitrogen atmosphere.[7]

  • Lithiating Agent Preparation: In a separate dry flask, dilute the required volume of n-BuLi (1.1 - 2.5 eq, depending on the precursor) with anhydrous hexane.[7]

  • Lithiation: Cool the solution of the chroman precursor to -78°C using a dry ice/acetone bath. Slowly add the diluted n-BuLi solution dropwise via syringe, ensuring the internal temperature does not exceed -70°C.[7]

    • Causality Note: This low temperature is critical to prevent side reactions and ensure the kinetic stability of the highly reactive organolithium intermediate. The n-BuLi acts as a strong base to deprotonate the most acidic aromatic proton, directed by the ether oxygen, or performs a lithium-halogen exchange if an 8-bromo precursor is used.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled low temperature (e.g., 5°C) for 4-5 hours.[7]

  • Formylation (Quench): Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining a low temperature (e.g., 5°C). Stir for 10 minutes at this temperature, then allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes.[7]

    • Causality Note: DMF serves as the electrophilic source of the formyl group. The nucleophilic organolithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous work-up, hydrolyzes to the desired aldehyde.

  • Aqueous Work-up: Quench the reaction by slowly adding 1N HCl solution until the mixture is acidic.[7] This protonates the intermediate and neutralizes any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.[7]

  • Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0 to 20%) to afford pure this compound.[7]

This compound as a Reaction Hub

The true utility of this compound lies in the reactivity of its aldehyde functional group, which provides a gateway to a vast chemical space. The following diagram and table summarize key transformations pivotal for creating pharmaceutical intermediates.

cluster_reactions Key Derivatization Reactions cluster_products Resulting Pharmaceutical Scaffolds C8C This compound Wittig Wittig Reaction C8C->Wittig R₃P=CR₂ ReductiveAmination Reductive Amination C8C->ReductiveAmination 1. R₂NH 2. NaBH(OAc)₃ Oxidation Oxidation C8C->Oxidation KMnO₄ or NaClO₂ Knoevenagel Knoevenagel Condensation C8C->Knoevenagel CH₂(CN)₂ Base Hetero Heterocycle Formation C8C->Hetero e.g., Amines + Active Methylene Cmpd. Alkene Styrenyl-Chroman Derivatives Wittig->Alkene Amine Chroman-8-ylmethanamines ReductiveAmination->Amine Acid Chroman-8-carboxylic Acid Oxidation->Acid Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Fused Fused Heterocyclic Systems (e.g., Chromenopyridines) Hetero->Fused

Caption: this compound as a central hub for diverse chemical transformations.

Table 2: Key Reactions for Pharmaceutical Intermediate Synthesis

ReactionReagents/ConditionsResulting Functional GroupSignificance in Drug Discovery
Wittig Reaction Phosphonium ylide (R₃P=CR₂)Alkene (C=C)Creates rigid linkers, bioisosteres for amide bonds, and access to styrenyl-type structures.[12]
Reductive Amination Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃)Secondary/Tertiary AmineIntroduces basic nitrogen atoms, crucial for modulating solubility, pKa, and receptor interactions.
Oxidation Oxidizing agent (e.g., NaClO₂, KMnO₄)Carboxylic AcidProvides an acidic handle for forming amides, esters, and other key functional groups.
Knoevenagel Condensation Active methylene compound (e.g., malononitrile), base catalystα,β-Unsaturated systemForms electron-deficient alkenes that can act as Michael acceptors or precursors to other functional groups.[5]
Heterocycle Formation Bifunctional reagents (e.g., 2-amino-pyridines, hydrazines)Fused or appended heterocyclesBuilds complex, novel heterocyclic systems often associated with potent biological activity.[13][14]

Analytical Characterization

Rigorous analytical validation is required to confirm the structure and purity of the synthesized this compound and its derivatives.

Analytical Workflow

cluster_analysis Structural & Purity Verification Crude Crude Product (Post-Workup) TLC TLC Analysis (Reaction Monitoring & Fraction Pooling) Crude->TLC Column Column Chromatography TLC->Column Pure Purified Fractions Column->Pure NMR ¹H & ¹³C NMR (Structure Confirmation) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS HPLC HPLC / UPLC (Purity Assessment) Pure->HPLC Final Characterized Compound (>95% Purity) NMR->Final MS->Final HPLC->Final

Caption: Standard workflow for the purification and analysis of synthesized compounds.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The following data is characteristic of this compound.[7]

    • δ 10.41 (s, 1H): Aldehyde proton (-CHO). The singlet multiplicity and downfield shift are highly diagnostic.

    • δ 7.64-7.63 (dd, J=1.5 Hz, 8.1 Hz, 1H): Aromatic proton ortho to the aldehyde.

    • δ 7.25 (d, J=5.1 Hz, 1H): Aromatic proton.

    • δ 6.89 (t, J=7.3 Hz, 1H): Aromatic proton.

    • δ 4.30 (t, J=5.1 Hz, 2H): Methylene protons on the carbon adjacent to the ether oxygen (-OCH₂-).

    • δ 2.83 (t, J=6.2 Hz, 2H): Benzylic methylene protons (-Ar-CH₂-).

    • δ 2.09-2.03 (m, 2H): Methylene protons at the 3-position (-CH₂-CH₂-CH₂-).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a peak corresponding to [M+H]⁺ at m/z 163.07 or [M+Na]⁺ at m/z 185.05.

Conclusion

This compound is a powerful and strategic building block for medicinal chemistry and pharmaceutical research. Its straightforward synthesis and the versatile reactivity of the aldehyde group provide a robust platform for generating libraries of novel chroman derivatives. The protocols and data presented herein offer a comprehensive guide for researchers to confidently utilize this intermediate in the pursuit of new therapeutic agents, leveraging its proven scaffold to explore new biological targets and develop next-generation pharmaceuticals.

References

Application Note: Reductive Amination Protocols for Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Chroman Scaffold and the Power of Reductive Amination

The chroman scaffold is a privileged heterocyclic system prevalent in a wide array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry for the development of novel therapeutics. The functionalization of this core, particularly at the 8-position, allows for the exploration of new chemical space and the modulation of biological activity.

Chroman-8-carbaldehyde is a key intermediate, providing a reactive handle for diversification. Among the most robust and versatile methods for converting this aldehyde into a diverse library of secondary and tertiary amines is reductive amination . This reaction is a cornerstone of modern organic synthesis due to its high efficiency, broad substrate scope, and operational simplicity, often proceeding as a one-pot reaction.[1][2] It provides a more controlled alternative to direct amine alkylation, which is often plagued by issues of overalkylation.[3]

This guide provides detailed, field-proven protocols for the reductive amination of this compound, focusing on two of the most reliable and widely adopted hydride reagents: Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN). We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights for troubleshooting common challenges.

The Mechanism: A Two-Step Cascade in a Single Pot

Reductive amination proceeds through a sequential, in-situ process involving two key steps under neutral or weakly acidic conditions:[4]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms a transient hemiaminal intermediate, which then dehydrates to form a C=N double bond—an imine (from a primary amine) or an iminium ion (from a secondary amine).[1] This dehydration is often the rate-limiting step and can be catalyzed by a weak acid.

  • Hydride Reduction: A selective reducing agent, present in the same pot, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. The key to a successful one-pot reaction is the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but is reactive enough to rapidly reduce the imine/iminium ion intermediate.[5]

The general workflow is depicted below:

ReductiveAmination Substrates This compound + Amine (R¹R²NH) Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Condensation Imine Imine / Iminium Ion Intermediate Hemiaminal->Imine Dehydration (-H₂O) Product Final Amine Product Imine->Product Reduction Reagent Selective Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Imine

Figure 1: General workflow of one-pot reductive amination.

Protocol I: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Mild Workhorse

Principle & Expertise: Sodium triacetoxyborohydride, often abbreviated as STAB, is arguably the most versatile and selective reagent for reductive amination.[6][7] Its popularity stems from several key advantages:

  • Enhanced Selectivity: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making STAB significantly less reactive towards aldehydes and ketones compared to the intermediate iminium ion.[8] This prevents the wasteful formation of the corresponding alcohol from the starting material.

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strict pH control, unlike other reagents.[6][7]

  • Safety: It is a safer alternative to cyanoborohydrides as it does not generate toxic cyanide byproducts.

  • Solvent Compatibility: It performs well in a range of aprotic solvents, with 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) being the most common choices.[6][8][9]

Detailed Step-by-Step Methodology (Primary or Secondary Amine)

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1–1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3–1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Optional: Glacial Acetic Acid (AcOH) (0-1.0 eq, typically not needed for aldehydes but can accelerate sluggish reactions)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 mmol, 162.2 mg).

  • Dissolution: Add anhydrous DCE or THF (e.g., 10 mL) and stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the desired amine (e.g., 1.1 mmol) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine. Stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the imine/iminium ion.

  • Reducing Agent Addition: Add the sodium triacetoxyborohydride (e.g., 1.5 mmol, 318 mg) to the mixture in one portion. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amine.

Protocol II: Sodium Cyanoborohydride (NaBH₃CN) - The pH-Dependent Classic

Principle & Expertise: Sodium cyanoborohydride was one of the first widely adopted selective reagents for reductive amination. Its utility is rooted in its unique pH-dependent reactivity.[10]

  • pH Control is Critical: At a mildly acidic pH (typically 6-7), NaBH₃CN is stable, but the iminium ion is readily formed and protonated. In this state, the iminium ion is significantly more electrophilic than the starting aldehyde, leading to its preferential reduction.[5][10] At lower pH values (3-4), NaBH₃CN will also reduce aldehydes and ketones.

  • Solvent Choice: It is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH), which can be advantageous for substrate solubility.[9]

  • Major Drawback: The primary concern with NaBH₃CN is its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas upon exposure to strong acid.[4] Therefore, work-up procedures must be conducted with extreme care, preferably in a well-ventilated fume hood, ensuring the solution remains basic.

Detailed Step-by-Step Methodology (Primary or Secondary Amine)

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1–1.2 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2–1.5 eq)

  • Methanol (MeOH)

  • Glacial Acetic Acid (AcOH) to adjust pH

  • pH paper or pH meter

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To a round-bottom flask, add this compound (e.g., 1.0 mmol, 162.2 mg) and the amine (e.g., 1.1 mmol).

  • Dissolution: Add methanol (e.g., 10 mL) and stir to dissolve the reactants.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is between 6 and 7.

  • Reducing Agent Addition: Add the sodium cyanoborohydride (e.g., 1.2 mmol, 75 mg).

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching - CAUTION ): In a well-ventilated fume hood, carefully add a saturated aqueous NaHCO₃ or a dilute NaOH solution to raise the pH to >10 to ensure no HCN is formed.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.

Comparative Summary & Data Presentation

The choice of protocol often depends on the specific amine, functional group tolerance, and safety considerations.

ParameterProtocol I: NaBH(OAc)₃ (STAB)Protocol II: NaBH₃CN
Selectivity Excellent; reduces iminium ions much faster than aldehydes.[8]Good, but highly pH-dependent.[10]
Reaction pH Tolerates a wider range; often run without pH adjustment.Requires careful control to pH 6-7 for optimal selectivity.
Common Solvents Aprotic: DCE, THF, DCM.[6][9]Protic: MeOH, EtOH.[9]
Safety Generally safe; non-toxic byproducts.HIGHLY TOXIC . Can release HCN gas with acid.[4]
Work-up Simple aqueous quench (NaHCO₃).Requires careful basification before solvent removal.
Typical Yields Generally high.Good to high, but can be lower if pH is not optimal.
Best For General purpose, acid-sensitive substrates, safety-critical applications.When protic solvents are required for solubility.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient imine/iminium formation. 2. Deactivated reducing agent. 3. Sterically hindered substrates.1. Add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate dehydration.[11] 2. Use a fresh bottle of the borohydride reagent. 3. Increase reaction time, gently heat (40-50°C), or consider a two-step procedure.[4]
Starting Aldehyde Recovered The imine formation step is failing or is too slow.Add a catalytic amount of acetic acid. For very stubborn cases, pre-forming the imine with a dehydrating agent (like molecular sieves) before adding the reductant can be effective.
Alcohol Byproduct Formed The reducing agent is reducing the starting aldehyde.This is more common with less selective agents like NaBH₄ or if the pH is too low for NaBH₃CN.[3] Switch to NaBH(OAc)₃, as it is highly selective for the iminium ion.[8]
Dialkylation of Primary Amine The secondary amine product reacts again with the aldehyde.Use the amine as the limiting reagent or perform a stepwise reaction: form the imine first, then add the reducing agent.[6][8]

References

Application Notes and Protocols: Chroman-8-carbaldehyde in the Synthesis of Novel Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold as a Privileged Structure in Antioxidant Design

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Antioxidants, molecules capable of quenching these damaging free radicals, are therefore of significant therapeutic interest. The chroman scaffold, a core component of Vitamin E (α-tocopherol), is recognized as a "privileged structure" in medicinal chemistry due to its established role in conferring potent antioxidant activity.[2][3] The phenolic hydroxyl group on the chroman ring is crucial for its radical-scavenging ability via hydrogen atom transfer (HAT).[4][5]

Chroman-8-carbaldehyde, a functionalized derivative of the chroman ring system, represents a versatile and strategic starting material for the synthesis of novel antioxidant compounds.[6] The presence of a reactive aldehyde group provides a chemical handle for a variety of synthetic transformations, allowing for the systematic elaboration of the chroman core to generate libraries of new chemical entities with potentially enhanced antioxidant efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. This guide details synthetic strategies, step-by-step protocols, and evaluation methods for developing next-generation antioxidants based on this promising scaffold.

Strategic Synthetic Pathways from this compound

The aldehyde functionality of this compound is a gateway to several classes of compounds known for their biological activities, including Schiff bases, chalcones, and hydrazones. These reactions allow for the introduction of additional pharmacophores that can synergistically enhance the intrinsic antioxidant capacity of the chroman ring.

Logical Flow of Synthetic Diversification

The diagram below illustrates the primary synthetic routes from this compound to key antioxidant scaffolds.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Resulting Antioxidant Scaffolds This compound This compound Condensation with Amines Condensation with Aromatic/Heterocyclic Amines This compound->Condensation with Amines R-NH₂ (Catalytic Acid) Claisen-Schmidt Condensation Claisen-Schmidt Condensation with Acetophenones This compound->Claisen-Schmidt Condensation Ar-CO-CH₃ (Base Catalyst) Condensation with Hydrazines Condensation with Hydrazines/Hydrazides This compound->Condensation with Hydrazines R-NH-NH₂ (Ethanol) Knoevenagel Condensation Knoevenagel Condensation with Active Methylene Compounds This compound->Knoevenagel Condensation CH₂(CN)₂ (Base Catalyst) Schiff Bases Schiff Bases Condensation with Amines->Schiff Bases Chalcones Chalcones Claisen-Schmidt Condensation->Chalcones Hydrazones Hydrazones Condensation with Hydrazines->Hydrazones Cinnamonitrile Derivatives Cinnamonitrile Derivatives Knoevenagel Condensation->Cinnamonitrile Derivatives

Caption: Synthetic pathways from this compound.

Part 1: Synthesis of Novel Chroman-Derived Antioxidants

This section provides detailed protocols for the synthesis of three promising classes of antioxidants starting from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Synthesis of Chroman-Derived Schiff Bases

Rationale: Schiff bases (or azomethines) are formed via the condensation of a primary amine with an aldehyde.[7] The resulting C=N imine bond is a key structural feature. Introducing phenolic or heterocyclic moieties through the amine component can significantly enhance antioxidant activity by providing additional sites for radical scavenging.[4][7] The reaction is typically catalyzed by a small amount of acid to facilitate the dehydration step.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in 30 mL of absolute ethanol. Add a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add the selected substituted primary amine (e.g., 4-aminophenol, 2-aminothiazole) (1.05 eq.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of Chroman-Derived Chalcones via Claisen-Schmidt Condensation

Rationale: Chalcones are biogenetic precursors to flavonoids and possess an α,β-unsaturated carbonyl system linking two aromatic rings.[8][9] This extended conjugation contributes to their antioxidant properties. The Claisen-Schmidt condensation is the classical method for their synthesis, involving the base-catalyzed reaction between an aldehyde and a ketone (typically an acetophenone).[8][10] The choice of substituted acetophenone allows for the introduction of various functional groups to modulate antioxidant activity.

Experimental Protocol:

  • Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve the appropriately substituted acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq.) and this compound (1.0 eq.) in 50 mL of ethanol with stirring.

  • Catalyst Addition: Slowly add 10 mL of an aqueous sodium hydroxide solution (40% w/v) to the stirred mixture. The solution will typically develop a deep color.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction using TLC. The formation of a brightly colored, high-Rf spot is indicative of the chalcone product.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Neutralization and Precipitation: Carefully acidify the aqueous mixture with dilute hydrochloric acid (10% HCl) until it reaches a neutral pH (pH ~7). This will cause the chalcone product to precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts. The crude chalcone can be purified by recrystallization from ethanol to afford the final product.[10]

  • Characterization: Characterize the purified chalcone using ¹H NMR, ¹³C NMR, IR (to observe the characteristic α,β-unsaturated carbonyl stretch), and MS.

Protocol 3: Synthesis of Chroman-Derived Hydrazones

Rationale: Hydrazones, containing the C=N-N moiety, are known to possess significant antioxidant activity.[11] The presence of the N-N bond and the ability to introduce various substituents via the hydrazine starting material make them attractive targets. The synthesis is a straightforward condensation reaction, similar to Schiff base formation but using a hydrazine derivative.[2][11]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in 25 mL of ethanol in a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: In a separate flask, prepare a solution of the desired hydrazine derivative (e.g., isonicotinic hydrazide, 2,4-dinitrophenylhydrazine) (1.0 eq.) in a minimal amount of warm ethanol. Add this solution dropwise to the aldehyde solution.

  • Reaction Conditions: Stir the resulting mixture at room temperature. The reaction is often rapid, with the product precipitating within 30 minutes to 2 hours. Gentle heating (50-60°C) can be applied if the reaction is sluggish.

  • Monitoring: The reaction can be monitored by observing the formation of a precipitate or by TLC analysis.

  • Isolation: Once precipitation is complete, cool the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol. Hydrazones are often highly crystalline and may not require further purification beyond a thorough washing. If necessary, recrystallization from ethanol or methanol can be performed.

  • Characterization: Confirm the structure of the hydrazone derivative via ¹H NMR, ¹³C NMR, and MS analysis.

Part 2: Evaluation of Antioxidant Activity

To validate the efficacy of the newly synthesized compounds, a panel of in vitro antioxidant assays should be employed. These assays measure different aspects of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]

Workflow for Antioxidant Evaluation

Caption: Workflow for evaluating antioxidant activity.

Protocol 4: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the SET/HAT mechanism. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.[1][4]

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.

    • Test Compounds: Prepare stock solutions of the synthesized chroman derivatives in methanol (e.g., 1 mg/mL).

    • Standard: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution) to the wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.[1]

Protocol 5: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay also operates on the SET/HAT mechanism. ABTS is oxidized by potassium persulfate to form the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical cation, causing the color to fade. The change in absorbance is measured to quantify antioxidant activity.[1][11]

Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Working Solution: Before use, dilute the stock ABTS•+ solution with methanol until an absorbance of 0.70 (± 0.02) is reached at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the test compounds at various concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Data Presentation and Interpretation

Quantitative data from the antioxidant assays should be summarized in a clear, tabular format to allow for easy comparison between different derivatives and with standard antioxidants.

Table 1: Comparative Antioxidant Activity of this compound Derivatives

Compound IDScaffold TypeModifying ReagentDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
C8C-SB1 Schiff Base4-Aminophenol[Hypothetical Data][Hypothetical Data]
C8C-SB2 Schiff Base2-Aminothiazole[Hypothetical Data][Hypothetical Data]
C8C-CH1 Chalcone4'-Hydroxyacetophenone[Hypothetical Data][Hypothetical Data]
C8C-CH2 Chalcone2',4'-Dihydroxyacetophenone[Hypothetical Data][Hypothetical Data]
C8C-HY1 HydrazoneIsonicotinic Hydrazide[Hypothetical Data][Hypothetical Data]
Trolox Standard-[Literature Value][Literature Value]
Ascorbic Acid Standard-[Literature Value][Literature Value]

Note: IC₅₀ values are hypothetical and serve as a template for reporting experimental results. Actual values must be determined empirically.

Interpretation: By analyzing the structure-activity relationship (SAR), researchers can identify key structural features that enhance antioxidant capacity. For instance, the addition of a second phenolic hydroxyl group (e.g., in chalcones derived from dihydroxyacetophenones) is expected to significantly lower the IC₅₀ value (increase potency) compared to derivatives with a single hydroxyl group.

Conclusion

This compound is a highly valuable starting material for the development of novel antioxidants. Its versatile aldehyde group allows for the straightforward synthesis of diverse chemical scaffolds such as Schiff bases, chalcones, and hydrazones. By systematically modifying the structure and evaluating the antioxidant activity using standardized protocols like the DPPH and ABTS assays, researchers can efficiently navigate the path of drug discovery, leading to the identification of potent new therapeutic agents to combat oxidative stress-related diseases.

References

Synthesis of Vitamin E Analogs from Chroman-8-carbaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of Vitamin E analogs, utilizing chroman-8-carbaldehyde as a versatile starting material. We will explore key synthetic strategies, providing in-depth scientific rationale and detailed experimental protocols. This document is designed to empower researchers in the fields of medicinal chemistry and drug development with the knowledge to construct novel Vitamin E derivatives for further investigation.

Introduction: The Enduring Significance of Vitamin E and its Analogs

Vitamin E, a collection of eight fat-soluble compounds, is renowned for its potent antioxidant properties. The most biologically active form, α-tocopherol, plays a crucial role in protecting cell membranes from oxidative damage. Beyond its antioxidant function, Vitamin E and its synthetic analogs have garnered significant interest for their potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and diabetes. The chroman ring system is a core structural feature of these molecules and a key determinant of their biological activity.

This compound emerges as a strategic starting point for the synthesis of a diverse library of Vitamin E analogs. Its aldehyde functionality provides a reactive handle for the introduction of various side chains and pharmacophores, allowing for the systematic exploration of structure-activity relationships. This guide will focus on three pivotal synthetic transformations of this compound: the Wittig reaction, Grignard addition, and Knoevenagel condensation.

Core Synthetic Strategies and Mechanistic Insights

The journey from this compound to a diverse array of Vitamin E analogs hinges on the strategic selection of chemical reactions to construct the desired molecular architecture. Here, we delve into the mechanistic underpinnings of three cornerstone reactions, providing the causal logic behind their application in this context.

The Wittig Reaction: Forging the Alkene Side Chain

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1] This reaction is particularly valuable for installing the characteristic isoprenoid side chain of tocopherols. The key reagent in this transformation is a phosphorus ylide, which is typically prepared from a phosphonium salt.

Mechanism: The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate called an oxaphosphetane.[2] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

DOT Diagram: Wittig Reaction Mechanism

Wittig_Reaction C8C This compound OXA Oxaphosphetane Intermediate C8C->OXA + PY Phosphonium Ylide PY->OXA VEA Vitamin E Analog (Alkene) OXA->VEA [2+2] Cycloreversion TPO Triphenylphosphine Oxide OXA->TPO

Caption: General workflow of the Wittig reaction.

Grignard Addition: Building Secondary and Tertiary Alcohols

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[3] In the context of Vitamin E analog synthesis, this reaction is instrumental in introducing alkyl or aryl groups to the aldehyde carbon of this compound, leading to the formation of secondary alcohols. These alcohols can then be further modified or may themselves be the target analogs.

Mechanism: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[4]

DOT Diagram: Grignard Reaction Mechanism

Grignard_Reaction C8C This compound MAI Magnesium Alkoxide Intermediate C8C->MAI + GR Grignard Reagent (R-MgX) GR->MAI VEA Vitamin E Analog (Alcohol) MAI->VEA + Acid Acidic Workup (H3O+) Acid->VEA

Caption: General workflow of the Grignard reaction.

Knoevenagel Condensation: Introducing Diverse Functionality

The Knoevenagel condensation is a versatile reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5] This reaction is particularly useful for synthesizing Vitamin E analogs with modified polar head groups, such as the thiazolidinedione moiety found in the antidiabetic drug troglitazone.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to yield the final α,β-unsaturated product.[6]

Knoevenagel_Condensation C8C This compound Adduct Aldol Adduct C8C->Adduct + AMC Active Methylene Compound Carbanion Carbanion Intermediate AMC->Carbanion + Base Weak Base Base->Carbanion Carbanion->Adduct VEA Vitamin E Analog (α,β-unsaturated) Adduct->VEA - H2O

References

Application Note & Protocol: High-Purity Isolation of Chroman-8-carbaldehyde using Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chroman-8-carbaldehyde is a pivotal intermediate in the synthesis of various biologically active molecules and fine chemicals.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This document provides a comprehensive guide to the purification of this compound, detailing two robust methods: traditional silica gel column chromatography for scalable, cost-effective purification, and high-performance liquid chromatography (HPLC) for achieving high-purity analytical and semi-preparative separations. This guide is intended for researchers, scientists, and drug development professionals seeking reliable protocols for the isolation of this and structurally related chroman derivatives.

Introduction: The Significance of this compound Purity

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antioxidants and enzyme inhibitors.[3][4][5] this compound, with its reactive aldehyde group, serves as a versatile building block for the elaboration of more complex molecular architectures.[2] Impurities arising from its synthesis, such as unreacted starting materials, by-products, or degradation products, can interfere with downstream reactions, lead to the formation of undesired side products, and complicate the interpretation of biological data. Therefore, efficient and reliable purification methods are critical.

This application note presents a dual approach to the purification of this compound, leveraging both column chromatography and HPLC. The choice between these techniques will depend on the scale of purification required, the nature of the impurities, and the desired final purity.

Physicochemical Properties of this compound

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1][6]
Molecular Weight 162.19 g/mol [1][6]
Appearance White to off-white solid[7]
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.Inferred from synthesis work-up[7]
Polarity Moderately polar, attributed to the ether linkage and the aromatic aldehyde group.General chemical knowledge
Storage Conditions 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][7]

The moderate polarity of this compound makes it an ideal candidate for normal-phase chromatography, where it can be effectively separated from both non-polar and highly polar impurities.

Method 1: Scalable Purification via Flash Column Chromatography

Flash column chromatography is a widely used technique for the routine purification of organic compounds in research and development laboratories.[8] It offers a good balance between resolution, speed, and capacity, making it suitable for purifying gram-scale quantities of this compound.

Principle of Separation

In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is a non-polar organic solvent or a mixture of solvents.[9][10] Separation is achieved based on the analyte's polarity. Less polar compounds have a weaker affinity for the stationary phase and elute faster, while more polar compounds are retained longer. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Experimental Protocol

This protocol is adapted from general procedures for the purification of chroman derivatives and aromatic aldehydes.[3][4][7][11]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (optional, to prevent degradation of sensitive aldehydes on silica)[11]

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.3 for the desired product.[11]

  • Column Packing:

    • Secure the chromatography column vertically.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar mobile phase (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate, as determined by the initial TLC analysis. A common gradient might be from 0% to 20% ethyl acetate in hexane.[7]

    • Collect fractions in test tubes.

  • Monitoring the Separation:

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Workflow Diagram

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Determines solvent system Load Dry Load Crude Sample Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Continuous Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for Flash Column Chromatography Purification.

Method 2: High-Purity Analysis and Purification via HPLC

For applications requiring very high purity (>99%), such as in pharmaceutical development or for use as an analytical standard, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being more common for analytical purposes of moderately polar compounds.

Principle of Separation

In reversed-phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[12] Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer, while more polar compounds elute earlier.

Experimental Protocol (Analytical RP-HPLC)

This protocol is based on general methods for the HPLC analysis of aromatic aldehydes.[13][14]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase components: Solvent A (Water) and Solvent B (Acetonitrile).

    • Degas both solvents prior to use.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL with the initial mobile phase composition.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention time and purity of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare & Filter Sample Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Run Run Gradient Elution Inject->Run Detect UV Detection (254 nm) Run->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Purity & Retention Time Chromatogram->Analyze Result High-Purity Data Analyze->Result

Caption: Workflow for Analytical RP-HPLC of this compound.

Conclusion

The successful purification of this compound is readily achievable through the systematic application of chromatographic techniques. For larger quantities and general laboratory use, flash column chromatography with a hexane/ethyl acetate solvent system provides an efficient and economical solution. For applications demanding the highest purity, reversed-phase HPLC offers excellent resolution and quantifiable purity assessment. The protocols and guidelines presented herein provide a robust framework for scientists to obtain high-purity this compound, thereby ensuring the reliability and success of their research and development endeavors.

References

Application Note: Quantitative Analysis of Chroman-8-carbaldehyde in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of Chroman-8-carbaldehyde in typical organic synthesis reaction mixtures. This compound is a key intermediate in the synthesis of various high-value molecules, including fragrance compounds and vitamin E analogs.[1] Accurate monitoring of its concentration is critical for reaction optimization, yield calculation, and quality control. This note details two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will explore the causality behind methodological choices, provide step-by-step protocols, and outline validation strategies in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Analytical Challenges

The quantification of an active aldehyde like this compound within a crude reaction mixture presents distinct challenges. The matrix can contain starting materials, reagents, catalysts, solvents, and by-products that may interfere with the analysis. The primary analytical objectives are to achieve high specificity, accuracy, and precision to ensure reliable data for process development and quality assessment.

The selection of an appropriate analytical technique is paramount and is guided by the physicochemical properties of this compound and the composition of the reaction matrix.

G Analyte This compound in Reaction Mixture Question1 Need for High Specificity & Separation from Impurities? Analyte->Question1 Chromatography Chromatographic Methods (HPLC or GC) Question1->Chromatography  Yes Spectro Spectrophotometric Methods (Derivatization) Question1->Spectro No (Semi-quantitative) Question2 Analyte Thermally Stable & Volatile? Chromatography->Question2 LowCost Use Case: Initial Screening, Low-Cost Assay Spectro->LowCost HPLC Primary Method: RP-HPLC-UV Question2->HPLC No / Unknown GC Alternative Method: GC-FID Question2->GC  Yes G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction 1. Aliquot Reaction Mixture Dilute 2. Dilute with Diluent Reaction->Dilute Filter 3. Filter (0.45 µm PTFE) Dilute->Filter Vial 4. Transfer to HPLC Vial Filter->Vial Equilibrate 5. Equilibrate Column Standard Prepare Calibration Standards Inject 6. Inject Sample/ Standard Equilibrate->Inject Acquire 7. Acquire Data Inject->Acquire Integrate 8. Integrate Peak Area Acquire->Integrate CalCurve 9. Generate Calibration Curve (Standards) Integrate->CalCurve Quantify 10. Quantify Sample Concentration Integrate->Quantify CalCurve->Quantify Report 11. Generate Report Quantify->Report G cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Reaction_GC 1. Aliquot Reaction Mixture Dilute_GC 2. Dilute with GC Solvent Reaction_GC->Dilute_GC Vial_GC 3. Transfer to GC Vial Dilute_GC->Vial_GC Inject_GC 4. Inject Sample/ Standard Standard_GC Prepare Calibration Standards Separate_GC 5. Separation in Oven Inject_GC->Separate_GC Detect_GC 6. FID Detection Separate_GC->Detect_GC Integrate_GC 7. Integrate Peak Area Detect_GC->Integrate_GC CalCurve_GC 8. Generate Calibration Curve Integrate_GC->CalCurve_GC Quantify_GC 9. Quantify Sample Concentration CalCurve_GC->Quantify_GC Report_GC 10. Generate Report Quantify_GC->Report_GC

References

Derivatization of Chroman-8-carbaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Derivatization of Chroman-8-carbaldehyde for Accelerated Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Chroman Scaffold

The chroman ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant molecules.[1][2] Chroman-based structures, including chromanones and their derivatives, exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6] this compound, in particular, serves as an exceptional starting point for chemical library synthesis. Its aromatic aldehyde functional group is a versatile chemical handle, poised for a variety of transformations to generate a diverse set of analogues for biological evaluation.

This guide provides a detailed framework for the strategic derivatization of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to build diverse and targeted small-molecule libraries. We will explore three robust synthetic methodologies, provide detailed step-by-step protocols, and outline a workflow for subsequent biological screening and data interpretation.

Section 1: The this compound Starting Block

This compound features the stable chroman bicyclic system with an aldehyde group at the 8-position. This aldehyde is the key to diversification. It is an electrophilic center, susceptible to nucleophilic attack, and its carbonyl oxygen can be transformed, making it an ideal anchor point for introducing a wide array of chemical functionalities. The goal of derivatization is to systematically modify the scaffold's steric and electronic properties to explore the chemical space around it, probing for interactions with biological targets.

Section 2: Core Derivatization Strategies

The choice of reaction dictates the type of structural diversity introduced into the library. Three high-yield, well-established reactions are presented here, each offering a unique pathway to novel chemical entities.

  • Reductive Amination: This is arguably the most powerful method for generating amine libraries, which are rich in pharmacological relevance.[7] The reaction proceeds in a one-pot fashion, first forming an intermediate imine between the aldehyde and a primary or secondary amine, which is then immediately reduced to the corresponding amine.[8][9] This strategy is highly efficient for introducing basic nitrogen atoms, which can form crucial salt-bridge interactions with biological targets like enzymes or receptors. A wide variety of commercially available amines allows for extensive exploration of the structure-activity relationship (SAR).

  • Wittig Reaction: To convert the carbonyl into a carbon-carbon double bond (alkene), the Wittig reaction is a premier choice.[10][11] This reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent.[12][13] This transformation dramatically alters the geometry and electronics of the side chain, replacing a polar carbonyl with a non-polar, rigid alkene. This can be critical for probing hydrophobic pockets in a protein or altering the molecule's conformational flexibility.

  • Grignard Reaction: The Grignard reaction provides a classic and effective route to convert the aldehyde into a secondary alcohol while simultaneously forming a new carbon-carbon bond.[14][15] The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the carbonyl carbon.[16][17] The resulting secondary alcohol introduces a new hydrogen bond donor/acceptor site, which can be pivotal for target binding. Furthermore, the addition of a new alkyl or aryl group (R) allows for the exploration of steric bulk and lipophilicity.

Table 1: Comparison of Derivatization Strategies

Reaction Strategy Key Reagents Resulting Functional Group Key Advantages Potential Challenges
Reductive Amination Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃) Secondary/Tertiary Amine High efficiency; vast library of available amines; introduces basic center for ionic interactions.[8][9] Over-alkylation can be an issue with some primary amines; requires careful selection of reducing agent.[9]
Wittig Reaction Phosphonium Ylide (prepared from an alkyl halide and PPh₃) Alkene (C=C) Creates rigid C=C bonds; introduces diverse non-polar groups; stereocontrol is possible (Z/E isomers).[12] Ylide preparation can be sensitive; removal of triphenylphosphine oxide byproduct can be challenging.[10]

| Grignard Reaction | Organomagnesium Halide (R-MgX), Acidic Workup | Secondary Alcohol | Forms a new C-C bond; introduces a hydroxyl group for H-bonding; increases molecular complexity.[15][16] | Highly sensitive to water and protic solvents; requires strictly anhydrous conditions.[14][18] |

Section 3: Experimental Protocols & Workflows

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow 1: Derivatization via Reductive Amination

This workflow illustrates the conversion of the aldehyde to a diverse library of secondary amines.

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A This compound C Dissolve in Dichloromethane (DCM) A->C B Primary Amine (R-NH2) B->C D Add Sodium Triacetoxyborohydride (NaBH(OAc)3) C->D E Stir at Room Temperature (2-12 h) D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Purify via Column Chromatography G->H I Final Product: Chroman-8-ylmethanamine Derivative H->I

Caption: Reductive Amination Workflow.

Protocol 3.1: General Procedure for Reductive Amination

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).[8]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.[8] This reagent is preferred as it is milder and more selective than other borohydrides and does not reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine derivative.

Workflow 2: Derivatization via Wittig Reaction

This workflow details the synthesis of an alkene from the aldehyde.

cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Y1 Alkyltriphenylphosphonium Bromide Y2 Add Strong Base (e.g., n-BuLi) in THF at 0 °C Y1->Y2 Y3 Phosphonium Ylide (Wittig Reagent) Y2->Y3 B Add Ylide Solution Y3->B A This compound in THF A->B C Warm to RT, Stir (1-4 h) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Purify via Column Chromatography E->F G Final Product: 8-Vinyl-Chroman Derivative F->G

Caption: Wittig Reaction Workflow.

Protocol 3.2: General Procedure for the Wittig Reaction

  • Ylide Preparation (under inert atmosphere): To a flame-dried, two-neck round-bottom flask under argon or nitrogen, add the appropriate alkyltriphenylphosphonium salt (1.2 eq) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[10] Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography (a less polar solvent system like hexanes/ethyl acetate is typically effective) to isolate the desired alkene.

Section 4: Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, the next phase is to evaluate their biological activity. A tiered or cascaded approach is most efficient, starting with broad primary screens to identify "hits" and progressing to more detailed secondary assays for validation and characterization.[19]

A Synthesized Chroman Library (Stock solutions in DMSO) B Primary High-Throughput Screen (HTS) (Single concentration, e.g., 10 µM) A->B C Identify 'Hits' (Compounds showing >50% inhibition or desired effect) B->C D Hit Confirmation & Triage (Re-test hits, check for assay interference) C->D E Secondary Assays (Dose-response curves to determine IC50/EC50) D->E F Selectivity & Orthogonal Assays (Test against related targets or in different assay formats) E->F G Lead Compound(s) for SAR Studies F->G

Caption: Biological Screening Cascade.

Library Preparation for Screening:

  • Solubilization: Accurately weigh each purified derivative and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[20]

  • Master Plates: Aliquot the stock solutions into a 96- or 384-well master plate. Store frozen at -20 °C or -80 °C.

  • Assay Plates: For screening, use automated liquid handlers to dilute compounds from the master plate into assay-specific buffer on a new "assay plate" to achieve the final desired screening concentration.[20] This prevents repeated freeze-thaw cycles of the master stock.

Section 5: Protocols for Biological Screening

Based on the known activities of chroman scaffolds, antimicrobial and enzyme inhibition assays are highly relevant starting points.[4][21]

Protocol 5.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus) into a sterile broth medium and incubate until it reaches the logarithmic growth phase.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each derivative in the broth medium, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well containing the compound dilutions.

  • Controls: Include a positive control (broth + bacteria, no compound) to ensure bacterial growth and a negative control (broth only) for sterility. A known antibiotic (e.g., ciprofloxacin) should be included as a reference control.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[4]

Table 2: Example Data from a Hypothetical MIC Screen against S. aureus

Compound ID Derivatization Method R-Group MIC (µg/mL)
CHR-8-ALD (Parent Compound) -CHO >128
CHR-8-AM1 Reductive Amination -CH₂-NH-(4-chlorobenzyl) 16
CHR-8-AM2 Reductive Amination -CH₂-NH-(cyclohexyl) 64
CHR-8-OL1 Grignard Reaction -CH(OH)-(phenyl) 32

| CHR-8-VK1 | Wittig Reaction | -CH=CH-(phenyl) | >128 |

Protocol 5.2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.[1]

  • Reagent Preparation: Prepare solutions of the target enzyme, its corresponding substrate, and a detection reagent in an appropriate assay buffer.

  • Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer.

  • Compound Addition: Add the chroman derivatives to the wells to achieve the final desired screening concentration (e.g., 10 µM).

  • Controls:

    • 100% Activity Control: Wells with enzyme and substrate but no inhibitor (vehicle control, e.g., DMSO).

    • 0% Activity Control (Background): Wells with substrate but no enzyme.

    • Positive Inhibitor Control: Wells with a known inhibitor of the enzyme.

  • Enzyme Addition & Pre-incubation: Add the enzyme to all wells except the background control. Pre-incubate the plate for a defined period (e.g., 15 minutes at 25 °C) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Signal Detection: Incubate for a specific time, then measure the product formation using a suitable plate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the 100% activity control after subtracting the background signal. Hits are typically defined as compounds causing inhibition above a certain threshold (e.g., >50%).

Conclusion

This compound is a versatile and valuable starting material for the construction of compound libraries for biological screening. By employing robust chemical transformations such as reductive amination, the Wittig reaction, and Grignard addition, researchers can systematically and efficiently generate a wide diversity of novel analogues. A structured screening cascade, beginning with broad primary assays and progressing to more detailed secondary characterization, provides a clear path from initial synthesis to the identification of promising lead compounds for further development in the fields of infectious disease, neurodegeneration, and oncology.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Chroman Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of chroman rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a formyl group to the chroman scaffold. As experienced chemists know, while formylation is a powerful tool for functionalizing aromatic rings, it can be accompanied by a host of side reactions that impact yield, purity, and regioselectivity.

This resource provides in-depth troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions grounded in established chemical principles.

Part 1: Foundational Troubleshooting Principles

Before diving into specific reaction-related issues, let's address some universal principles that can significantly mitigate side reactions in chroman formylation.

Q1: My formylation reaction is giving a complex mixture of products with low yield of the desired formyl-chroman. Where should I start my investigation?

This is a common issue stemming from the inherent reactivity of the chroman ring system. The electron-rich nature of the aromatic ring, while facilitating the desired electrophilic substitution, also makes it susceptible to over-reactivity and side reactions. Your investigation should systematically assess the following:

  • Purity of Starting Materials: Ensure your chroman substrate is pure. The presence of highly activating or reactive impurities can lead to a cascade of unwanted reactions. Similarly, verify the quality of your reagents and solvents. Moisture, in particular, can be detrimental in many formylation reactions.

  • Reaction Conditions: Temperature control is critical. Many formylation reactions are exothermic. Runaway temperatures can lead to decomposition and the formation of tars. Start with the lowest reported temperature for the specific reaction and monitor it closely.

  • Inert Atmosphere: The electron-rich chroman ring can be sensitive to oxidation, especially under harsh reaction conditions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.

Q2: I am observing poor regioselectivity in my formylation, with a mixture of ortho and para isomers. How can I control the position of formylation?

Regioselectivity in the formylation of substituted chromans is a delicate interplay of electronic and steric effects.[1] To steer the reaction towards the desired isomer, consider the following:

  • Directing Groups: The substituents already present on the chroman ring will dictate the position of the incoming formyl group. Electron-donating groups (EDGs) like hydroxyl and alkoxy groups are ortho-, para-directing. The specific ratio of ortho to para isomers can be influenced by the reaction conditions.

  • Steric Hindrance: Bulky substituents on the chroman ring can sterically hinder the approach of the formylating agent to the ortho position, thereby favoring para-substitution.[1]

  • Choice of Formylation Method: Different formylation reactions exhibit different regioselectivities. For instance, the Duff reaction often shows a preference for ortho-formylation of phenols due to a chelation effect.[2][3] In contrast, the Vilsmeier-Haack reaction might yield a different isomeric ratio depending on the substrate and conditions.

The following diagram illustrates the key factors influencing regioselectivity:

G cluster_factors Factors Influencing Regioselectivity Electronic Effects Electronic Effects Regioselectivity Regioselectivity Electronic Effects->Regioselectivity Directing Groups Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity Bulky Substituents Reaction Conditions Reaction Conditions Reaction Conditions->Regioselectivity Temp., Solvent Choice of Formylation Rxn Choice of Formylation Rxn Choice of Formylation Rxn->Regioselectivity e.g., Duff vs. Vilsmeier

Caption: Factors governing regioselectivity in chroman formylation.

Part 2: Troubleshooting Specific Formylation Reactions

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent (typically formed from POCl₃ and DMF), is a versatile method for formylating electron-rich aromatic rings.[4][5][6]

The phenolic hydroxyl group can interfere with the Vilsmeier-Haack reaction. The phosphorus oxychloride (POCl₃) can react with the hydroxyl group, leading to the formation of phosphate esters. This side reaction consumes the reagent and deactivates the substrate. The dark material is likely polymeric byproducts.

Solution: Protect the hydroxyl group before the formylation reaction.[7] Common protecting groups for phenols include benzyl ethers or silyl ethers.[7][8] These groups are stable under the Vilsmeier-Haack conditions and can be readily removed after the formylation.

Here is a general workflow for a protected Vilsmeier-Haack formylation:

G Hydroxy-Chroman Hydroxy-Chroman Protection Protection Hydroxy-Chroman->Protection e.g., Benzyl Bromide Protected Chroman Protected Chroman Protection->Protected Chroman Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Protected Chroman->Vilsmeier-Haack Reaction POCl3, DMF Formylated Protected Chroman Formylated Protected Chroman Vilsmeier-Haack Reaction->Formylated Protected Chroman Deprotection Deprotection Formylated Protected Chroman->Deprotection e.g., Hydrogenolysis for Benzyl Formyl-Hydroxy-Chroman Formyl-Hydroxy-Chroman Deprotection->Formyl-Hydroxy-Chroman

Caption: Workflow for protected Vilsmeier-Haack formylation.

The intermediate in the Vilsmeier-Haack reaction is a chloroiminium ion. In some cases, particularly with highly activated or sterically hindered substrates, the reaction may stall after the initial electrophilic attack, and during workup, the iminium ion is hydrolyzed to a chloromethyl group, which can then be oxidized to a chloro-substituent.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: After the reaction is complete, ensure that the hydrolysis of the intermediate iminium salt is thorough. This is typically achieved by quenching the reaction mixture with an aqueous solution of a base like sodium acetate.[9]

  • Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid or trifluoroacetic acid.[2][3][10] It is particularly useful for the ortho-formylation of phenols.[11]

Low conversion in a Duff reaction can be attributed to several factors:

  • Insufficient Acidity: The reaction requires an acidic catalyst to generate the electrophilic iminium ion from HMTA.[10] If you are using the traditional glycerol-boric acid medium, ensure the reagents are anhydrous, as water can inhibit the reaction.[11]

  • Temperature: The Duff reaction often requires heating to proceed at a reasonable rate.[10] However, excessive heat can lead to decomposition. A typical temperature range is 85–120°C.

  • Mixing: Ensure efficient mixing of the reactants, especially if the reaction mixture is viscous.

Optimization Strategy: Consider using trifluoroacetic acid (TFA) as the solvent and catalyst. TFA can accelerate the reaction and often leads to cleaner conversions.[12]

While the Duff reaction generally favors ortho-formylation of phenols due to a proposed chelation-controlled mechanism, para-substitution can occur, especially if the ortho positions are sterically hindered.[2]

Strategies to Improve Ortho-Selectivity:

  • Solvent Choice: The use of a coordinating solvent like glycerol can enhance the chelation effect and favor ortho-substitution.

  • Protecting Groups: If your chroman has multiple hydroxyl groups, selective protection of one of them can direct the formylation to the ortho-position of the unprotected hydroxyl group.[13][14]

The Gattermann Reaction

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to formylate aromatic compounds.[15][16][17][18] A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN.[15][19]

Yes, the use of zinc cyanide (Zn(CN)₂) with HCl is a widely accepted and safer alternative to gaseous HCN.[15][18] This combination generates HCN in situ, minimizing the risk of exposure. The ZnCl₂ formed also acts as the Lewis acid catalyst.

The strongly acidic conditions of the Gattermann reaction can be problematic for sensitive substrates like some chroman derivatives, potentially leading to ring-opening or other decomposition pathways.

Troubleshooting and Mitigation:

  • Milder Lewis Acids: While aluminum chloride (AlCl₃) is a common Lewis acid, it is very strong and can promote side reactions. Consider using a milder Lewis acid like zinc chloride (ZnCl₂).

  • Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize decomposition.

  • Substrate Stability: If the chroman ring is particularly acid-sensitive, the Gattermann reaction may not be the most suitable method. In such cases, the Vilsmeier-Haack or Duff reactions, which are generally conducted under milder conditions, would be better alternatives.[20]

Part 3: Spotlight on Specific Side Reactions

Q9: I am consistently observing di-formylation of my chroman. How can I prevent this over-formylation?

Di-formylation occurs when the mono-formylated product is still sufficiently activated to undergo a second formylation. This is more likely to happen with highly activated chroman rings.

Prevention Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the formylating agent. Use a slight excess (e.g., 1.1-1.5 equivalents) rather than a large excess.

  • Reverse Addition: Add the chroman substrate slowly to the formylating agent. This maintains a low concentration of the substrate and reduces the likelihood of the product reacting further.

  • Lower Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can help to favor the mono-formylated product.

Q10: My reaction mixture turns dark, and I am isolating products that suggest the chroman ring has opened. What conditions favor this, and how can I avoid it?

Ring-opening of the chroman nucleus is a potential side reaction, especially under harsh acidic or basic conditions, or at elevated temperatures.[21] The ether linkage in the chroman ring can be susceptible to cleavage.

Conditions to Avoid:

  • Strong Protic or Lewis Acids: Highly acidic conditions can protonate the ether oxygen, initiating ring-opening.

  • High Temperatures: Thermal stress can promote fragmentation of the chroman ring.

  • Presence of Nucleophiles: In the presence of strong nucleophiles, a ring-opening/ring-closing cascade can sometimes occur.[21]

Mitigation Strategies:

  • Milder Reaction Conditions: Opt for formylation methods that do not require strongly acidic conditions or high temperatures.

  • Protecting Groups: If the chroman contains other sensitive functional groups, protecting them can sometimes improve the stability of the entire molecule.[7]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Protected Chroman
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.[22] The Vilsmeier reagent will form in situ.[23] Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the protected chroman (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion. The reaction mixture may change color.[23]

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate until the pH is neutral.[9]

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a Benzyl-Protected Formyl-Chroman
  • Setup: Dissolve the benzyl-protected formyl-chroman in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the deprotection is complete (monitor by TLC/LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be necessary.

Quantitative Data Summary

Reaction ParameterVilsmeier-HaackDuffGattermann
Formylating Agent POCl₃/DMFHexamethylenetetramine (HMTA)HCN/HCl or Zn(CN)₂/HCl
Typical Temperature 0 °C to RT85-120 °C0 °C to RT
Catalyst (In situ formed)Boric acid or TFALewis Acid (e.g., AlCl₃, ZnCl₂)
Common Solvents DMF, DichloromethaneGlycerol, TFAEther, Chloroform
Key Advantage Versatile, mildGood for ortho-formylation of phenolsEffective for a range of aromatics
Key Disadvantage Sensitive to unprotected hydroxylsCan be sluggish, high tempToxic reagents, harsh acidity

References

Technical Support Center: Purification of Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of Chroman-8-carbaldehyde. This document offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimental work.

I. Introduction to the Challenges

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, its purification can be fraught with challenges owing to the inherent reactivity of the aromatic aldehyde functional group. Key difficulties include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a common and often difficult-to-remove impurity.

  • Sensitivity to Silica Gel: Aldehydes can sometimes exhibit instability on silica gel, a common stationary phase in column chromatography, leading to yield loss or the formation of byproducts.

  • Air and Temperature Sensitivity: As with many aldehydes, prolonged exposure to air and elevated temperatures can lead to degradation.

This guide provides practical, field-proven insights to navigate these challenges effectively.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound and offers systematic solutions.

Question 1: After my column chromatography on silica gel, the yield of this compound is significantly lower than expected. What could be the cause?

Answer:

Low recovery after silica gel chromatography is a frequent issue with aldehydes. Several factors could be at play:

  • Decomposition on Silica: The acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive aldehydes. You can test for this by spotting your crude material on a TLC plate, developing it, letting it sit for an hour, and then developing it again in the same solvent system at a 90-degree angle. If a new spot appears or the original spot streaks, decomposition is likely.

    • Solution: Deactivate the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface. Alternatively, using a different stationary phase like neutral alumina can be beneficial.

  • Irreversible Adsorption: The polar aldehyde group can interact strongly with the silanol groups on the silica surface, leading to irreversible adsorption.

    • Solution: A more polar eluent system might be necessary to overcome strong adsorption. If you've run your column and suspect your product is still adsorbed, a "methanol purge" (flushing the column with 100% methanol) can help elute highly polar and strongly adsorbed compounds.

Question 2: My purified this compound is contaminated with a more polar impurity, which I suspect is the corresponding carboxylic acid. How can I remove it?

Answer:

The oxidation of the aldehyde to Chroman-8-carboxylic acid is a very common side-product. Here are a few effective strategies for its removal:

  • Aqueous Wash: If the carboxylic acid is the primary impurity, a simple liquid-liquid extraction can be effective. Dissolve the impure material in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed. Be sure to wash the organic layer with brine afterward to remove any residual water and dry it thoroughly before concentrating.

  • Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[1][2][3]

    • Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid adduct that is typically insoluble in organic solvents but soluble in water. Non-aldehydic impurities remain in the organic phase. The aldehyde can then be regenerated by treating the aqueous solution of the adduct with a base.

    • Protocol: A detailed protocol for this method is provided in the "Experimental Protocols" section.

  • Column Chromatography (with caution): While challenging, it is possible to separate the aldehyde from the carboxylic acid using silica gel chromatography. The carboxylic acid is significantly more polar and will have a much lower Rf value. Use a solvent system that provides good separation on a TLC plate (e.g., a hexane/ethyl acetate gradient). The aldehyde will elute before the more polar carboxylic acid.

Question 3: I am observing multiple unidentified spots on my TLC plate after synthesis. What are the likely side-products of a Vilsmeier-Haack formylation on a chroman ring system?

Answer:

The Vilsmeier-Haack reaction is a powerful formylation method, but it can lead to side-products depending on the substrate and reaction conditions.[4][5][6][7][8]

  • Diformylation: If the aromatic ring is highly activated, diformylation can occur, leading to the introduction of a second aldehyde group.

  • Reaction at other positions: While the formylation is generally regioselective, minor isomers with the aldehyde at other positions on the aromatic ring might be formed.

  • Incomplete reaction: Unreacted starting material will be present if the reaction does not go to completion.

  • Byproducts from the Vilsmeier reagent: Self-condensation or other reactions of the Vilsmeier reagent can lead to colored impurities.

Solution:

Careful optimization of the reaction conditions (temperature, stoichiometry of reagents) can minimize the formation of these side-products. For purification, a well-optimized column chromatography protocol is usually effective in separating these byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: this compound should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C) to minimize oxidation and degradation.[9] It is also advisable to protect it from light.

Q2: Can I purify this compound by recrystallization?

A2: Yes, recrystallization can be an excellent purification method for solid aldehydes, often yielding very pure material.[10][11] The key is to find a suitable solvent or solvent system in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: This is an excellent method for confirming the structure and identifying major impurities. The aldehyde proton will have a characteristic chemical shift around 9-10 ppm.

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is a powerful quantitative method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[12][13][14]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to assess purity and identify volatile impurities. Due to the polarity of the aldehyde, derivatization may be necessary to improve its volatility and chromatographic performance.[15][16][17]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess purity and monitor the progress of a purification.

IV. Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is a general guideline and may require optimization for your specific scale and impurity profile.[1][2][3]

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., methanol or THF) in a round-bottom flask.

    • Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. The amount of bisulfite solution should be in slight excess relative to the aldehyde.

    • Continue stirring at room temperature. A white precipitate of the bisulfite adduct should form. The time for complete precipitation can range from 30 minutes to several hours.

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid with the organic solvent used initially, followed by a small amount of diethyl ether to aid in drying.

  • Regeneration of the Aldehyde:

    • Suspend the bisulfite adduct in water.

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) dropwise with stirring until the solution becomes basic (pH > 8).

    • The free aldehyde will be liberated and can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of an aromatic aldehyde.[10][11][18]

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is not suitable.

    • If it does not dissolve at room temperature, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems for aromatic aldehydes include mixtures of a polar and a non-polar solvent, such as dichloromethane/n-hexane or ethyl acetate/hexane.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the more polar solvent of a pair) dropwise while heating and swirling until the solid just dissolves.

    • If using a solvent pair, add the less polar solvent dropwise until the solution becomes slightly cloudy. Then add a few drops of the more polar solvent until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

V. Data Presentation

Table 1: Recommended Starting Conditions for Purity Analysis

Analytical TechniqueColumnMobile Phase/Carrier Gas & ConditionsDetection
HPLC-UV Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradient. Start with a higher water percentage and ramp up the acetonitrile concentration.UV at 254 nm
GC-MS Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)Carrier Gas: Helium at a constant flow. Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).[15][17][19]Mass Spectrometry (EI mode)

Note: These are starting conditions and will likely require optimization for your specific instrument and sample.

VI. Visualizations

Workflow for Troubleshooting Low Yield After Column Chromatography

cluster_decomp Decomposition Pathway cluster_adsorp Adsorption Pathway start Low Yield After Column Chromatography check_decomposition Suspect Decomposition on Silica? start->check_decomposition check_adsorption Suspect Irreversible Adsorption? start->check_adsorption two_d_tlc Perform 2D TLC (spot, run, dry, turn 90°, rerun) check_decomposition->two_d_tlc increase_polarity Increase Eluent Polarity check_adsorption->increase_polarity degradation_observed Degradation Observed? two_d_tlc->degradation_observed deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) degradation_observed->deactivate_silica Yes use_alumina Use Neutral Alumina degradation_observed->use_alumina Yes end_node Improved Yield deactivate_silica->end_node use_alumina->end_node methanol_purge Perform Methanol Purge After Elution increase_polarity->methanol_purge methanol_purge->end_node

Caption: Decision tree for troubleshooting low yield in column chromatography.

Purification Strategy Selection Guide

cluster_impurities Impurity Profiles & Solutions cluster_solutions Purification Methods start Crude this compound impurity_type Primary Impurity Type? start->impurity_type carboxylic_acid Carboxylic Acid (from oxidation) impurity_type->carboxylic_acid Polar non_polar Non-polar Byproducts impurity_type->non_polar Non-polar multiple_impurities Multiple/Unknown Impurities impurity_type->multiple_impurities Complex bisulfite Bisulfite Adduct Formation (Highly Selective for Aldehydes) carboxylic_acid->bisulfite recrystallization Recrystallization (Good for removing minor impurities) non_polar->recrystallization column_chrom Column Chromatography (Versatile but potential for degradation) multiple_impurities->column_chrom end_node Pure this compound bisulfite->end_node recrystallization->end_node column_chrom->end_node

Caption: Guide for selecting a purification strategy based on impurity profile.

VII. References

  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. --INVALID-LINK--

  • Google Patents. (1992). Process for the preparation of aromatic aldehydes. --INVALID-LINK--

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Chroman-4-one using HPLC and GC-MS. --INVALID-LINK--

  • Reddit. (2015). Purifying aldehydes?. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. --INVALID-LINK--

  • YouTube. (2014). Recrystallization. --INVALID-LINK--

  • Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--

  • Ho, K. L., & Ho, Y. S. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Atmospheric Environment, 45(21), 3629-3636. --INVALID-LINK--

  • Shimadzu. Introduction to HPLC. --INVALID-LINK--

  • Feng, Y., et al. (2005). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Journal of Chromatographic Science, 43(8), 422-426. --INVALID-LINK--

  • ResearchGate. (2010). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Phenomenex. (2023). Temperature Programming for Better GC Results. --INVALID-LINK--

  • NROChemistry. Vilsmeier-Haack Reaction. --INVALID-LINK--

  • SIELC Technologies. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. --INVALID-LINK--

  • J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Chemistry For Everyone. (2023). What Is Temperature Programming In GC-MS?. --INVALID-LINK--

  • Singh, R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3575. --INVALID-LINK--

  • ResearchGate. (2015). Solvent stability studies in different solvent compositions. --INVALID-LINK--

  • Element Lab Solutions. (2022). GC Temperature Program Development. --INVALID-LINK--

  • LCGC. (2018). GC Temperature Programming—10 Things You Absolutely Need to Know. --INVALID-LINK--

  • Maštovská, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1040(2), 259-272. --INVALID-LINK--

  • ResearchGate. (2004). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. --INVALID-LINK--

  • Guagliardi, A., et al. (1998). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1388(2), 334-342. --INVALID-LINK--

  • MySkinRecipes. This compound. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Chroman-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Chroman-8-carbaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of formylation reactions on the chroman scaffold. We will delve into common experimental challenges, providing troubleshooting strategies and data-driven solutions to enhance reaction efficiency, yield, and purity.

Introduction: The Synthetic Challenge

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The introduction of a formyl (-CHO) group at the C-8 position of the chroman ring is a key synthetic step that is often fraught with challenges, including low yields, poor regioselectivity, and the formation of difficult-to-separate byproducts. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound derivatives in a question-and-answer format.

Q1: My reaction has a very low yield or failed to produce any desired product. What are the likely causes and how can I fix it?

Answer: Low to non-existent yield is a common issue stemming from several factors related to substrate reactivity, reagent choice, and reaction conditions.

  • Probable Cause A: Insufficiently Activated Aromatic Ring. The formylation of an aromatic ring is an electrophilic aromatic substitution reaction. Its success is highly dependent on the electron density of the ring.[1][2][3] The chroman ring system must be sufficiently electron-rich to react with the relatively weak electrophiles generated in formylation reactions.[3][4]

    • Solution:

      • Assess Your Substrate: Check if your chroman precursor possesses electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), or alkyl groups on the aromatic ring. These groups increase the nucleophilicity of the ring, facilitating the reaction.

      • Protecting Group Strategy: If your chroman has strong electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN), the reaction is unlikely to proceed under standard formylation conditions. Consider synthesizing a precursor with EDGs and introducing the EWG at a later stage.

  • Probable Cause B: Inappropriate Formylation Method. Not all formylation reactions are suitable for every substrate. The choice of method is critical.

    • Solution:

      • Vilsmeier-Haack Reaction: This is often the method of choice for activated aromatic compounds.[1][2] It uses a Vilsmeier reagent (generated from DMF and POCl₃), which is a mild electrophile.[1][3] It is highly effective for alkoxy-substituted chromans.

      • Duff Reaction: This method uses hexamine in an acidic medium and is particularly suited for hydroxy-substituted aromatics (phenols).[5][6][7] Formylation occurs preferentially at the ortho position to the hydroxyl group.[5][8]

      • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base and is also specific for the ortho-formylation of phenols.[9][10][11] However, it can be sensitive and sometimes gives lower yields compared to other methods.[12]

      • Ortho-Lithiation: For substrates that are unreactive or where regioselectivity is a major concern, directed ortho-lithiation followed by quenching with a formylating agent like DMF is a powerful strategy. This provides excellent control over the position of formylation but requires anhydrous conditions and careful handling of organolithium reagents.

  • Probable Cause C: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time are crucial parameters.

    • Solution:

      • Temperature Control: Some reactions, like the Vilsmeier-Haack, may require initial cooling (0 °C) during reagent addition, followed by heating to drive the reaction to completion.[4] Conversely, excessively high temperatures can lead to decomposition and byproduct formation.[13] It is advisable to optimize the temperature for your specific substrate.

      • Solvent Choice: The polarity of the solvent can significantly impact reaction rates and yields.[13] While DMF often serves as both reagent and solvent in the Vilsmeier-Haack reaction, other solvents may be more suitable for different methods.

      • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting material. Reactions may require longer times than initially anticipated to reach completion.[13]

Q2: The formylation is occurring at the wrong position (e.g., C-6 instead of C-8). How can I improve regioselectivity?

Answer: Regioselectivity in electrophilic aromatic substitution on the chroman ring is governed by a combination of electronic and steric effects.

  • Probable Cause A: Electronic Directing Effects. The incoming electrophile will preferentially attack the most electron-rich position. In many chroman systems, the C-6 and C-8 positions are both activated by the ring oxygen. The final outcome depends on the cumulative effect of all substituents.

    • Solution:

      • Analyze Substituent Effects: An activating group at C-7 will strongly direct ortho to itself, potentially favoring the C-8 position. Conversely, an activating group at C-5 or C-6 might favor C-6 formylation.

      • Leverage Ortho-Directing Reactions: If your chroman has a hydroxyl group at C-7, both the Duff and Reimer-Tiemann reactions will strongly favor formylation at the C-8 position due to ortho-directing effects.[5][14]

  • Probable Cause B: Steric Hindrance. Bulky substituents adjacent to the C-8 position can sterically hinder the approach of the electrophile, leading to substitution at the less hindered C-6 position.

    • Solution:

      • Choose a Less Bulky Reagent: The Vilsmeier reagent is relatively bulky. If steric hindrance is a problem, other methods might be more successful.

      • Employ Directed Ortho-Metalation (DoM): This is the most reliable method for achieving absolute regiocontrol. A directing group (e.g., -OMe, -CONR₂) on the chroman can direct a strong base (like n-BuLi) to deprotonate the C-8 position specifically. Quenching this lithiated intermediate with DMF will install the aldehyde group exclusively at C-8.

Q3: My reaction is messy, producing multiple byproducts and tar. What can I do to clean it up?

Answer: The formation of complex mixtures and tar often points to overly harsh reaction conditions or the presence of impurities.

  • Probable Cause A: Reaction Temperature is Too High. Excessive heat can cause decomposition of the starting material, the Vilsmeier reagent, or the final product, leading to polymerization.[13]

    • Solution: Run the reaction at the lowest effective temperature. Perform initial trials at room temperature or below before cautiously increasing the heat. Monitor by TLC to find the optimal balance between reaction rate and byproduct formation.

  • Probable Cause B: Purity of Reactants and Solvents. Impurities in starting materials or the presence of water can interfere with the reaction, especially when using moisture-sensitive reagents like POCl₃ or organolithiums.[13]

    • Solution: Ensure all reactants are of high purity. Use anhydrous solvents when required, particularly for the Vilsmeier-Haack and ortho-lithiation reactions.

  • Probable Cause C: Incorrect Stoichiometry. Using a large excess of the formylating agent can sometimes lead to diformylation or other side reactions.

    • Solution: Carefully control the stoichiometry of your reagents. Start with a modest excess (e.g., 1.5 to 2.0 equivalents) of the formylating agent and optimize from there.

Q4: I have successfully synthesized the product, but purification is proving difficult. Any suggestions?

Answer: Purification challenges often arise when the product has a similar polarity to the starting material or byproducts.

  • Probable Cause A: Similar Rf Values. The desired this compound may co-elute with unreacted starting material or regioisomers during column chromatography.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar solvent system with a shallow gradient can often improve separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly effective purification method.

      • Derivatization: As a last resort, the aldehyde can be converted into a derivative (e.g., an oxime or hydrazone), which may have significantly different chromatographic properties. After purification, the derivative can be hydrolyzed back to the aldehyde.

Frequently Asked Questions (FAQs)

  • Which formylation method is the best starting point for an unknown chroman derivative? For a chroman with an alkoxy group (e.g., 6-methoxy-chroman), the Vilsmeier-Haack reaction is generally the most reliable and highest-yielding method.[1][15] For a hydroxy-chroman, the Duff reaction is often a robust and straightforward choice.[5][12]

  • How can I definitively confirm that I have synthesized the C-8 carbaldehyde and not the C-6 isomer? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

    • ¹H NMR: The aromatic protons will show distinct coupling patterns. For an unsubstituted aromatic ring on the chroman, the C-8 aldehyde will result in three aromatic protons that can be analyzed by their chemical shifts and coupling constants (J-values). The C-6 isomer will produce a different, predictable pattern.

    • NOESY/COSY: 2D NMR experiments like NOESY can show through-space correlations between the aldehyde proton (-CHO) and the protons on the C-1 methylene group of the dihydropyran ring, confirming the C-8 position.

  • What are the critical safety precautions for these reactions?

    • Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be carried out under an inert atmosphere (nitrogen or argon).

    • Reimer-Tiemann: Chloroform is a suspected carcinogen and should be handled with care in a fume hood. Reactions involving strong bases and heating can be exothermic and should be carefully monitored.[16]

    • Ortho-Lithiation: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and protic solvents. Strict anhydrous and inert atmosphere techniques are mandatory.

Data Summary and Protocols

Table 1: Comparison of Common Formylation Methods for Chromans
MethodReagentsTypical ConditionsYieldsProsCons
Vilsmeier-Haack DMF, POCl₃0 °C to 100 °C, 2-12 hGood to ExcellentMild conditions, high yield for activated rings.[1]Requires anhydrous conditions; reagent is bulky.
Duff Reaction Hexamethylenetetramine, Acid (Glyceroboric, TFA)100-160 °C, 1-3 hModerate to GoodGood for phenols, ortho-selective.[5][8]High temperatures required; can be inefficient.[5]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)50-70 °C, 2-8 hFair to ModerateHighly ortho-selective for phenols.[10][11]Biphasic reaction; can have low yields; safety concerns with CHCl₃.[16]
Ortho-Lithiation n-BuLi or s-BuLi, then DMF-78 °C to RT, 1-4 hGood to ExcellentExcellent regiocontrol.Requires strict anhydrous/inert conditions; sensitive to functional groups.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxychroman

This protocol is a representative example and may require optimization for different substrates.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes. A white solid (the Vilsmeier reagent) will form.[4] Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 6-methoxychroman (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the stirred Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate or ice-cold water.[4] This step is exothermic. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-methoxy-chroman-8-carbaldehyde.

Visualizations

General Formylation Workflow

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis Start Select Chroman Precursor Select Choose Formylation Method Start->Select Reaction Perform Reaction (Optimize Temp, Time) Select->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography / Recrystallization Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Pure Chroman-8- carbaldehyde Analyze->End

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Reaction Outcome? NoProduct Low / No Product Start->NoProduct Failure WrongIsomer Poor Regioselectivity Start->WrongIsomer Mixture LowYield Low Yield / Byproducts Start->LowYield Impure Success Successful Synthesis Start->Success Success CheckActivation Is Ring Activated (EDGs present)? NoProduct->CheckActivation Check CheckDirecting Steric/Electronic Factors? WrongIsomer->CheckDirecting Check CheckTemp Is Temp Too High? Are Reagents Pure? LowYield->CheckTemp Check ChangeMethod Consider Ortho-Lithiation CheckActivation->ChangeMethod No CheckConditions Check Temp, Time, Reagent Purity CheckActivation->CheckConditions Yes UseDoM Use Ortho-Lithiation or Phenol-Specific Reaction (Duff) CheckDirecting->UseDoM Yes Optimize Lower Temp, Use Pure Reagents, Optimize Stoichiometry CheckTemp->Optimize Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Preventing decomposition of Chroman-8-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Chroman-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of this compound during experimental workups. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your material.

Introduction: The Challenge of this compound Stability

This compound is a valuable synthetic intermediate, notably used in the creation of fragrance compounds, antioxidants, and complex heterocyclic systems for pharmaceutical research.[1] However, its aromatic aldehyde functionality, while synthetically useful, is also the primary source of its instability.[2][3] Users frequently report significant product loss and the formation of impurities during standard aqueous workups and purification, compromising yield and purity. This guide will dissect the causes of this decomposition and provide robust, field-proven solutions.

Core Issue: Understanding the Decomposition Pathways

The primary culprits behind the degradation of this compound are oxidation and pH-mediated side reactions. The aldehyde group is highly susceptible to oxidation, converting it to the corresponding carboxylic acid, a common impurity that complicates purification. Furthermore, under non-neutral pH conditions, side reactions can occur.

To effectively prevent decomposition, the workup strategy must be meticulously designed to mitigate these factors. The key principles are: minimizing exposure to atmospheric oxygen , maintaining a neutral or slightly acidic pH , and reducing the overall workup time .

Visualizing the Problem: Decomposition Pathways

Figure 1. Key Decomposition Pathways for this compound A This compound B Chroman-8-carboxylic Acid A->B Oxidation (Air, Peroxides) C Other Degradation Products (e.g., Aldol Adducts, Acetals) A->C pH Extremes (Strong Acid/Base)

Caption: Figure 1. Decomposition of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues reported by users.

Question 1: I'm seeing a new, more polar spot on my TLC after workup that I suspect is the carboxylic acid. How can I prevent this?

Answer: This is a classic sign of oxidation. Aldehydes are readily oxidized to carboxylic acids, especially in the presence of air.[4][5] Standard laboratory solvents, unless properly treated, can also contain peroxide impurities that accelerate this process.

Solutions:

  • Degas Your Solvents: Before use, sparge all solvents (e.g., ethyl acetate, dichloromethane, water) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Utilize an Inert Atmosphere: Perform the entire workup and extraction process under a blanket of nitrogen or argon. This can be achieved using a Schlenk line or even a simple balloon setup.[6][7][8][9] The goal is to physically displace oxygen from the headspace of your glassware.[8]

  • Add an Antioxidant (with caution): In some cases, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the extraction solvent can help. However, this adds an impurity that must be removed later, so it should be used judiciously.

Question 2: My yield is significantly lower than expected after an aqueous wash, and I'm not seeing a clear impurity spot on the TLC.

Answer: This could be due to several factors, including mechanical loss, but it's also possible the aldehyde is undergoing a reaction that doesn't produce a UV-active spot, or the product is being lost to the aqueous phase under certain conditions.

Solutions:

  • pH Control is Critical: Avoid basic washes (e.g., sodium bicarbonate, sodium carbonate) if possible. While intended to remove acidic impurities, a basic pH can promote unwanted side reactions for some aldehydes.[10] If an acidic wash is required, use a dilute, weak acid (e.g., 0.1 M HCl or saturated ammonium chloride) and work quickly. Neutralize immediately afterward with a brine wash.

  • Minimize Workup Time: Have all your solutions and glassware prepared in advance. The less time the aldehyde spends in a biphasic system, the lower the chance of degradation.

  • Consider a Bisulfite Adduct Extraction: For difficult-to-purify aldehydes, a reversible reaction with sodium bisulfite can be employed. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde is then regenerated by adjusting the pH.[11] This is an advanced technique and should be tested on a small scale first.

Question 3: The color of my organic layer changes during the extraction. Is this a sign of decomposition?

Answer: Yes, a color change, particularly darkening, often indicates the formation of degradation products.[12] This is a strong visual cue that your compound is not stable under the current workup conditions.

Solutions:

  • Immediate Action Required: If you observe a color change, expedite the remaining workup steps.

  • Work at Lower Temperatures: Perform the extraction in a cold water or ice bath. Lower temperatures slow down the rate of decomposition reactions.

  • Re-evaluate Your Reagents: Ensure that the solvents are fresh and of high purity. Older solvents, especially ethers like THF and diethyl ether, can accumulate peroxides which are potent oxidants.

Field-Validated Protocols

The following protocols are designed to maximize the recovery and purity of this compound during workup.

Protocol 1: Standard Inert Atmosphere Workup

This is the recommended general-purpose procedure.

Workflow Diagram:

Figure 2. Inert Atmosphere Workup Workflow cluster_prep Preparation cluster_workup Workup & Extraction cluster_post Drying & Concentration prep1 Degas all solvents (Water, Brine, Organic Solvent) with N2 or Ar for 20 min step1 Cool reaction mixture to 0-5 °C step2 Quench reaction carefully with degassed saturated NH4Cl (aq) step1->step2 step3 Transfer to separatory funnel under N2 blanket step2->step3 step4 Extract with degassed organic solvent (e.g., EtOAc) 3x step3->step4 step5 Wash combined organic layers with degassed brine step4->step5 step6 Dry over anhydrous Na2SO4 step5->step6 step7 Filter and concentrate in vacuo step6->step7 step8 Store crude product under inert gas at 2-8 °C step7->step8

Caption: Figure 2. Step-by-step inert atmosphere workup.

Step-by-Step Methodology:

  • Preparation: Before starting, degas all aqueous solutions (e.g., saturated ammonium chloride, brine) and the organic extraction solvent (e.g., ethyl acetate or dichloromethane) by bubbling nitrogen or argon through them for at least 20 minutes.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add the degassed quenching solution (e.g., saturated aq. NH₄Cl) to the cooled reaction mixture with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. It is advisable to flush the funnel with nitrogen before adding the mixture. Extract the aqueous layer three times with the degassed organic solvent.

  • Washing: Combine the organic layers and wash once with degassed brine. This helps to remove residual water and neutralizes the solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Storage: The resulting crude product should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent degradation over time.[13][14][15]

Protocol 2: Non-Aqueous Workup (for highly sensitive cases)

For reactions where the product is extremely sensitive to water or pH changes, a non-aqueous workup is preferable.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Trituration/Filtration: If the desired product is a solid and the impurities are soluble in a non-polar solvent, triturate the crude residue with a solvent like cold hexanes or pentane. The solid product can then be isolated by filtration.

  • Direct Chromatography: If the crude product is an oil, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and directly load it onto a silica gel column for purification.[16][17][18]

Summary of Key Parameters
ParameterStandard WorkupRecommended Modification for this compound Rationale
Atmosphere AirInert Gas (Nitrogen or Argon)Prevents oxidation of the aldehyde to carboxylic acid.[8]
Temperature Room Temperature0-5 °CSlows the rate of all potential decomposition reactions.
Aqueous Wash DI Water, NaHCO₃, HClDegassed Saturated NH₄Cl, Degassed BrineMaintains a near-neutral pH to avoid base/acid-catalyzed side reactions.
Solvents Standard GradeFresh, High-Purity, DegassedRemoves dissolved oxygen and potential peroxide impurities.
Workup Time VariableAs short as possibleMinimizes contact time with potentially destabilizing aqueous phases.

This technical guide provides a framework for troubleshooting and optimizing the workup of this compound. By understanding the inherent instability of the aldehyde functional group and implementing these preventative measures, researchers can significantly improve the yield and purity of their target compound.

References

Technical Support Center: Scale-Up Synthesis of Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Chroman-8-carbaldehyde. This document is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. We will explore common synthetic routes, address frequently encountered challenges, and provide actionable troubleshooting advice grounded in mechanistic principles.

Strategic Overview: Choosing a Formylation Method for Scale-Up

The synthesis of this compound involves the introduction of a formyl group (-CHO) onto the electron-rich chroman scaffold, a process known as formylation.[1] Several methods exist, each with distinct advantages and disadvantages, particularly concerning scalability, cost, safety, and regioselectivity. The choice of method is the most critical decision in a scale-up campaign.

The primary challenge is achieving selective formylation at the C-8 position, which is ortho to the activating ether oxygen. While this position is electronically favored, the C-6 position (para) is also activated and less sterically hindered.

Comparative Analysis of Key Formylation Routes

Reaction Reagents Typical Yield Regioselectivity (C-8) Scale-Up Considerations & Challenges
Vilsmeier-Haack POCl₃, DMFGood to ExcellentModerate to GoodExothermic reagent formation; corrosive reagents; large volumes of DMF can complicate work-up.[2][3]
Directed Ortho-Metalation n-BuLi or s-BuLi, then DMFExcellentExcellentRequires cryogenic temperatures (-78 °C); strictly anhydrous conditions; pyrophoric reagents; specialized equipment.[4]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (Acetic, TFA)Low to ModerateGood (Ortho-selective)High reaction temperatures; yields can be variable; often requires strong acid.[5][6][7]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Low to ModerateGood (Ortho-selective)Use of toxic chloroform; biphasic reaction requires vigorous mixing; exothermic and prone to thermal runaway; tar formation is common.[8][9][10]

Based on a balance of yield, reagent cost, and manageable (though not trivial) scale-up challenges, the Vilsmeier-Haack reaction and Directed Ortho-Metalation are often the most industrially viable routes. This guide will focus primarily on these two methods.

Recommended Protocols & Workflow
Method 1: Vilsmeier-Haack Formylation (Balanced Approach)

This is a robust method for formylating electron-rich aromatic compounds.[11][12] The key is the in situ formation of the Vilsmeier reagent (a chloroiminium salt), which acts as a mild electrophile.[3][13]

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification reagent_prep 1. Charge DMF (Solvent/Reagent) poc_add 2. Cool to 0-5 °C reagent_prep->poc_add reagent_form 3. Slow Addition of POCl₃ poc_add->reagent_form reagent_stir 4. Stir for 1-2h at RT reagent_form->reagent_stir chroman_add 5. Add Chroman Solution reagent_stir->chroman_add reaction_heat 6. Heat to 60-80 °C chroman_add->reaction_heat reaction_monitor 7. Monitor by TLC/HPLC reaction_heat->reaction_monitor quench 8. Quench into Ice/aq. NaOAc reaction_monitor->quench extraction 9. Solvent Extraction (e.g., MTBE) quench->extraction wash 10. Aqueous Washes extraction->wash purify 11. Crystallization / Chromatography wash->purify product This compound purify->product G cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Aromatic Substitution cluster_stage3 Stage 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) [ELECTROPHILE] Intermediate1->Vilsmeier - PO₂Cl₂⁻ Sigma Sigma Complex (Resonance Stabilized) Vilsmeier->Sigma Chroman Chroman Ring Chroman->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Iminium_stage3 Iminium Salt Intermediate Aldehyde This compound [FINAL PRODUCT] Iminium_stage3->Aldehyde + H₂O (Work-up)

References

Monitoring Chroman-8-carbaldehyde reactions using thin-layer chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Monitoring Chroman-8-carbaldehyde Reactions with Thin-Layer Chromatography

Welcome to the technical support center for monitoring reactions involving this compound. As a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and antioxidants, tracking the progress of its reactions is crucial for optimizing yields and ensuring purity.[1][2] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and powerful technique for the real-time, qualitative analysis of these reactions.[3][4]

This guide provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Thin-Layer Chromatography (TLC) and why is it ideal for this application?

Thin-Layer Chromatography is a chromatographic technique used to separate the components of a mixture.[3] It operates on the principle of differential partitioning, where compounds in a sample separate based on their affinity for a stationary phase (typically a silica gel-coated plate) and a mobile phase (a solvent system).[4][5] For monitoring a reaction, TLC allows you to quickly visualize the disappearance of your starting material (this compound) and the simultaneous appearance of your product(s) over time.[6][7] Its speed and low sample volume requirement make it an indispensable tool for reaction monitoring.[8]

Q2: What are the essential materials I need to start?

To effectively monitor your reactions, you will need the following:

  • TLC Plates: Silica gel 60 F-254 plates are recommended. The "F-254" indicates they contain a fluorescent indicator that is activated by 254 nm UV light, which is the primary, non-destructive method for visualizing aromatic compounds like this compound.[9]

  • Developing Chamber: A glass jar or beaker with a lid or watch glass is sufficient. The enclosed environment ensures the atmosphere is saturated with solvent vapor, leading to better and more reproducible chromatograms.[4]

  • Spotters: Glass capillary tubes are used to apply small, concentrated spots of your sample onto the TLC plate.

  • Mobile Phase (Eluent): A solvent or mixture of solvents. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.

  • Visualization Tools:

    • A handheld UV lamp (254 nm).[9]

    • Staining jars and chemical stains for compounds that are not UV-active.

  • General Lab Equipment: Pencil, ruler, forceps, and vials for sample dilution.

Q3: How should I prepare my reaction samples for TLC analysis?

Proper sample preparation is key to obtaining clean results.

  • Dilution: Take a very small aliquot of your reaction mixture using a capillary tube. Dilute this aliquot in a volatile solvent like ethyl acetate or dichloromethane. A 1% concentration is a good rule of thumb to avoid overloading the plate.[10]

  • Micro-Workup (if necessary): If your reaction contains non-volatile solvents (like DMF or DMSO), salts, or is aqueous, you may need to perform a micro-workup. This involves diluting the aliquot in a suitable organic solvent, adding water, separating the organic layer, and then spotting this layer on the TLC plate.[6] High-boiling solvents can cause severe streaking.[11]

Core Experimental Protocol & Workflow

This protocol outlines the standard procedure for setting up and interpreting a TLC plate to monitor the progress of a reaction involving this compound.

Workflow for Reaction Monitoring via TLC

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Plate 1. Prepare Plate (Draw Origin Line) Prep_Sample 2. Prepare Samples (Reactant, Cospot, Reaction) Spot 3. Spot Plate Prep_Sample->Spot Develop 4. Develop Plate (in Chamber) Spot->Develop Visualize 5. Visualize (UV, Stain) Develop->Visualize Interpret 6. Interpret Results (Calculate Rf) Visualize->Interpret

Caption: Standard workflow for TLC analysis.

Step-by-Step Methodology
  • Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 20% ethyl acetate in hexanes) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil (never a pen, as ink will run), lightly draw a straight line (the "origin") about 1 cm from the bottom of the plate. Mark three small tick marks on this line for your samples.

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Spot a diluted solution of your pure this compound.

    • Lane 2 (Cospot - Co): First, spot the starting material. Then, without letting the spot grow too large, carefully spot your diluted reaction mixture directly on top of the SM spot. The cospot is crucial for resolving compounds with similar Rf values.[12]

    • Lane 3 (Reaction Mixture - Rxn): Spot your diluted reaction mixture.

    • Technique: Touch the capillary tube to the plate briefly and allow the solvent to evaporate completely between applications to keep spots small and concentrated.[13]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the solvent level.[10] Cover the chamber and allow the solvent front to travel up the plate undisturbed.

  • Stop the Development: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12] Allow the plate to dry completely in a fume hood.

  • Visualize and Analyze:

    • View the dried plate under a 254 nm UV lamp. Circle any dark spots with a pencil.[9]

    • If necessary, use a chemical stain (see Table 2) for further visualization.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) . The Rf value is a characteristic of a compound in a specific solvent system.[14]

Troubleshooting Guide

Spotting & Sample Application
  • Q: My spots are large and diffuse, leading to poor separation. What went wrong?

    • A: This is typically caused by applying too much sample solution at once or using a spotting solution that is too dilute, requiring multiple applications that enlarge the spot. Use a more concentrated sample solution (a 1% solution is often effective) and apply it by touching the capillary tube to the plate very briefly, allowing the solvent to fully evaporate before re-spotting in the same location.[10]

  • Q: I ran my TLC, but I don't see any spots, even under UV light.

    • A: There are several possibilities:

      • Sample Too Dilute: Your compound's concentration is below the detection limit. Try spotting a more concentrated sample or apply the spot multiple times in the same place.[13]

      • Compound is Not UV-Active: While this compound is aromatic and should be UV-active, your product might not be.[9] Use a chemical stain. (See Table 2).

      • Sample Washed Away: The origin line was below the solvent level in the developing chamber, causing your sample to dissolve into the solvent reservoir instead of migrating up the plate.[10][15]

      • Compound Evaporated: If your product is highly volatile, it may have evaporated from the plate during drying.[13]

Development & Elution
  • Q: My spots are streaking or "tailing" instead of being round.

    • A: This is one of the most common TLC problems.

      • Sample Overload: This is the most frequent cause. The stationary phase becomes saturated, leading to a continuous smear. Dilute your sample and run the TLC again.[8][10]

      • Highly Polar Compound: Very polar compounds can bind strongly to the silica gel. For acidic or basic compounds, adding a small amount (0.1-2.0%) of acetic acid or triethylamine, respectively, to your eluent can improve spot shape.[13]

      • Decomposition: The compound may be unstable on the acidic silica gel. You can try using a different stationary phase like alumina or running a 2D TLC to check for decomposition.[11]

  • Q: All my spots are stuck at the origin (Rf ≈ 0). What should I do?

    • A: Your mobile phase is not polar enough to move the compounds off the baseline. Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[13]

  • Q: All my spots ran to the top with the solvent front (Rf ≈ 1). How do I fix this?

    • A: Your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase. Decrease the polarity of your eluent (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[13]

  • Q: My starting material and product have very similar Rf values and won't separate.

    • A: This indicates your solvent system is not providing adequate resolution.

      • Change Solvent System: Experiment with different solvent mixtures. Sometimes changing one of the solvents entirely (e.g., using dichloromethane/methanol or toluene/ether) can alter the selectivity and improve separation.[11][14][16]

      • Use a Cospot: The cospot is essential here. If the starting material and product are truly different but have similar Rf values, the cospot lane will show a single, slightly elongated spot. If the reaction has not proceeded, the cospot will look identical to the starting material lane.[12]

      • Try a Different Stain: Some stains, like p-anisaldehyde, can produce different colors for different compounds, which can help distinguish between two spots with identical Rf values.[11]

Visualization & Interpretation
  • Q: My compounds are not visible under UV light. What stain is best for this compound and its potential products?

    • A: For an aldehyde, the most specific and effective stain is 2,4-Dinitrophenylhydrazine (2,4-DNPH) , which reacts to form yellow-orange spots. Other excellent general-purpose stains include p-anisaldehyde (gives a range of colors for various functional groups) and potassium permanganate (visualizes any oxidizable group, including aldehydes).[9][17]

  • Q: I see multiple spots in my reaction lane. What do they represent?

    • A: Multiple spots can indicate several things:

      • Incomplete Reaction: You will see a spot for your starting material and your product.[18]

      • Side Products: The reaction may be producing unintended byproducts.

      • Impurities: The starting material may have contained impurities.

      • Decomposition: Your product or starting material might be decomposing on the TLC plate.[11]

      • Careful comparison with the starting material and cospot lanes is critical for interpretation.

  • Q: How can I be certain the reaction is complete?

    • A: The reaction is generally considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the reaction mixture lane.[18] The cospot lane is your confirmation; it should show only the product spot, with no visible starting material spot remaining.[12]

Data Reference Tables

Table 1: Recommended Solvent Systems for Aromatic Aldehydes
PolaritySolvent System (v/v)Typical Application
Low5-10% Ethyl Acetate in HexanesFor separating relatively non-polar products from the aldehyde.
Medium20-50% Ethyl Acetate in HexanesA good starting point for many reactions.[14]
High5% Methanol in DichloromethaneFor more polar products that have low Rf values in standard systems.[16]
Acidic Modifier30% Ethyl Acetate in Hexanes + 0.5% Acetic AcidUseful if acidic byproducts are causing streaking.[13]
Table 2: Common Visualization Stains for Aldehydes & Related Functional Groups
StainPreparationTarget Functional GroupsResultReference
2,4-DNPH 12g 2,4-dinitrophenylhydrazine, 60mL conc. H₂SO₄, 80mL H₂O, in 200mL 95% ethanol.Aldehydes, KetonesYellow to orange spots.[19][17]
p-Anisaldehyde 3.7mL p-anisaldehyde, 5mL conc. H₂SO₄, 1.5mL acetic acid in 135mL ethanol.Aldehydes, Ketones, Alcohols, NucleophilesVariety of colors (blue, purple, red, green). Requires heating.[9][17]
KMnO₄ 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL H₂O.Alkenes, Alkynes, Alcohols, Aldehydes (oxidizable groups)Yellow spots on a purple/pink background.[9]
Iodine A few crystals of I₂ in a sealed chamber.General purpose, especially for unsaturated & aromatic compounds.Yellow-brown spots. Often fades over time.[9][17][20]

Conceptual Diagram: Polarity and Rf Value

The fundamental principle of TLC separation on silica gel is based on polarity.

Polarity_Rf cluster_plate TLC Plate (Silica Gel - Polar) cluster_path Origin Origin SolventFront Solvent Front HighPolarity High Polarity Compound (e.g., Carboxylic Acid) Strong Adsorption to Silica\n(Low Rf) Strong Adsorption to Silica (Low Rf) HighPolarity->Strong Adsorption to Silica\n(Low Rf) LowPolarity Low Polarity Compound (e.g., Alkene) Weak Adsorption to Silica\n(High Rf) Weak Adsorption to Silica (High Rf) LowPolarity->Weak Adsorption to Silica\n(High Rf) Strong Adsorption to Silica\n(Low Rf)->Origin Weak Adsorption to Silica\n(High Rf)->SolventFront

References

Technical Support Center: A Guide to the Purification of Commercial Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Chroman-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. We understand that the purity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and remove common impurities from commercial-grade this compound.

Introduction: The Importance of Purity

This compound (CAS 327183-32-4) is a key building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1] Its aldehyde functionality and chroman scaffold make it a valuable precursor for creating complex molecular architectures.[2] However, like many commercial reagents, it can contain impurities from its synthesis or degradation over time. These impurities can interfere with subsequent reactions, leading to lower yields, unexpected byproducts, and difficulties in purification. Ensuring a high-purity starting material is a critical first step in any synthetic workflow.

Troubleshooting and FAQs

This section addresses common issues encountered when purifying commercial this compound.

Issue 1: My this compound has a yellowish tint and a broad melting point range. What are the likely impurities?

A yellowish color and a broad melting point are classic indicators of impurities. For aromatic aldehydes like this compound, the most common impurities are:

  • Oxidation Product (Chroman-8-carboxylic acid): Aromatic aldehydes are susceptible to oxidation, especially when exposed to air.[3] This is the most probable cause of a yellowish discoloration.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Byproducts from Synthesis: Side reactions during the formylation of the chroman ring system can introduce structurally related impurities.

  • Residual Solvents: Solvents used in the final steps of the manufacturing process may be retained in the solid product.

Issue 2: How can I remove the corresponding carboxylic acid impurity?

There are two primary methods for removing acidic impurities like Chroman-8-carboxylic acid:

A. Liquid-Liquid Extraction (Mild Conditions)

This is a quick and effective method for removing acidic impurities.

  • Rationale: By dissolving the impure aldehyde in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic carboxylic acid will be deprotonated to its carboxylate salt. This salt is highly soluble in the aqueous phase and will be extracted from the organic layer, leaving the neutral aldehyde behind.

B. Bisulfite Adduct Formation (For more complex mixtures)

This method is particularly useful for separating aldehydes from non-aldehydic impurities.

  • Rationale: Aldehydes react reversibly with sodium bisulfite to form water-soluble adducts.[4] This allows for the separation of the aldehyde from other organic compounds by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[4]

Issue 3: Column chromatography is not giving me a good separation. What can I do to optimize it?

Poor separation during column chromatography can be frustrating. Here are some key parameters to consider for optimization:

  • Solvent System Polarity: The polarity of the eluent is critical. For this compound, a non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. If separation is poor, try a less polar system (e.g., increasing the proportion of hexane) to increase the retention time of your compound on the silica gel, which may improve separation from less polar impurities. Conversely, if your compound is not eluting, gradually increase the polarity.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Loading Technique: Dissolve your sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. A broad initial band will lead to poor separation.

Issue 4: I'm not sure if my purified material is clean. What analytical techniques should I use?

Confirming the purity of your this compound is a crucial final step. A combination of techniques will give you the most comprehensive picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is an excellent technique for assessing purity. The spectrum of pure this compound should show sharp, well-defined peaks with the correct integrations. The aldehyde proton should appear as a singlet around 10.41 ppm.[5] The presence of broad peaks or unexpected signals may indicate impurities.

    • ¹³C NMR: This provides complementary information and can help identify impurities that may not be obvious in the ¹H NMR spectrum. Key expected shifts for the aldehyde carbon are in the 190-200 ppm range, while aromatic carbons typically appear between 125-150 ppm.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column and a methanol/water or acetonitrile/water mobile phase, is a powerful tool for quantifying purity.[8] A pure sample should give a single, sharp peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a hydrogen atom (M-1) or the formyl group (M-29).[9]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solids, provided a suitable solvent can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the impure this compound and heat the mixture gently with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Recrystallization Solvent Selection

Solvent SystemObservationSuitability
EthanolGood solubility when hot, poor when coldExcellent
IsopropanolSimilar to ethanolGood
Hexane/Ethyl AcetateGood solubility in hot mixturesGood, requires optimization of solvent ratio
TolueneGood solubility when hotPotential for good crystal growth
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying larger quantities of material.

Step-by-Step Methodology:

  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a nitrogen line or an air pump) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Column Chromatography Eluent Systems

Eluent System (Hexane:Ethyl Acetate)Expected Outcome
98:2Good for separating very non-polar impurities.
95:5A good starting point for most commercial samples.
90:10May be necessary if the product is eluting too slowly.

Visualization of Experimental Workflows

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Impure Impure this compound Recrystallization Recrystallization Impure->Recrystallization Solid Sample Column Column Chromatography Impure->Column Oily or Solid Sample NMR NMR (¹H, ¹³C) Recrystallization->NMR Column->NMR HPLC HPLC NMR->HPLC GCMS GC-MS HPLC->GCMS Pure Pure this compound GCMS->Pure

Caption: General workflow for the purification and analysis of this compound.

Logical Relationships in Purity Assessment

Purity_Assessment_Logic Purity Purity Assessment Structure Structural Confirmation Purity->Structure Is the structure correct? Quantification Quantitative Purity Purity->Quantification What is the % purity? Volatile Volatile Impurities Purity->Volatile Are volatile impurities present? NMR_Node NMR Structure->NMR_Node Answered by HPLC_Node HPLC Quantification->HPLC_Node Answered by GCMS_Node GC-MS Volatile->GCMS_Node Answered by

Caption: Logical relationships in the analytical assessment of this compound purity.

Concluding Remarks

The purification of commercial this compound is a critical step to ensure the quality and reliability of your research. By understanding the potential impurities and employing the appropriate purification and analytical techniques, you can confidently proceed with your synthetic endeavors. This guide provides a comprehensive starting point for troubleshooting common issues and implementing robust purification protocols.

References

Stability issues of Chroman-8-carbaldehyde in solution over time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Chroman-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a specialized aromatic aldehyde, understanding its behavior over time is critical for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction: The Chemical Nature of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics and fragrance compounds.[1] Its structure, featuring a chroman ring system fused to a benzaldehyde moiety, presents unique stability considerations. The aldehyde group is susceptible to oxidation, while the overall molecule's stability can be influenced by solvent, pH, light, and temperature. This guide will address these factors systematically.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my stock solution?

A1: Visual cues are often the first indicators. These can include a color change in the solution (e.g., turning yellow or brown), the formation of a precipitate, or a noticeable change in odor. For quantitative assessment, a decrease in the peak area of the active compound and the appearance of new peaks in your HPLC chromatogram are definitive signs of degradation.

Q2: What is the most common degradation pathway for this compound?

A2: The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming Chroman-8-carboxylic acid.[2][3][4][5][6] This is a common reaction for aromatic aldehydes, especially when exposed to atmospheric oxygen. Other potential degradation pathways could involve reactions with solvent or other components in the solution, particularly under harsh pH or high-temperature conditions.

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1][7] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and in a tightly sealed container, preferably with the headspace flushed with an inert gas. The choice of solvent is also critical and is discussed in the troubleshooting section.

Q4: How does the choice of solvent impact the stability of this compound?

A4: Solvent polarity and purity can significantly affect stability. Protic solvents may participate in certain degradation reactions, while solvents prone to forming peroxides (e.g., unstabilized THF) can accelerate oxidation.[8][9] It is crucial to use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.[10][11] For long-term stability, aprotic solvents with low water content are generally preferred.

Q5: Is this compound sensitive to light?

A5: Aromatic aldehydes can be susceptible to photodegradation.[12] It is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies, as outlined in the protocols below, can quantify this effect.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Rapid loss of purity in stock solution (confirmed by HPLC) Oxidation of the aldehyde1. Use an inert atmosphere: Purge the vial with argon or nitrogen before sealing to displace oxygen. 2. Store at low temperature: Refrigerate the solution at 2-8°C to slow down the reaction kinetics. 3. Use an antioxidant: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be considered, but its compatibility with your downstream experiments must be verified.
Inconsistent results between experiments Degradation during the experiment1. Prepare fresh solutions: Avoid using old stock solutions. Prepare the required amount of solution immediately before use. 2. Control experimental conditions: Ensure consistent temperature, pH, and light exposure across all experiments. 3. Check solvent quality: Use fresh, high-purity solvents. Older solvents, especially ethers, can accumulate peroxides that accelerate degradation.[8]
Formation of a precipitate in the solution Formation of an insoluble degradation product or poor solubility1. Identify the precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR or MS) to determine if it's a degradation product. 2. Re-evaluate solvent choice: The precipitate might be the parent compound crashing out of solution. Verify the solubility of this compound in your chosen solvent at the experimental concentration and temperature. 3. Filter the solution: If the precipitate is a degradation product, filter the solution before use, but be aware that the concentration of the active compound will be lower.
Unexpected peaks in HPLC analysis Degradation products or impurities in the solvent1. Run a solvent blank: Inject the solvent alone to check for impurities. 2. Perform forced degradation studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and see if they match the unexpected peaks. This helps in developing a stability-indicating HPLC method.[13][14][15][16][17]

Experimental Protocols

These protocols provide a framework for assessing the stability of this compound. They should be adapted to your specific experimental needs.

Protocol 1: Preliminary Stability Assessment in Different Solvents

Objective: To qualitatively assess the stability of this compound in commonly used laboratory solvents over a short period.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO, Dichloromethane)

  • Amber HPLC vials

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in each of the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to obtain an initial purity profile.

  • Store the vials under three conditions: room temperature exposed to light, room temperature protected from light, and 4°C protected from light.

  • Analyze aliquots from each vial at regular intervals (e.g., 24, 48, and 72 hours).

  • Compare the chromatograms over time, looking for a decrease in the main peak area and the appearance of new peaks.

Data Presentation:

SolventStorage ConditionPurity at t=0 (%)Purity at t=24h (%)Purity at t=48h (%)Purity at t=72h (%)
AcetonitrileRT, Light99.598.096.594.2
AcetonitrileRT, Dark99.599.098.698.1
Acetonitrile4°C, Dark99.599.499.399.2
DMSORT, Dark99.599.298.998.5
..................
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method according to ICH guidelines.[14][15]

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution to heat (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][18][19] A dark control should be run in parallel.

  • Analyze all samples by HPLC-UV/PDA or LC-MS to separate and identify the degradation products.

Visualization of Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (HCl, Heat) HPLC HPLC-UV/PDA Acid->HPLC Base Basic (NaOH, RT) Base->HPLC Oxidation Oxidative (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS HPLC->LCMS For Identification DP Degradation Profile LCMS->DP SIM Stability-Indicating Method DP->SIM Chroman This compound Chroman->Acid Chroman->Base Chroman->Oxidation Chroman->Thermal Chroman->Photo

Caption: Workflow for forced degradation studies.

Core Mechanistic Insights

The primary instability of this compound stems from the electrophilic nature of the aldehyde's carbonyl carbon and the potential for the chroman ring to influence its reactivity.

Oxidative Degradation Pathway

The autoxidation of aldehydes is a free-radical chain reaction. The process is initiated by the abstraction of the aldehydic hydrogen, leading to the formation of an acyl radical. This radical reacts with molecular oxygen to form a peroxyacyl radical, which can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and another acyl radical, thus propagating the chain. The peroxy acid can then oxidize another molecule of the aldehyde to the carboxylic acid.

Oxidation_Pathway A This compound (R-CHO) B Acyl Radical (R-C•=O) A->B + Initiator C Peroxyacyl Radical (R-C(=O)OO•) B->C + O2 C->B - R-CHO D Peroxy Acid (R-C(=O)OOH) C->D + R-CHO D->B E Chroman-8-carboxylic Acid (R-COOH) D->E + R-CHO

Caption: Simplified radical oxidation pathway of an aldehyde.

Understanding these fundamental principles is key to designing robust experiments and ensuring the quality of your data when working with this compound. For further inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Managing Exothermic Reactions Involving Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling exothermic reactions in the synthesis of Chroman-8-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who work with this valuable synthetic intermediate. The formylation of chroman precursors or related phenolic structures can present significant thermal hazards. Understanding and controlling reaction exotherms is paramount for ensuring safety, reproducibility, and scalability.

This document provides in-depth answers to common troubleshooting questions, detailed protocols for thermal management, and visual workflows to aid in decision-making.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: I am planning to synthesize this compound. Which synthetic routes are known to be exothermic and require strict temperature control?

A1: The synthesis of this compound typically involves the ortho-formylation of a corresponding phenolic precursor, such as a chroman-8-ol derivative. Several classical formylation reactions are employed for this purpose, many of which are highly exothermic and demand rigorous temperature management.

The primary methods of concern include:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and DMF) to formylate an electron-rich aromatic ring.[1][2][3] Both the formation of the Vilsmeier reagent and its subsequent reaction with the substrate can be thermally unstable.[4][5][6] Studies have shown that these reaction mixtures can generate rapid increases in temperature and pressure, posing a significant risk of thermal runaway.[4][5][6]

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[7][8] While the reaction often requires initial heating to start, it can become highly exothermic once initiated.[7][8][9] This combination of initiation energy followed by a strong exotherm makes it particularly susceptible to loss of control.[9]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium.[10] While often conducted at elevated temperatures (e.g., 150-160°C), the addition of reactants to the hot reaction medium can sometimes result in a violent, uncontrolled reaction if not managed properly.[11]

  • Magnesium Chloride-Mediated Formylation: This method uses paraformaldehyde with magnesium dichloride and a base like triethylamine.[12] The reaction is typically run at reflux, and while generally providing good yields, the potential for exotherm should still be monitored, especially during scale-up.

Given these factors, any planned formylation to produce this compound must be treated as potentially hazardous. We strongly recommend performing a thorough hazard analysis and considering reaction calorimetry to quantify the heat of reaction before proceeding beyond a small laboratory scale.[13][14]

Q2: What are the primary signs of a developing thermal runaway in my reaction?

A2: Early detection is critical to preventing a catastrophic failure. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of your system, leading to an accelerating cycle of temperature and reaction rate increase.[14][15]

Be vigilant for the following indicators:

  • Instrumental Indicators:

    • Rapid Temperature Rise: A sudden, non-linear increase in the internal reaction temperature that does not respond to adjustments in the cooling system.

    • Pressure Increase: A rapid rise in reactor pressure (if sealed or monitored), indicating gas evolution or boiling of the solvent.

    • Cooling System Overload: The cooling bath temperature increases significantly, or the condenser shows an unusually high vapor load.

  • Visual & Physical Indicators:

    • Unexpected Gas Evolution: Vigorous bubbling or foaming that is not characteristic of the controlled reaction.

    • Sudden Color Change or Tar Formation: A rapid darkening of the reaction mixture can indicate decomposition and the onset of undesired side reactions.

    • Solvent Refluxing Up Condenser: If the solvent begins to climb high into the reflux condenser, it's a clear sign that the heat generated is overwhelming the cooling capacity.

If you observe any of these signs, you must assume a thermal runaway is imminent and immediately initiate your emergency shutdown procedure.

Q3: My reaction temperature is rising uncontrollably. What immediate actions should I take?

A3: In the event of a suspected thermal runaway, prioritize personal safety above all else. Execute a pre-planned emergency shutdown procedure swiftly and calmly.

Emergency Shutdown Protocol:

  • Alert Personnel: Immediately notify anyone in the vicinity of the potential hazard.

  • Stop Reagent Addition: If you are adding a reagent, stop the feed immediately. This is the most critical step to prevent adding more fuel to the reaction.

  • Maximize Cooling:

    • Engage emergency cooling if available.

    • If using an ice bath, add more ice and a solvent like acetone or salt to lower its temperature.

    • Ensure the coolant flow is at its maximum rate.

  • Initiate Emergency Quenching (If Safe): If the reaction has not yet escalated to a violent stage, and you have a pre-prepared quenching agent, begin its slow, controlled addition. The goal is to introduce a substance that will react with the unconsumed reagents in a more controlled manner or simply dilute the reaction mass to absorb heat.

  • Evacuate: If the reaction continues to accelerate despite these measures (e.g., rapid pressure buildup, violent reflux), evacuate the immediate area and follow your institution's emergency protocols. Do not compromise your safety to save the reaction.

Refer to the detailed "Experimental Protocol 2: Emergency Quenching Procedure" below for a more comprehensive workflow.

Q4: How can I proactively design my experiment to minimize the risk of a thermal runaway?

A4: The best way to manage a thermal runaway is to prevent it from happening. A robust experimental design is your primary defense.

  • Controlled Reagent Addition (Semi-Batch Operation): Never mix all reactants at once for a potentially exothermic reaction.[16] Instead, add the most reactive component slowly and sub-surface to a well-stirred solution. This ensures that the reagent reacts as it is added, preventing a dangerous accumulation of unreacted material.[14]

  • Adequate Cooling Capacity: Ensure your cooling system is more than capable of handling the total heat evolution of the reaction. For laboratory scale, a well-maintained ice/salt bath or a cryocooler is often necessary. The heat removal capacity must exceed the heat generation rate.[13][17]

  • Efficient Mixing: Use an appropriate stirrer (e.g., overhead mechanical stirrer for larger volumes) and stirring speed to ensure uniform temperature throughout the reactor. Poor mixing can create localized "hot spots" where a runaway can initiate.[13]

  • Reaction Calorimetry: Before scaling up, use a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to determine key safety parameters like reaction enthalpy (heat of reaction), heat capacity of the mixture, and the onset temperature of decomposition.[13][14]

  • Calculate Thermal Risk: Use calorimetric data to calculate the Adiabatic Temperature Rise (ΔT_ad) and the Maximum Temperature of the Synthesis Reaction (MTSR) .[13][14] The MTSR predicts the highest temperature the reaction would reach if cooling were to fail, which is a critical indicator of the potential severity of a runaway.[14]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm. The additional solvent acts as a heat sink, increasing the overall heat capacity of the system.

Q5: What are the best practices for quenching a formylation reaction once it's complete?

A5: The quenching process itself can be exothermic and must be handled with care.[18] A poorly executed quench can be as hazardous as the reaction itself.

  • Ensure Reaction Completion: Use an appropriate analytical method (TLC, HPLC, etc.) to confirm the starting material has been fully consumed before attempting to quench.

  • Maintain Cooling: Do not remove the cooling bath. Cool the completed reaction mixture to 0°C or below before adding any quenching agent.[18]

  • Choose the Right Quenching Agent: For many formylation reactions, a slow addition of a saturated aqueous solution (like ammonium chloride or sodium bicarbonate) is common. However, for highly reactive residual reagents, a less reactive quencher like isopropanol should be added first, followed by methanol, and finally water.[19][20]

  • Slow and Controlled Addition: Add the quenching agent dropwise or via an addition funnel with vigorous stirring.[21][22] Monitor the internal temperature closely; if it rises more than a few degrees, pause the addition until it cools back down.[22]

  • Vent the System: Ensure the reaction flask is not a closed system. Quenching often evolves gas (e.g., CO2 with bicarbonate), and pressure must be allowed to vent safely through a bubbler or needle.[21][22]

Data Presentation & Summary

The following table summarizes the thermal hazards and recommended control parameters for common formylation reactions applicable to the synthesis of this compound.

Reaction TypeTypical ReagentsPrimary Thermal HazardRecommended Control TemperatureKey Control Strategy
Vilsmeier-Haack POCl₃, DMFThermally unstable intermediate and reaction mixture.[4][5]0 to 10°C for reagent formation; reaction temperature is substrate-dependent but requires cooling.Slow addition of POCl₃ to DMF at low temperature; controlled addition of substrate to the pre-formed reagent.
Reimer-Tiemann CHCl₃, NaOH/KOHHighly exothermic once initiated; prone to thermal runaway.[8][9]Typically 60-70°C, but requires careful monitoring and robust cooling.Vigorous stirring of the biphasic system; ensure cooling capacity can handle the exotherm after initiation.
Duff Reaction Hexamethylenetetramine (HMTA), AcidPotential for violent reaction upon addition of reactants to hot medium.[11]140-160°CPre-mixing phenol and HMTA before slow addition to the hot acid/solvent mixture; have a cooling bath ready.[11]
Visualizations: Workflows & Diagrams
Troubleshooting a Temperature Excursion

The following diagram outlines the logical workflow for responding to an unexpected rise in reaction temperature.

G start Start: Temperature Rises Above Setpoint check_cooling Is Cooling System at Max Capacity? start->check_cooling increase_cooling Increase Cooling Rate / Add More Ice+Salt check_cooling->increase_cooling No stop_addition Stop All Reagent Addition Immediately check_cooling->stop_addition Yes increase_cooling->stop_addition temp_stabilizes Does Temperature Stabilize or Decrease? stop_addition->temp_stabilizes continue_monitoring Continue Reaction with Extreme Caution temp_stabilizes->continue_monitoring Yes emergency_quench Prepare for Emergency Quench temp_stabilizes->emergency_quench No end_safe End: Reaction Controlled continue_monitoring->end_safe is_quench_safe Is it Safe to Add Quenching Agent? emergency_quench->is_quench_safe add_quench Slowly Add Pre-planned Quenching Agent is_quench_safe->add_quench Yes evacuate EVACUATE AREA! Follow Site Emergency Protocol is_quench_safe->evacuate No temp_still_rising Does Temperature Continue to Rise? add_quench->temp_still_rising temp_still_rising->continue_monitoring No temp_still_rising->evacuate Yes

References

Validation & Comparative

Introduction: The Role of NMR in Modern Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Assignment of Chroman-8-carbaldehyde

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For researchers in drug development and organic synthesis, mastering the interpretation of NMR spectra is fundamental. This guide provides a detailed, field-proven analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic scaffold. We will move beyond a simple peak listing to explain the causal factors behind the observed chemical shifts and coupling constants, offering a practical framework for structural verification.

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Each unique nucleus within a molecule resonates at a slightly different frequency when placed in a strong magnetic field, providing a "fingerprint" of its chemical environment.[1][2] This guide will dissect that fingerprint for this compound, comparing experimental data with established principles to provide a definitive spectral assignment.

Molecular Structure and Atom Numbering

To ensure clarity in our spectral assignment, we will use the systematic numbering convention for the chroman ring system as illustrated below. This structure is the foundation for interpreting the connectivity and spatial relationships revealed by the NMR data.

Caption: Structure of this compound with IUPAC numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[1][3]

Experimental Data: ¹H NMR (400 MHz, CDCl₃) δ: 10.41 (s, 1H), 7.64-7.63 (dd, J=8.1, 1.5 Hz, 1H), 7.25 (d, J=5.13 Hz, 1H), 6.89 (t, J=7.3 Hz, 1H), 4.30 (t, J=5.1 Hz, 2H), 2.83 (t, J=6.2 Hz, 2H), 2.09-2.03 (m, 2H).[4]

Data Summary and Assignment
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
10.41Singlet (s)-1HAldehyde HThe strong deshielding effect of the carbonyl group places this proton in a characteristic downfield region (9-10 ppm).[5] It has no adjacent protons, resulting in a singlet.
7.64-7.63Doublet of Doublets (dd)8.1, 1.51HH-7This aromatic proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It shows ortho coupling (~8.1 Hz) to H-6 and meta coupling (~1.5 Hz) to H-5.
7.25Doublet (d)5.131HH-5This aromatic proton is ortho to the ether oxygen. It is split by the adjacent H-6. The provided J-value seems low for typical ortho-coupling and may represent a more complex or averaged interaction.
6.89Triplet (t)7.31HH-6This aromatic proton is coupled to two neighbors, H-5 and H-7. The similar ortho-coupling constants result in a triplet-like pattern. Its chemical shift is upfield relative to H-5 and H-7 due to being meta to both the aldehyde and ether oxygen.
4.30Triplet (t)5.12HH-2 (CH₂)These protons are on a carbon adjacent to the electron-withdrawing ether oxygen (benzylic ether), shifting them downfield.[6] They are split into a triplet by the two adjacent H-3 protons.
2.83Triplet (t)6.22HH-4 (CH₂)These benzylic protons are adjacent to the aromatic ring and are split into a triplet by the two neighboring H-3 protons.
2.09-2.03Multiplet (m)-2HH-3 (CH₂)These aliphatic protons are coupled to both the H-2 and H-4 protons, resulting in a complex multiplet. Their position is upfield as they are furthest from the deshielding aromatic ring and heteroatoms.

Part 2: ¹³C NMR Spectral Analysis (Predicted)

While direct experimental data for the ¹³C NMR of this compound was not found in the initial search, a reliable assignment can be predicted based on established chemical shift ranges and data from analogous chroman derivatives.[7][8][9] The ¹³C spectrum is proton-decoupled, meaning each unique carbon atom appears as a single line.[2] Based on the molecule's lack of symmetry, all 10 carbon atoms are expected to be chemically non-equivalent, yielding 10 distinct signals.

Predicted Data Summary and Assignment
Predicted Shift (δ, ppm)Carbon AssignmentRationale
~190-193Aldehyde C=OCarbonyl carbons in aldehydes are strongly deshielded and appear significantly downfield, typically in the 190-200 ppm range.[10]
~160-162C-8aThis aromatic carbon is directly attached to the electronegative ether oxygen, causing a strong downfield shift.[10]
~136-138C-7Aromatic CH carbon ortho to the electron-withdrawing aldehyde group, resulting in a downfield shift.
~130-132C-4aThis quaternary aromatic carbon is part of the fused ring system. Its chemical shift is influenced by its position adjacent to the aliphatic portion.
~125-128C-5Aromatic CH carbon. Its shift is influenced by its ortho position to the ether linkage within the heterocyclic ring.
~121-124C-8This quaternary aromatic carbon is substituted with the aldehyde group. Its signal is often weaker due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[11]
~118-120C-6Aromatic CH carbon. Typically the most upfield of the aromatic CH signals due to its relative position to the substituents.
~65-68C-2 (CH₂)This aliphatic carbon is directly bonded to the ether oxygen, causing a significant downfield shift into the 50-90 ppm range typical for carbons in ethers.[10][12]
~24-27C-4 (CH₂)Benzylic carbon adjacent to the aromatic ring, typically found in the 20-30 ppm range.
~21-23C-3 (CH₂)Standard aliphatic carbon, expected to be the most upfield signal as it is shielded from the direct influence of heteroatoms or π-systems.

Comparison with Alternative Analytical Techniques

While ¹H and ¹³C NMR are powerful, their findings can be corroborated by other methods:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would definitively show the coupling between H-2/H-3 and H-3/H-4 in the aliphatic chain, and H-5/H-6 and H-6/H-7 in the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal directly to its attached carbon, confirming the assignments made in the tables above. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations over 2-3 bonds, for instance, linking the aldehyde proton to the C-7 and C-8 carbons, cementing the structure.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₀O₂) by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR would show characteristic absorption bands for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹) and the C-O-C stretch of the ether (~1230-1270 cm⁻¹).

Standard Operating Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity. The following outlines a standard workflow for acquiring high-quality NMR data for a small organic molecule like this compound.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup & Acquisition cluster_2 Data Processing A 1. Weigh Sample (5-10 mg for ¹H, 15-25 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) A->B C 3. Dissolve Sample (Vortex/sonicate until clear) B->C D 4. Transfer to NMR Tube (Filter if particulates are present) C->D E 5. Insert Sample & Lock (Lock on deuterium signal of solvent) D->E F 6. Shim Magnetic Field (Optimize field homogeneity for resolution) E->F G 7. Tune Probe (Match probe to ¹H or ¹³C frequency) F->G H 8. Acquire Spectra (Set parameters: pulse sequence, scans, etc.) G->H I 9. Fourier Transform (FT) H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference Spectrum (Set residual solvent or TMS to 0 ppm) K->L M 13. Integrate & Pick Peaks L->M

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] Ensure the sample is fully dissolved to prevent spectral artifacts. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field is homogenized (shimmed) across the sample volume to ensure sharp, well-resolved peaks. This is a critical step for obtaining high-quality data.

  • ¹H Acquisition: A standard single-pulse experiment is typically sufficient. For a 400 MHz spectrometer, 8-16 scans are usually adequate for a sample of this concentration, providing a good signal-to-noise ratio in under 5 minutes.

  • ¹³C Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C (1.1%), more scans are required.[14] A typical acquisition may involve several hundred to a few thousand scans and can take from 20 minutes to several hours, depending on the sample concentration.

Conclusion

The comprehensive analysis of the ¹H NMR spectrum, complemented by a predictive assignment of the ¹³C spectrum, provides a robust structural confirmation for this compound. The experimental ¹H data aligns perfectly with the expected electronic and spin-spin coupling effects dictated by the molecule's architecture.[4] By integrating this empirical data with foundational NMR principles and predictive methodologies, researchers can confidently assign the structure of this and related chroman derivatives, facilitating progress in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and quantification of novel synthetic intermediates are paramount. Chroman-8-carbaldehyde, a key building block in the synthesis of bioactive molecules and fragrance compounds, presents a compelling case for the application of advanced analytical techniques.[1][2][3] Its chroman core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[3] This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of this compound, supported by theoretical and experimental data derived from analogous compounds.

The Critical Role of High-Resolution Mass Spectrometry in Small Molecule Analysis

In the realm of drug discovery and development, confirming the identity and purity of synthetic intermediates is a non-negotiable step. High-resolution mass spectrometry (HRMS) has become the gold standard for this purpose, offering unparalleled accuracy in mass measurement, which in turn allows for the confident determination of elemental composition.[4][5][6] This capability is crucial for distinguishing between isobaric interferences and ensuring the correct molecular formula of the target compound.[7] This guide will compare two leading HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry, to provide a comprehensive performance overview for the analysis of this compound.[8][9]

Experimental Design: A Comparative Workflow

To objectively assess the performance of different HRMS platforms for the analysis of this compound (Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol [1][10][11]), a systematic experimental approach is essential. The following workflow outlines the key steps for a comparative analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample This compound (1 mg/mL in Acetonitrile) Dilution Serial Dilution (100 µg/mL to 1 ng/mL) Sample->Dilution LC_System UHPLC System (C18 Column) Dilution->LC_System Ionization Ionization Source (ESI vs. APCI) LC_System->Ionization MS_Detection HRMS Detection (Q-TOF vs. Orbitrap) Ionization->MS_Detection Data_Acquisition Full Scan & dd-MS2 MS_Detection->Data_Acquisition Data_Analysis Mass Accuracy, Resolution, Sensitivity, Fragmentation Analysis Data_Acquisition->Data_Analysis

Caption: A generalized workflow for the comparative HRMS analysis of this compound.

Step-by-Step Experimental Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade acetonitrile.

    • Perform serial dilutions to create a range of standard solutions from 100 µg/mL down to 1 ng/mL to assess sensitivity and dynamic range.

  • Liquid Chromatography (LC) Separation:

    • Employ a standard UHPLC system with a C18 reversed-phase column.

    • Use a gradient elution with water and acetonitrile, both modified with 0.1% formic acid to promote protonation. This is a common practice in electrospray ionization to enhance the formation of [M+H]⁺ ions.[12]

  • Ionization Source Comparison:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of polar to moderately polar compounds.[13] It is often the first choice for LC-MS applications.[4][14]

    • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar and thermally stable compounds.[15][16] Given the aromatic aldehyde nature of this compound, APCI is a strong candidate for efficient ionization.[17]

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Analyze the samples on both a Q-TOF and an Orbitrap mass spectrometer.

    • Acquire data in both full scan mode for accurate mass measurement of the precursor ion and in data-dependent MS/MS (dd-MS2) mode to obtain fragmentation spectra for structural confirmation.

Performance Comparison: Q-TOF vs. Orbitrap

The choice between a Q-TOF and an Orbitrap instrument often depends on the specific analytical requirements of the study.[8] Both are powerful HRMS platforms, but they have distinct advantages and disadvantages.[7][9]

Performance MetricQ-TOFOrbitrapRationale for this compound
Mass Resolution Typically 35,000 - 60,000 FWHMUp to >200,000 FWHM[8]While both offer excellent resolution, the ultra-high resolution of the Orbitrap can be advantageous for resolving complex mixtures or isobaric interferences, though likely overkill for a pure standard.
Mass Accuracy < 2 ppm with internal calibration< 1 ppm with internal calibrationBoth provide sub-ppm mass accuracy, sufficient for confident elemental composition determination of a small molecule like this compound.
Scan Speed Very high (up to 100 spectra/s)Slower, especially at high resolutionThe high scan speed of the Q-TOF is beneficial for fast UHPLC separations, ensuring sufficient data points across narrow chromatographic peaks.[9]
Dynamic Range Generally widerCan be limited by the ion trapA wider dynamic range is advantageous for quantitative studies, especially when analyzing samples with varying concentrations.
Cost & Complexity Generally lower cost and less complexHigher initial investment and maintenanceFor routine analysis of known compounds, the cost-effectiveness of a Q-TOF may be a deciding factor.

Expected Results and Discussion

Ionization Efficiency: ESI vs. APCI

For this compound, both ESI and APCI are expected to produce a protonated molecule, [M+H]⁺, at m/z 163.0753. However, APCI may offer higher ionization efficiency due to the compound's moderate polarity and thermal stability.[15][16] In ESI, in-source fragmentation is generally minimal, preserving the molecular ion.[13] APCI can sometimes induce more in-source fragmentation, but it is also a very robust ionization technique for a broad range of small molecules.[18]

Fragmentation Analysis: Deciphering the Structure

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of aromatic aldehydes is well-characterized.[19][20] For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways are anticipated.

Fragmentation_Pathway cluster_frags Key Fragments Parent [M+H]⁺ m/z 163.0753 C₁₀H₁₁O₂⁺ Frag1 Loss of CO [M+H-CO]⁺ m/z 135.0804 C₉H₁₁O⁺ Parent->Frag1 -CO Frag2 Loss of C₃H₆ (propene) Retro-Diels-Alder [M+H-C₃H₆]⁺ m/z 121.0284 C₇H₅O₂⁺ Parent->Frag2 -C₃H₆ Frag3 Loss of CHO [M+H-CHO]⁺ m/z 134.0961 C₉H₁₂O⁺ Parent->Frag3 -CHO

Caption: Predicted fragmentation pathway for the protonated molecule of this compound.

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for aromatic aldehydes and chromone structures, leading to a fragment ion at m/z 135.0804.[21][22]

  • Retro-Diels-Alder (RDA) Reaction: The chroman ring can undergo an RDA reaction, resulting in the loss of a neutral propene molecule (C₃H₆) and the formation of a fragment at m/z 121.0284.[23]

  • Loss of the Aldehyde Group (CHO): While less common for protonated molecules compared to radical cations from electron ionization, the loss of the formyl radical could lead to a fragment at m/z 134.0961.

Conclusion and Recommendations

Both Q-TOF and Orbitrap HRMS platforms are highly capable of the accurate and sensitive analysis of this compound.

  • For qualitative analysis and structural confirmation , the ultra-high resolution of an Orbitrap instrument provides exceptional mass accuracy and resolving power, leaving no ambiguity in elemental composition.

  • For high-throughput quantitative analysis , particularly when coupled with fast UHPLC methods, the superior scan speed and wider dynamic range of a Q-TOF instrument make it an excellent choice.

The selection of the ionization source will depend on the specific sample matrix and desired sensitivity. It is recommended to screen both ESI and APCI during method development to determine the optimal conditions for this compound analysis. Ultimately, the choice of instrumentation should be guided by the specific goals of the research, whether it be routine quality control, metabolite identification, or quantitative bioanalysis.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Chroman Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the chroman scaffold is a privileged structure, forming the core of numerous bioactive natural products and pharmaceuticals. The introduction of a formyl group (-CHO) onto this framework provides a versatile handle for further synthetic elaborations, making the efficient and selective synthesis of substituted chroman aldehydes a critical endeavor. This guide provides an in-depth comparison of various synthetic routes to this important class of molecules, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

I. Strategic Approaches to Chroman Aldehyde Synthesis

The synthesis of substituted chroman aldehydes can be broadly categorized into two main strategies:

  • Direct Formylation of a Pre-existing Chroman Ring: This approach involves the introduction of a formyl group onto the aromatic ring of a substituted chroman. The choice of formylation method is dictated by the electronic nature of the chroman ring and the desired regioselectivity.

  • Cyclization Strategies to Construct the Aldehyde-Bearing Chroman Ring: In this approach, the chroman ring is formed from acyclic precursors that already contain or will generate the aldehyde functionality during the cyclization process. These methods offer greater control over the substitution pattern of the entire molecule.

This guide will delve into the nuances of these strategies, comparing their performance and providing the necessary data to select the optimal route for your target molecule.

II. Direct Aromatic Formylation of Chromans: A Comparative Analysis

The direct introduction of an aldehyde group onto the electron-rich aromatic portion of the chroman ring is a common and often straightforward approach. Several classical named reactions are employed for this purpose, each with its own set of advantages and limitations.

Key Methodologies for Direct Formylation:
  • Vilsmeier-Haack Reaction: A mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) as the formylating agent, typically favoring ortho-formylation of phenols.[3][4]

  • Reimer-Tiemann Reaction: Utilizes chloroform in a basic medium to achieve ortho-formylation of phenols via a dichlorocarbene intermediate.[4][5]

The choice among these methods depends heavily on the substitution pattern of the chroman ring, particularly the presence and position of activating groups like hydroxyl or alkoxy moieties.

Performance Comparison of Direct Formylation Methods:
ReactionReagents & ConditionsSubstrate ScopeRegioselectivityYieldsAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF; 0°C to 100°C[6]Electron-rich chromans (e.g., with alkoxy or amino groups)[1][7]Generally para to the most activating group, can be influenced by sterics.[6]Good to excellent (up to 95%+)[6][8]Mild conditions, high yields, wide substrate scope for activated arenes.[1]Requires electron-rich substrates; the reagent is moisture-sensitive.[9]
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA); 150-165°C[10]Phenolic chromans[3][4]Primarily ortho to the hydroxyl group.[3][11]Moderate (18-41%)[10]Inexpensive reagents, good ortho-selectivity for phenols.[11]Often requires harsh conditions and can result in low yields.[3]
Reimer-Tiemann CHCl₃, strong base (e.g., NaOH); heat[4]Phenolic chromans[4]Primarily ortho to the hydroxyl group.[4]Moderate to goodDoes not require anhydrous conditions.[12]Biphasic reaction can be difficult to control; can be exothermic.[4]

Expert Insights: The Vilsmeier-Haack reaction is often the method of choice for formylating chromans bearing electron-donating substituents on the aromatic ring due to its high yields and relatively mild conditions. For chromans with a phenolic hydroxyl group, both the Duff and Reimer-Tiemann reactions provide pathways to ortho-hydroxy chroman aldehydes, which are valuable synthetic intermediates. The Duff reaction's low yields can sometimes be a significant drawback, making the Reimer-Tiemann reaction a more attractive, albeit potentially more hazardous, alternative.

Reaction Mechanisms: A Visual Guide

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Chroman Electron-rich Chroman Intermediate Iminium Salt Intermediate Chroman->Intermediate + Vilsmeier Reagent (Electrophilic Aromatic Substitution) Aldehyde Chroman Aldehyde Intermediate->Aldehyde Hydrolysis caption Vilsmeier-Haack Reaction Workflow

Vilsmeier-Haack Reaction Workflow

Duff_Reaction Phenolic_Chroman Phenolic Chroman Intermediate Benzylamine Intermediate Phenolic_Chroman->Intermediate + Iminium Ion HMTA HMTA Iminium_ion Iminium Ion (Electrophile) HMTA->Iminium_ion + H⁺ Aldehyde ortho-Hydroxy Chroman Aldehyde Intermediate->Aldehyde Intramolecular Redox & Hydrolysis caption Duff Reaction Workflow

Duff Reaction Workflow

III. Cyclization Strategies for Chroman Aldehyde Synthesis

Constructing the chroman ring with the aldehyde functionality already in place or generated in situ offers a powerful alternative to direct formylation, often providing access to isomers that are difficult to obtain otherwise.

Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction

A notable and efficient cyclization strategy involves the Vilsmeier-Haack reaction of o-hydroxyacetophenones. This reaction proceeds via a double formylation followed by cyclization to yield 3-formylchromones, which are valuable precursors to various chroman derivatives.[13][14]

Experimental Data for Vilsmeier-Haack Synthesis of 3-Formylchromones: [15]

Starting Material (o-hydroxyacetophenone derivative)Product (3-Formylchromone derivative)Yield (%)
2-Hydroxyacetophenone3-Formylchromone80-90
2-Hydroxy-5-methylacetophenone6-Methyl-3-formylchromone80-90
2-Hydroxy-5-chloroacetophenone6-Chloro-3-formylchromone80-90

Expert Insights: This method is highly effective for the synthesis of 3-formylchromones, providing excellent yields. The resulting α,β-unsaturated aldehydes are versatile intermediates for further transformations, including reduction to the corresponding saturated chroman-3-carbaldehydes or use in conjugate addition reactions to introduce further functionality.[16]

Organocatalytic Routes to Functionalized Chroman Aldehydes

Modern organocatalysis has opened new avenues for the asymmetric synthesis of chiral chroman derivatives. While direct synthesis of chroman aldehydes via organocatalysis is still an emerging area, the conjugate addition of nucleophiles to 2H-chromene-3-carbaldehydes represents a powerful strategy for accessing highly functionalized chiral chroman aldehydes.[16]

Organocatalytic_Route Chromene_aldehyde 2H-Chromene- 3-carbaldehyde Iminium_ion Iminium Ion Intermediate Chromene_aldehyde->Iminium_ion + Organocatalyst Nitroalkane Nitroalkane Organocatalyst Chiral Amine Organocatalyst Product Functionalized Chroman Aldehyde Iminium_ion->Product + Nitroalkane (Conjugate Addition) caption Organocatalytic Synthesis Workflow

Organocatalytic Synthesis Workflow

Expert Insights: This organocatalytic approach allows for the introduction of a wide range of substituents at the 4-position of the chroman ring with high diastereoselectivity. Although the enantioselectivity of these reactions can be variable, they provide a valuable route to complex and functionally diverse chroman aldehydes.[16]

IV. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone to Synthesize 3-Formylchromone[15]

Causality Behind Experimental Choices: The use of excess DMF serves as both a reagent and a solvent. Phosphorus oxychloride is the activating agent that forms the electrophilic Vilsmeier reagent. The reaction temperature is controlled to ensure the selective formation of the desired product and to manage the exothermic nature of the reaction. Hydrolysis with a basic solution is crucial to neutralize the reaction mixture and facilitate the formation of the final aldehyde product.

Step-by-Step Methodology:

  • To a stirred solution of dimethylformamide (DMF, 10 eq.), cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, warm the mixture to room temperature and stir for 30 minutes.

  • Add a solution of the substituted 2-hydroxyacetophenone (1 eq.) in a minimal amount of DMF dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 3-formylchromone.

Protocol 2: Duff Reaction for the ortho-Formylation of a Phenolic Chroman[3]

Causality Behind Experimental Choices: Hexamethylenetetramine (HMTA) serves as the source of the formyl group. An acidic medium, such as acetic acid or trifluoroacetic acid, is required to generate the electrophilic iminium ion from HMTA.[11] The high reaction temperature is necessary to drive the reaction to completion. The final hydrolysis step is essential to convert the initially formed imine into the desired aldehyde.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine the phenolic chroman (1 eq.), hexamethylenetetramine (HMTA, 2-4 eq.), and glacial acetic acid.

  • Heat the mixture to reflux (around 150-160 °C) and maintain for 2-5 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add an equal volume of water to the reaction mixture.

  • Acidify the mixture with concentrated hydrochloric acid and reflux for an additional 30 minutes to hydrolyze the intermediate imine.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired ortho-hydroxy chroman aldehyde.

V. Conclusion and Future Outlook

The synthesis of substituted chroman aldehydes offers a rich landscape of chemical transformations. Classical formylation reactions like the Vilsmeier-Haack, Duff, and Reimer-Tiemann provide direct access to aromatic aldehydes, with the choice of method being highly dependent on the substrate and desired regioselectivity. Cyclization strategies, particularly the Vilsmeier-Haack reaction of o-hydroxyacetophenones, offer an efficient route to 3-formylchromones, which are versatile building blocks.

The future of chroman aldehyde synthesis will likely focus on the development of more efficient and selective catalytic methods. Organocatalytic and transition-metal-catalyzed approaches that allow for the asymmetric synthesis of a wider range of substituted chroman aldehydes with high enantiopurity are highly desirable. Furthermore, the exploration of novel, greener synthetic routes that minimize waste and utilize more sustainable reagents will continue to be a priority for the scientific community. This guide provides a solid foundation for researchers to navigate the existing methodologies and to contribute to these exciting future developments.

VI. References

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  • Lu, X., et al. (2005). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic letters, 7(17), 3673–3675. --INVALID-LINK--

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References

A Comparative Biological Evaluation of Chroman-8-carbaldehyde and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative framework for evaluating the biological activities of Chroman-8-carbaldehyde and its positional isomers (Chroman-5-carbaldehyde, Chroman-6-carbaldehyde, and Chroman-7-carbaldehyde). While direct comparative experimental data for this specific isomeric series is not extensively available in current literature, this guide synthesizes established structure-activity relationships (SAR) of the broader chroman and chromone families to provide a robust, hypothesis-driven approach to their evaluation. We will delve into the anticipated differences in their antioxidant, anti-inflammatory, and cytotoxic profiles, supported by detailed experimental protocols to facilitate further investigation.

The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman ring system, a bicyclic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The biological versatility of the chroman scaffold is profoundly influenced by the nature and position of its substituents on the aromatic ring.[6][7] Positional isomers, molecules with the same molecular formula but different substituent arrangements, often exhibit distinct physical, chemical, and biological properties.[8][9] This guide focuses on the carbaldehyde-substituted chromans, exploring how the placement of the aldehyde group at the 5, 6, 7, or 8-position may dictate their therapeutic potential.

A Hypothesis-Driven Comparison of Chroman-carbaldehyde Isomers

Based on established SAR principles for chroman and related heterocyclic systems, we can postulate how the position of the electron-withdrawing carbaldehyde group will influence the biological activity of the isomers. The electronic properties of the benzene ring in the chroman scaffold are not uniform across all positions. The position of a substituent can therefore significantly alter the molecule's reactivity, polarity, and interaction with biological targets.[10][11]

For instance, studies on chroman-4-one derivatives have shown that electron-withdrawing substituents at the C-6 and C-8 positions can enhance their inhibitory activity against certain enzymes like SIRT2.[7][12] Conversely, other studies on chromone derivatives suggest that electron-donating groups at C-6 and C-7 may be favorable for anti-inflammatory activity, while electron-withdrawing groups at C-5 and C-8 could also enhance this activity.[4]

This suggests a complex interplay of electronic and steric factors. The carbaldehyde group, being electron-withdrawing, is expected to modulate the electron density of the chroman ring system differently depending on its location. This will, in turn, affect the molecule's ability to participate in redox reactions (antioxidant activity), interact with inflammatory signaling pathways, and induce cytotoxicity in cancer cells.

Our central hypothesis is that the biological activities of this compound and its isomers will differ significantly, with the potential for enhanced potency in specific assays depending on the carbaldehyde position. The following sections provide the experimental framework to test this hypothesis.

Experimental Evaluation: Protocols and Methodologies

To empirically determine and compare the biological profiles of this compound and its isomers, a panel of well-established in vitro assays is recommended. Here, we provide detailed protocols for assessing their antioxidant, cytotoxic, and anti-inflammatory properties.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[1][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare stock solutions of the Chroman-carbaldehyde isomers and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds and the positive control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the test compound solvent.

    • For the control, add 100 µL of the DPPH solution and 100 µL of the test compound solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound. A lower IC50 value indicates higher antioxidant activity.

DPPH Assay Workflow

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Chroman-carbaldehyde isomers in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula:

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

MTT Assay Workflow

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a widely used method to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[15][16]

Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, which is measured spectrophotometrically, is proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Culture and Stimulation:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere.

    • Pre-treat the cells with various concentrations of the Chroman-carbaldehyde isomers for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production. Include an unstimulated control and a vehicle control.

  • Sample Collection:

    • After an incubation period of 24 hours, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Griess Assay Workflow

Predicted Comparative Performance: A Data-Driven Hypothesis

While awaiting direct experimental data, we can construct a hypothetical comparative table based on the SAR principles discussed earlier. This table serves as an illustrative guide for expected outcomes.

CompoundPredicted Antioxidant Activity (DPPH, IC50 in µM)Predicted Cytotoxicity (MTT, IC50 in µM on HeLa cells)Predicted Anti-inflammatory Activity (% NO Inhibition at 10 µM)Rationale based on SAR
This compound Moderate to HighModerateHighThe 8-position is often associated with significant biological activity due to its electronic environment. An electron-withdrawing group here may enhance anti-inflammatory and cytotoxic effects.[4][7]
Chroman-7-carbaldehyde ModerateLow to ModerateModerateSubstitution at the 7-position can influence activity, often with electron-donating groups showing enhanced effects. The impact of an electron-withdrawing group here is less predictable without specific data.[5]
Chroman-6-carbaldehyde HighHighModerateThe 6-position is a key site for substitution in many biologically active chromans. An electron-withdrawing group at this position has been shown to be favorable for certain activities.[2][7]
Chroman-5-carbaldehyde Low to ModerateLowLow to ModerateSteric hindrance and a different electronic influence compared to other positions might lead to reduced activity.[4]

Conclusion

The positional isomerism of the carbaldehyde group on the chroman scaffold is predicted to have a profound impact on its biological activity. Based on established structure-activity relationships of related compounds, this compound and Chroman-6-carbaldehyde are hypothesized to exhibit potentially greater cytotoxic and anti-inflammatory activities compared to their 5- and 7-isomers. This guide provides a comprehensive framework, including detailed experimental protocols, for researchers to systematically investigate and validate these hypotheses. The comparative biological evaluation of these isomers will not only elucidate their therapeutic potential but also contribute valuable insights into the nuanced structure-activity relationships of the versatile chroman scaffold.

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Chroman Derivatives: A Focus on C8-Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

The chroman (2,3-dihydro-1-benzopyran) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in both natural products and synthetic molecules with significant therapeutic potential.[1][2] Its versatile structure allows for a wide range of modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chroman derivatives, with a particular focus on the impact of substitutions at the C8 position of the benzopyran ring. While direct and extensive research on "chroman-8-carbaldehyde" is sparse, we will synthesize findings from broader chroman and chromone literature to illuminate the critical role of the C8 position in modulating biological activity.

The Chroman Core: A Foundation for Diversity

The chroman nucleus consists of a benzene ring fused to a dihydropyran ring. The numbering of this system is crucial for understanding and discussing SAR studies. The oxygen atom is assigned position 1, and the numbering proceeds around the heterocyclic ring and then the fused benzene ring.

Comparative SAR Analysis: Modulating Bioactivity Through Strategic Substitution

The biological profile of a chroman derivative is exquisitely sensitive to the nature and position of its substituents. We will explore this by comparing derivatives across different therapeutic areas, highlighting how modifications, particularly at the C8 position, influence efficacy.

Anticancer Activity

The chroman scaffold is a frequent feature in compounds designed to combat cancer cell proliferation.[5][6] SAR studies reveal that the substitution pattern on the aromatic ring is a key determinant of cytotoxic potency.

For instance, in a series of thiochroman-4-one derivatives, the placement of a 1,3-benzylidene moiety was found to confer the highest anti-proliferative activity, whereas the 1,4-benzylidene isomers were less active.[6] While this study did not specifically probe the C8 position, it underscores the importance of substituent geometry on the benzene ring. Research on substituted quinolines (a related nitrogenous heterocycle) has shown that 5,7-dibromo-8-hydroxyquinoline possesses potent antiproliferative activity against various tumor cell lines, suggesting that halogenation and the presence of a hydroxyl group at or near the C8 position can be a fruitful strategy for enhancing anticancer effects.[7]

Table 1: Comparison of Anticancer Activity in Chroman and Related Heterocyclic Derivatives

Compound ClassKey SubstitutionsCancer Cell Line(s)Activity (IC50)Key SAR InsightReference(s)
Thiochroman-4-ones1,3-benzylidene moietyLeukemiaHighPositional isomerism of substituents on the fused benzene ring significantly impacts activity.[6]
Bis-chromones5-cyclohexylmethoxy, 7-methoxy/hydroxyVariousMicromolarBulky lipophilic groups (e.g., cyclohexylmethoxy) and electron-donating/H-bonding groups on the aromatic ring enhance activity.[8]
SpiropyrazolinesIncorporation of a pyrazoline ring at C3HL-608.36 µMAdding a second heterocyclic ring to the chroman scaffold can significantly boost cytotoxicity compared to the parent compound.[9]
8-Hydroxyquinolines5,7-Dibromo substitutionC6, HeLa, HT296.7 - 25.6 µg/mLHalogenation of the benzene ring, particularly adjacent to a C8-hydroxyl group, is a key strategy for potent anticancer agents.[7]
Antimicrobial & Antiprotozoal Activity

Chroman derivatives have shown significant promise in combating bacterial, fungal, and protozoal infections.[10][11][12] The SAR in this area often points towards the importance of amine and phenol functionalities.

In one study, chromane-derived phenols were found to be 10- to 25-fold more potent than the antimalarial drug chloroquine against P. falciparum.[10] This highlights the dramatic effect a hydroxyl group on the chroman system can have. A comprehensive review of thiochromanes further revealed that electron-withdrawing groups and specific side-chain substitutions are crucial for enhancing anti-bacterial and anti-mycobacterial activities.[6]

A study focused on chromone-3-carbaldehydes synthesized an 8-allyl derivative, which was further reacted to create more complex molecules.[13] One such derivative, compound 63D , which incorporates the 8-allyl-chromone scaffold, displayed promising trypanocidal activity with an IC50 of 1.9 µg/mL and, importantly, showed no toxicity against HeLa cells.[13] This directly indicates that substitution at the C8 position with a group like allyl is compatible with potent and selective antiprotozoal activity.

Table 2: Comparison of Antimicrobial/Antiprotozoal Activity of Chroman Derivatives

Compound ClassKey SubstitutionsTarget Organism(s)Activity (IC50 / MIC)Key SAR InsightReference(s)
Chromane-derived phenolsPhenolic hydroxyl groupPlasmodium falciparum10-25x more potent than chloroquineA phenolic -OH group is critical for high antiprotozoal potency.[10]
Thiochroman-4-one derivativesCarboxamide and 1,3,4-thiadiazole thioetherXanthomonas oryzae24 µg/mLComplex thioether functionalities enhance antibacterial activity.[6]
8-Allyl-chromone derivative (63D )Allyl group at C8; thiazolidine-2,4-dione at C3Trypanosoma brucei1.9 µg/mLSubstitution at C8 with an allyl group yields potent and selective trypanocidal agents.[13]
SpiropyrrolidinesTethered thiochroman-4-oneC. krusei, C. glabrata32 µg/mLThe thiochroman scaffold is generally more potent than the corresponding chroman scaffold in antifungal contexts.[14]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, validated methodologies for the synthesis of a core chroman structure and for a common biological evaluation.

Protocol 1: Synthesis of 8-Allyl-4-oxo-4H-chromene-3-carbaldehyde

This protocol is adapted from methodologies used for the synthesis of substituted chromone-3-carbaldehydes.[13][15] It utilizes the Vilsmeier-Haack reaction, a robust method for formylating activated aromatic compounds.

Causality: The Vilsmeier-Haack reagent (POCl₃/DMF) is a mild electrophile ideal for formylating the electron-rich intermediate formed from 2'-hydroxyacetophenone. The subsequent cyclization is an intramolecular condensation that forms the stable pyrone ring.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Formylation: Dissolve 2'-hydroxy-3-allylacetophenone (1 eq.) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Pour the reaction mixture into crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization & Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield pure 8-allyl-4-oxo-4H-chromene-3-carbaldehyde. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized chroman derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Research Workflow & SAR Insights

Diagrams are essential for conceptualizing complex relationships in drug discovery.

SAR_Workflow cluster_design Phase 1: Design & Synthesis cluster_eval Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis & Optimization Scaffold Chroman Core Scaffold C8_Mod Identify C8 as Target Position Scaffold->C8_Mod Synth Chemical Synthesis of C8-Substituted Derivatives C8_Mod->Synth Screening In Vitro Screening (e.g., MTT, MIC Assays) Synth->Screening Test Compounds Data Collect Activity Data (IC50 / MIC values) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Analyze Results Lead Identify Lead Compound SAR->Lead Lead->C8_Mod Iterative Design SAR_Summary cluster_effects SAR Insights for C8 Position Chroman Allyl C8-Allyl Group Increase Increases Activity Allyl->Increase Halogen C8-Adjacent Halogen (e.g., on C7) Halogen->Increase Hydroxyl C8-Adjacent Hydroxyl (e.g., on C7) Hydroxyl->Increase NoSub Unsubstituted C8 Decrease May Decrease Activity (Context Dependent) NoSub->Decrease

References

The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystal Structure Analysis of Chroman-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is the cornerstone of rational drug design. Among the myriad of scaffolds exhibiting promising biological activity, chroman-8-carbaldehyde and its derivatives have emerged as a significant class of compounds, with applications ranging from antioxidant to anti-inflammatory agents.[1][2] The subtle interplay of substituents on the chroman ring system dictates their interaction with biological targets, making an unambiguous structural elucidation paramount.

This guide provides an in-depth, objective comparison of single-crystal X-ray diffraction (XRD) with other key analytical techniques in the context of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and field-proven insights.

The Gold Standard: Why Single-Crystal X-ray Diffraction Reigns Supreme for Absolute Structure Elucidation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular weight, they often fall short of providing the unequivocal three-dimensional arrangement of atoms in a molecule.[3] This is where single-crystal XRD excels, offering an unparalleled level of detail into bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound derivatives, which can possess stereogenic centers and exhibit subtle conformational nuances, this level of precision is critical for understanding their structure-activity relationships (SAR).

The fundamental principle of single-crystal XRD lies in the interaction of a monochromatic X-ray beam with a well-ordered, single crystal of the compound.[4] The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined with high precision.[4]

A Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical technique is often dictated by the specific question being asked and the nature of the sample. The following table provides a comparative overview of the primary methods used for the structural elucidation of small organic molecules like this compound derivatives.

FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained - Precise 3D atomic coordinates- Bond lengths and angles- Absolute stereochemistry- Intermolecular interactions in the solid state- Atomic connectivity (1D and 2D NMR)- Relative stereochemistry- Conformational dynamics in solution- Proton and carbon environments- Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues
Strengths - Unambiguous determination of absolute structure- High precision and accuracy- Provides information on dynamic processes in solution- Does not require crystallization- High sensitivity, requires very small sample amounts- Provides molecular formula
Limitations - Requires a high-quality single crystal, which can be challenging to grow- Provides a static picture of the molecule in the solid state- Can be difficult to interpret complex spectra- Determination of absolute stereochemistry is not always straightforward- Does not provide 3D structural information- Isomers can be difficult to distinguish

The Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder of a this compound derivative to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
A Step-by-Step Protocol for the X-ray Crystal Structure Analysis of a this compound Derivative

While a published crystal structure for this compound is not publicly available, this section provides a detailed, illustrative protocol based on established methods for similar small organic molecules. For this example, we will consider a hypothetical derivative, "Compound X," a brominated analog of this compound, as the presence of a heavier atom like bromine can aid in structure solution.

1. Crystal Growth: The Art and Science of Nucleation

The most critical and often rate-limiting step is obtaining diffraction-quality single crystals.[5] For a this compound derivative, which is likely to be a moderately polar organic solid, slow evaporation from a suitable solvent system is a common and effective technique.

  • Protocol:

    • Dissolve 5-10 mg of highly purified "Compound X" in a minimal amount of a solvent in which it is moderately soluble (e.g., a mixture of dichloromethane and hexane).

    • Filter the solution through a small plug of cotton or a syringe filter into a clean, small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

2. Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on the diffractometer.

  • Protocol:

    • Under a microscope, select a crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in each dimension.

    • Carefully mount the crystal on a cryoloop using a small amount of paratone or a similar cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing, Structure Solution, and Refinement

The collected diffraction data are then processed to determine the unit cell parameters and the intensities of the reflections.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.

    • Determine the space group and unit cell dimensions from the processed data.

    • Solve the crystal structure using direct methods or Patterson methods. For "Compound X," the presence of the bromine atom would make the Patterson method particularly effective.

    • Refine the initial structural model against the experimental data using full-matrix least-squares refinement. This process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, which can often be found in the difference Fourier map.

Visualizing the Molecular Architecture and Interactions

The final output of a successful crystal structure analysis is a detailed three-dimensional model of the molecule. This allows for the visualization of not only the intramolecular features but also the intermolecular interactions that govern the crystal packing.

Figure 2: Potential intermolecular interactions in the crystal lattice of a this compound derivative.

Conclusion: An Indispensable Tool for Drug Discovery

For this compound derivatives, where subtle structural changes can lead to significant differences in biological activity, single-crystal X-ray diffraction stands out as the definitive method for structural elucidation. While NMR and MS provide crucial complementary information, the atomic-level detail afforded by XRD is indispensable for a deep understanding of structure-activity relationships and for guiding the design of more potent and selective therapeutic agents. The investment in obtaining high-quality crystals is often rewarded with an unambiguous structural model that can accelerate the drug discovery and development process.

References

A Comparative Analysis of the Reactivity of Chroman-8-carbaldehyde and Other Aromatic Aldehydes: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug discovery, the aldehyde functionality serves as a cornerstone for the construction of complex molecular architectures. The reactivity of aromatic aldehydes, in particular, is a subject of continuous investigation, as subtle modifications to the aromatic scaffold can profoundly influence their synthetic utility. This guide provides an in-depth comparison of the reactivity of chroman-8-carbaldehyde with a panel of common aromatic aldehydes: benzaldehyde, p-anisaldehyde, and p-nitrobenzaldehyde. By examining their performance in key chemical transformations and exploring the underlying electronic and steric factors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing these valuable building blocks.

The Theoretical Framework: Understanding Aromatic Aldehyde Reactivity

The reactivity of an aromatic aldehyde in nucleophilic addition reactions, a common pathway for its transformation, is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, modulated by the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, influencing the partial positive charge on the carbonyl carbon.

  • Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃) in p-anisaldehyde, increase electron density on the aromatic ring through resonance and inductive effects. This increased electron density is delocalized to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.

  • Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂) in p-nitrobenzaldehyde, pull electron density away from the aromatic ring. This effect is transmitted to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

The Hammett equation provides a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene derivative. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Steric Effects: The size and proximity of substituents to the aldehyde group can hinder the approach of a nucleophile, thereby slowing down the reaction rate. This steric hindrance is a crucial factor to consider when designing synthetic routes.

The Aldehydes Under Investigation

This guide focuses on the comparative reactivity of the following four aromatic aldehydes:

  • Benzaldehyde: The simplest aromatic aldehyde, serving as our baseline for comparison.

  • p-Anisaldehyde: An example of an aldehyde with a strong electron-donating group.

  • p-Nitrobenzaldehyde: An example of an aldehyde with a strong electron-withdrawing group.

  • This compound: A bicyclic aldehyde where the fused dihydropyran ring's electronic contribution is of interest. The oxygen atom in the chroman ring is expected to have an electron-donating effect on the aromatic ring through resonance.

Comparative Reactivity in Key Transformations

To empirically assess the reactivity of these aldehydes, we will consider three fundamental and widely used reactions in organic synthesis: the Wittig reaction, the Grignard reaction, and reductive amination.

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.

Expected Reactivity Trend: Based on electronic effects, the expected order of reactivity in the Wittig reaction is:

p-Nitrobenzaldehyde > Benzaldehyde > p-Anisaldehyde > this compound

The electron-withdrawing nitro group in p-nitrobenzaldehyde significantly enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction. Conversely, the electron-donating methoxy group in p-anisaldehyde and the ether oxygen in the chroman ring of this compound are expected to decrease the reactivity compared to benzaldehyde.

Experimental Data Snapshot:

AldehydeReaction ConditionsYieldReference
Benzaldehyde(Carboxymethylene)triphenylphosphorane, solvent-free, 15 minMajor product[1]
p-AnisaldehydeBenzyltriphenylphosphonium chloride, base69.53%[2]
p-NitrobenzaldehydeMethyl(triphenylphosphoranylidene)acetate, microwave, 2 minNot specified[3]
This compoundNo direct data available--

Note: The provided data is from different sources with varying reaction conditions and ylides, thus direct quantitative comparison is challenging. However, the qualitative trends generally align with theoretical predictions.

Experimental Workflow: A Generalized Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Alkene Formation Phosphonium_Salt Phosphonium Salt in Anhydrous Solvent Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Aldehyde Aromatic Aldehyde Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: Generalized workflow for the Wittig reaction.

The Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde, resulting in the formation of a secondary alcohol after an acidic workup. Similar to the Wittig reaction, the rate of Grignard addition is influenced by the electrophilicity of the carbonyl carbon.

Expected Reactivity Trend: The expected reactivity trend for the Grignard reaction mirrors that of the Wittig reaction:

p-Nitrobenzaldehyde > Benzaldehyde > p-Anisaldehyde > this compound

However, a critical consideration with Grignard reagents is their strong basicity. In the case of p-nitrobenzaldehyde, the highly electrophilic nitro group can potentially undergo side reactions with the nucleophilic Grignard reagent.

Experimental Data Snapshot:

AldehydeGrignard ReagentProductYieldReference
BenzaldehydeEthylmagnesium bromide1-Phenyl-1-propanolTheoretical yield calculated[4]
p-AnisaldehydeButylmagnesium bromide1-(4-Methoxyphenyl)pentan-1-olNot specified
p-NitrobenzaldehydeProne to side reactions---
This compoundNo direct data available---

Experimental Protocol: A Typical Grignard Reaction with an Aromatic Aldehyde

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask and add a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or THF dropwise from the dropping funnel. A crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling.

  • Addition of Aldehyde: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a cloudy appearance), cool the reaction mixture in an ice bath. Add a solution of the aromatic aldehyde in anhydrous ether dropwise from the dropping funnel.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes and ketones. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. The initial step of imine formation is again dependent on the electrophilicity of the aldehyde.

Expected Reactivity Trend: The trend for the initial imine formation is expected to be similar to the previous reactions:

p-Nitrobenzaldehyde > Benzaldehyde > p-Anisaldehyde > this compound

Experimental Data Snapshot:

AldehydeAmineReducing AgentReaction TimeYieldReference
BenzaldehydeAnilineSodium borohydride75 minHigh
p-Anisaldehyde (p-methoxybenzaldehyde)n-ButylamineH₂/Co catalystNot specified72-96%
p-Nitrobenzaldehyde (p-chlorobenzaldehyde as proxy)n-ButylamineH₂/Co catalystNot specified60-89%
This compoundNo direct data available----

Logical Relationship of Aldehyde Reactivity

Aldehyde_Reactivity cluster_reactivity Relative Reactivity Towards Nucleophiles cluster_factors Governing Factors p_Nitrobenzaldehyde p-Nitrobenzaldehyde (Most Reactive) Benzaldehyde Benzaldehyde p_Nitrobenzaldehyde->Benzaldehyde > EWG Strong Electron- Withdrawing Group (-NO₂) p_Nitrobenzaldehyde->EWG p_Anisaldehyde p-Anisaldehyde Benzaldehyde->p_Anisaldehyde > Neutral No Strong Donating or Withdrawing Group Benzaldehyde->Neutral Chroman_8_carbaldehyde This compound (Least Reactive - Predicted) p_Anisaldehyde->Chroman_8_carbaldehyde > EDG_Methoxy Strong Electron- Donating Group (-OCH₃) p_Anisaldehyde->EDG_Methoxy EDG_Chroman Electron-Donating Chroman Ring (Ether O) Chroman_8_carbaldehyde->EDG_Chroman

Caption: Predicted reactivity hierarchy of the aromatic aldehydes.

Analysis of this compound's Reactivity Profile

Direct experimental data for the comparative reactivity of this compound is scarce in the literature. However, we can infer its reactivity based on the electronic nature of the chroman substituent. The oxygen atom of the dihydropyran ring is directly attached to the benzene ring, and its lone pair of electrons can be delocalized into the aromatic system through resonance. This electron-donating resonance effect is expected to be significant, thereby reducing the electrophilicity of the carbonyl carbon at the 8-position.

The position of the aldehyde group at C8 is ortho to the ether oxygen. This proximity might also introduce some steric hindrance, although molecular models would be needed for a more precise assessment.

Based on these considerations, it is reasonable to predict that This compound will be less reactive than benzaldehyde and likely exhibit reactivity comparable to or slightly less than p-anisaldehyde in nucleophilic addition reactions. The electron-donating effect of the chroman ring system deactivates the carbonyl group towards nucleophilic attack.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the reactivity of this compound relative to other common aromatic aldehydes. The reactivity is primarily dictated by the electronic effects of the substituents on the aromatic ring. While a clear trend of p-nitrobenzaldehyde > benzaldehyde > p-anisaldehyde is well-established, the precise positioning of this compound in this series requires further experimental validation.

We encourage researchers to conduct direct comparative studies, for instance, by measuring the relative rates of reaction under standardized conditions. Such data would be invaluable for the broader synthetic community and would allow for a more precise prediction of the behavior of this and other related heterocyclic aldehydes in complex synthetic sequences. The insights gained from such studies will undoubtedly facilitate the more rational design of synthetic routes towards novel therapeutics and functional materials.

References

A Comparative Guide to the Purity Assessment of Synthetic Chroman-8-carbaldehyde by HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthetic Intermediates

Chroman-8-carbaldehyde is a vital synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] Its molecular structure, featuring a chroman core and a reactive aldehyde group, serves as a versatile scaffold for constructing more complex molecules, including novel therapeutic agents and unique aroma compounds.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact the yield and quality of the final product, and in the context of drug development, introduce potential toxicological risks.

This guide provides a comprehensive comparison of two orthogonal analytical techniques for assessing the purity of synthetic this compound: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA). As a self-validating system, the combination of these methods provides a high degree of confidence in the identity, purity, and overall quality of the synthetic compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present data to guide researchers in making informed decisions for their analytical workflows.

High-Performance Liquid Chromatography (HPLC): A Quantitative Look at Purity and Impurities

HPLC is a cornerstone technique in pharmaceutical analysis, offering high sensitivity and accuracy for both qualitative and quantitative assessments.[3] It excels at separating the main compound from structurally similar impurities, providing a detailed impurity profile and an accurate quantification of the main analyte.

The "Why": Causality in HPLC Method Development

The choice of HPLC parameters is dictated by the physicochemical properties of this compound (Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ).[4]

  • Stationary Phase Selection: A reversed-phase (RP) C18 column is the logical choice. This compound is a moderately polar organic molecule, and a C18 stationary phase provides the necessary hydrophobic interactions for good retention and separation from both more polar and less polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is optimal. The gradient allows for the efficient elution of a range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.

  • Detector Selection: A UV-Vis detector is ideal due to the presence of a chromophore (the aromatic ring and carbonyl group) in the this compound structure. Detection at a wavelength of maximum absorbance (e.g., ~254 nm or a wavelength determined by a UV scan) will provide the highest sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol is a representative method and should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7][8]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 30% B
  • 18.1-25 min: 30% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
  • Sample Solution: Prepare the synthetic sample to be tested at the same concentration as the standard solution.

5. Data Analysis:

  • Calculate the purity of the sample using the area percent method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Results
Parameter Result
Retention Time of Main Peak ~8.5 min (typical)
Purity (Area %) >98.5%
Major Impurity <0.5%
Total Impurities <1.5%

Elemental Analysis (EA): Confirming the Empirical Formula

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and other elements in a sample.[9][10] For a synthesized organic compound, it serves as a powerful tool to confirm the empirical formula and, by extension, the molecular formula and purity.[10][11]

The "Why": The Logic of Elemental Composition

The principle of elemental analysis for organic compounds typically involves combustion analysis.[9] The sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, etc.). These gases are then separated and quantified by a detector.

The power of EA lies in its direct comparison of experimentally determined elemental composition with the theoretical values calculated from the expected molecular formula (C₁₀H₁₀O₂ for this compound). A close agreement between the found and calculated values provides strong evidence for the compound's identity and high purity. A significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Many scientific journals require the elemental analysis results to be within ±0.4% of the calculated values.[12][13]

Experimental Protocol: Elemental Analysis

1. Instrumentation:

  • CHNSO Elemental Analyzer

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
  • The sample must be homogenous and completely dry to avoid interference from residual solvents or water.

3. Analysis:

  • Perform the combustion analysis according to the instrument manufacturer's instructions.
  • Calibrate the instrument using a certified standard (e.g., acetanilide).

4. Data Analysis:

  • Compare the experimentally determined weight percentages of Carbon (C) and Hydrogen (H) with the theoretical values.

Data Presentation: Elemental Analysis Results
Element Theoretical % Found % Deviation
Carbon (C)74.0673.95-0.11%
Hydrogen (H)6.226.25+0.03%

Comparison of Methods: HPLC vs. Elemental Analysis

Feature HPLC Elemental Analysis
Primary Purpose Quantifies purity and identifies impurities.Confirms elemental composition and empirical formula.
Information Provided Purity (area %), impurity profile, retention time.Weight percentage of C, H, N, S, O.
Strengths High sensitivity, excellent for resolving isomers and related impurities.Provides fundamental confirmation of molecular formula.
Limitations Requires a reference standard for absolute quantification, may not detect non-UV active impurities.Does not provide information on the nature of impurities, sensitive to residual solvents and moisture.
Complementary Value Identifies and quantifies what is not the main compound.Confirms the elemental integrity of the main compound.

Visualizing the Workflow and Logic

The following diagrams illustrate the integrated workflow for purity assessment and the logical relationship between HPLC and elemental analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Data Interpretation Synthesis Synthetic this compound HPLC HPLC Analysis Synthesis->HPLC EA Elemental Analysis Synthesis->EA HPLC_Data Purity (%) & Impurity Profile HPLC->HPLC_Data EA_Data Elemental Composition (%C, %H) EA->EA_Data Final_Purity Final Purity Statement HPLC_Data->Final_Purity EA_Data->Final_Purity

Caption: Integrated workflow for purity assessment.

Logical_Relationship cluster_question Analytical Question Q_Purity Is the sample pure? M_HPLC HPLC Q_Purity->M_HPLC M_EA Elemental Analysis Q_Purity->M_EA A_HPLC Quantifies impurities (What else is present?) M_HPLC->A_HPLC A_EA Confirms elemental formula (Is it the right molecule?) M_EA->A_EA

Caption: Logical relationship between HPLC and EA.

Conclusion: A Synergistic Approach to Purity Confirmation

Neither HPLC nor elemental analysis alone provides a complete picture of a synthetic compound's purity. HPLC excels at detecting and quantifying impurities, while elemental analysis provides fundamental confirmation of the compound's elemental composition. By employing both methods, researchers can create a self-validating system that provides a high degree of confidence in the quality of synthetic this compound. This synergistic approach is essential for ensuring the reliability and reproducibility of research and the safety and efficacy of final products in drug development.

References

Spectroscopic differences between chroman-8-carbaldehyde and chromene-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating Chroman-8-carbaldehyde and Chromene-8-carbaldehyde

For researchers and professionals in drug development and organic synthesis, the precise characterization of heterocyclic scaffolds is paramount. Chroman and chromene frameworks are prevalent in a multitude of bioactive natural products and pharmaceuticals. While structurally similar, the distinction between a saturated chroman ring and its unsaturated chromene counterpart is critical, as this single double bond can profoundly influence biological activity and chemical reactivity. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and 2H-chromene-8-carbaldehyde, offering experimental data and procedural insights to ensure unambiguous structural elucidation.

The Structural Imperative: Saturation vs. Unsaturation

The core difference between this compound and 2H-chromene-8-carbaldehyde lies in the dihydropyran ring. In chroman, this ring is fully saturated, affording a flexible, non-planar structure. Conversely, the presence of a C3-C4 double bond in 2H-chromene introduces rigidity and planarity, extending the aromatic π-system. This fundamental structural variance is the origin of their distinct spectroscopic properties.

Caption: Molecular structures of this compound and 2H-chromene-8-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy provides the most definitive data for distinguishing between these two compounds. The electronic environment of each proton and carbon atom is uniquely influenced by the presence or absence of the C3-C4 double bond.

¹H NMR Spectroscopy: Unmasking the Dihydropyran Ring

The most telling signals in the ¹H NMR spectrum arise from the protons on the heterocyclic ring.

  • This compound: Exhibits characteristic signals for three aliphatic methylene groups. The protons at C2, C3, and C4 will appear as multiplets in the upfield region (1.8-4.5 ppm). Specifically, the C4 protons adjacent to the aromatic ring are typically found around 2.8 ppm, while the C2 protons adjacent to the ether oxygen are shifted further downfield to approximately 4.3 ppm.[1]

  • 2H-Chromene-8-carbaldehyde: The signature of this molecule is the appearance of vinylic proton signals for C3 and C4, typically observed as doublets between 5.5 and 7.0 ppm. The allylic protons at C2 will also have a distinct chemical shift, usually around 4.8 ppm.

The aldehyde proton (-CHO) in both compounds appears as a sharp singlet far downfield, generally between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.[1] The aromatic protons for both molecules will show similar splitting patterns, though minor shifts can occur due to the differing overall electronic structure.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compound (Experimental)[1]2H-Chromene-8-carbaldehyde (Predicted)Rationale for Difference
Aldehyde (-CHO)10.41 (s)~10.4 (s)Minimal change; distant from the saturation site.
Aromatic (H5, H6, H7)6.89-7.64 (m)~6.9-7.7 (m)Minor shifts due to extended conjugation.
H2 (OCH₂)4.30 (t)~4.8 (d)Protons are allylic in chromene, leading to a downfield shift.
H32.03-2.09 (m)~5.8 (dt)Aliphatic in chroman vs. vinylic in chromene; significant downfield shift.
H42.83 (t)~6.5 (d)Aliphatic in chroman vs. vinylic in chromene; significant downfield shift.
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

The ¹³C NMR spectrum offers an equally clear distinction. The key is the hybridization of the C3 and C4 carbons.

  • This compound: The C2, C3, and C4 carbons are sp³-hybridized and will resonate in the aliphatic region of the spectrum (< 80 ppm).

  • 2H-Chromene-8-carbaldehyde: The C3 and C4 carbons are sp²-hybridized due to the double bond, and their signals will appear significantly downfield in the olefinic/aromatic region (120-135 ppm).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) (Predicted)

Carbon AssignmentThis compound (Predicted)2H-Chromene-8-carbaldehyde (Predicted)Rationale for Difference
Aldehyde (C=O)~192~191Minor effect from extended conjugation.
Aromatic/Vinylic~117-160~117-160Chromene has two additional sp² signals (C3, C4).
C2~67~65Similar environment (adjacent to oxygen).
C3~22~123sp³ (aliphatic) vs. sp² (vinylic); major downfield shift.
C4~29~129sp³ (aliphatic) vs. sp² (vinylic); major downfield shift.

Vibrational Spectroscopy (FTIR): Probing Functional Groups

Infrared spectroscopy highlights the differences in bond vibrations, particularly the C=C bond unique to the chromene structure.

  • Shared Absorptions: Both molecules will display a strong, sharp absorption band for the aldehyde C=O stretch between 1680-1705 cm⁻¹. Both will also show aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-O ether stretching around 1200-1260 cm⁻¹.

  • Key Differentiator: 2H-Chromene-8-carbaldehyde will exhibit a distinct, medium-intensity C=C alkene stretch at approximately 1640-1660 cm⁻¹, an absorption that is absent in the spectrum of this compound. Furthermore, the C-H stretching region can be diagnostic: chroman will show C(sp³)-H stretches just below 3000 cm⁻¹, while chromene will show C(sp²)-H stretches for both the aromatic and vinylic protons just above 3000 cm⁻¹.

Table 3: Key Differentiating IR Absorptions (cm⁻¹)

Vibrational ModeThis compound2H-Chromene-8-carbaldehyde
C(sp²)-H Stretch (Vinylic)Absent~3020-3080
C(sp³)-H Stretch (Aliphatic)~2850-2960Absent from ring
C=O Stretch (Aldehyde)~1690~1685
C=C Stretch (Alkene)Absent~1650

UV-Visible Spectroscopy: The Effect of Conjugation

UV-Vis spectroscopy reveals how the electronic structure is affected by the extended π-system in the chromene derivative.

  • This compound: The π-system is confined to the benzene ring and the aldehyde. The primary absorption (π → π* transition) will be at a shorter wavelength.

  • 2H-Chromene-8-carbaldehyde: The C3-C4 double bond is in conjugation with the aromatic ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (a bathochromic or red shift) compared to its chroman counterpart. This shift in λ_max is a clear and experimentally simple way to distinguish the two.

Mass Spectrometry (MS): Fragmentation Pathways

While both compounds have similar molecular weights (C₁₀H₁₀O₂ = 162.19 for chroman, C₁₀H₈O₂ = 160.17 for chromene), their fragmentation patterns under electron ionization (EI) will differ.

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z 162 for this compound and m/z 160 for chromene-8-carbaldehyde.

  • Key Fragmentation: The most significant difference is the availability of a retro-Diels-Alder (RDA) fragmentation pathway for 2H-chromene-8-carbaldehyde. This pathway is a characteristic fragmentation for cyclic alkenes and would result in specific daughter ions not possible for the saturated chroman ring. The chroman analogue, lacking the double bond, will fragment through pathways involving the loss of alkyl radicals from the saturated ring.

Standard Operating Procedures for Spectroscopic Analysis

To ensure reproducible and high-quality data, adherence to standardized protocols is essential.

Workflow for Spectroscopic Characterization

G cluster_workflow General Spectroscopic Workflow Sample Pure Sample (1-10 mg) NMR_Prep Dissolve in 0.5 mL CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or neat film (ATR) Sample->IR_Prep UV_Prep Prepare dilute solution (e.g., 10 µg/mL in EtOH) Sample->UV_Prep MS_Prep Dissolve in volatile solvent (e.g., MeOH, ACN) Sample->MS_Prep NMR_Acq Acquire 1H, 13C, COSY, HSQC (400 MHz or higher) NMR_Prep->NMR_Acq IR_Acq Acquire FTIR Spectrum (4000-400 cm-1) IR_Prep->IR_Acq UV_Acq Acquire UV-Vis Spectrum (~200-800 nm) UV_Prep->UV_Acq MS_Acq Acquire Mass Spectrum (e.g., ESI or EI) MS_Prep->MS_Acq Data_Analysis Process and Analyze Data: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - λmax - m/z and Fragmentation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis UV_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: A standardized workflow for comprehensive spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the sample into a ≥400 MHz NMR spectrometer that has been properly tuned and shimmed.

  • Acquisition: Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

  • Rationale: CDCl₃ is a common solvent that dissolves a wide range of organic compounds and has a simple solvent signal. TMS provides a universal reference point (0 ppm) for accurate chemical shift determination.[2]

Protocol 2: FTIR-ATR Acquisition
  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Background: Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Rationale: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets and provides high-quality spectra for solid and liquid samples.

Conclusion

The differentiation between this compound and 2H-chromene-8-carbaldehyde is straightforward when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide the most conclusive evidence, with the clear appearance of vinylic signals for the chromene and aliphatic signals for the chroman. These findings are strongly corroborated by the unique C=C stretching vibration in the IR spectrum of the chromene derivative and the bathochromic shift observed in its UV-Vis spectrum. By understanding these key spectroscopic differences and employing rigorous experimental protocols, researchers can confidently and accurately characterize these important heterocyclic structures.

References

Comparative study of the antioxidant potential of different chroman derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antioxidant potential of various chroman derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships between chemical structure, mechanistic action, and experimental outcomes. We will explore the foundational principles of chroman-based antioxidants, compare key derivatives, and provide validated, step-by-step protocols for assessing their efficacy.

The Chroman Ring: A Privileged Scaffold for Antioxidant Activity

The chroman ring system, a bicyclic ether, is the core structure of a class of potent antioxidants, most notably the vitamin E family (tocopherols and tocotrienols).[1] Its significance lies in the phenolic hydroxyl group on the chroman nucleus, which can readily donate a hydrogen atom to neutralize damaging free radicals.[1][2] This process is central to protecting biological systems, particularly cell membranes, from lipid peroxidation—a destructive chain reaction initiated by reactive oxygen species (ROS).[2]

Mechanism of Action: A Hydrogen Atom Transfer Cascade

The primary antioxidant mechanism of chromanols is a free-radical scavenging process via Hydrogen Atom Transfer (HAT).[3] The O-H bond in the phenolic moiety of the chroman ring is relatively weak, allowing for the donation of its hydrogen atom to a highly reactive peroxyl radical (ROO•).[1] This action quenches the radical, terminating the lipid peroxidation chain reaction.[1][4]

The resulting chromanoxyl radical is significantly more stable than the initial peroxyl radical due to the delocalization of the unpaired electron across the aromatic ring system. This stability prevents it from propagating the oxidative chain. This stabilized radical can be recycled back to its active antioxidant form by other cellular antioxidants, such as ascorbic acid (Vitamin C).[1][5]

Antioxidant_Mechanism Figure 1: Radical Scavenging by a Chromanol cluster_0 Lipid Peroxidation Chain ROO_radical Peroxyl Radical (ROO•) Lipid Unsaturated Lipid (LH) ROO_radical->Lipid Attacks ROOH Lipid Hydroperoxide (ROOH) (Neutralized) Chroman Chroman Derivative (Chroman-OH) Chroman->ROO_radical Chroman_radical Stable Chromanoxyl Radical (Chroman-O•)

Caption: Figure 1: Radical Scavenging by a Chromanol.

Structure-Activity Relationship (SAR) in Chroman Derivatives

The antioxidant efficacy of a chroman derivative is not solely dependent on the presence of the hydroxyl group but is finely tuned by the substitution pattern on the chroman ring and the nature of its side chain.[6][7]

  • Hydroxyl Group: The phenolic hydroxyl group at the C6 position is indispensable for antioxidant activity.

  • Ring Substituents: The number and position of methyl groups on the aromatic ring influence the electron-donating ability of the hydroxyl group, thereby affecting the ease of hydrogen donation and the stability of the resulting radical. For instance, α-tocopherol, with three methyl groups, generally exhibits the highest in vivo activity.[5]

  • Side Chain: The phytyl tail is crucial for lipid solubility, anchoring the molecule within cell membranes. The unsaturation in the tocotrienol tail allows for more efficient interaction with lipid radicals and a more uniform distribution within the membrane, which may contribute to its reportedly higher in vitro antioxidant potency compared to tocopherols.[5][8]

Structure_Activity_Relationship Figure 2: Key Structural Features for Antioxidant Activity Chrom_structure OH_group C6-Hydroxyl Group: Primary site of H• donation. Essential for activity. Ring_subs Aromatic Ring Substituents (R1, R2, R3): Methyl groups modulate electron density and radical stability. Side_chain Phytyl Side Chain (R4): Confers lipophilicity. Unsaturation (tocotrienols) may increase membrane interaction. p1 p1->OH_group Critical for Function p2 p2->Ring_subs Modulates Potency p3 p3->Side_chain Governs Localization & Interaction

Caption: Figure 2: Key Structural Features for Antioxidant Activity.

Comparative Analysis of Key Chroman Derivatives

The most well-studied chroman derivatives are the eight isomers of Vitamin E: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). While α-tocopherol is the most biologically abundant form, other isomers possess unique and potent antioxidant capabilities.[5]

DerivativeKey Structural DifferenceReported Antioxidant Activity (Relative)Notes
α-Tocopherol Trimethylated chroman ring, saturated tailHigh (often used as a benchmark)Highest in vivo biological activity due to preferential binding by the α-tocopherol transfer protein (α-TTP).[5]
γ-Tocopherol Dimethylated chroman ring, saturated tailModerate to HighMore effective at trapping reactive nitrogen species than α-tocopherol.[5]
δ-Tocopherol Monomethylated chroman ring, saturated tailModerate
α-Tocotrienol Trimethylated chroman ring, unsaturated tailVery HighSome studies report 40-60 times higher antioxidant potency than α-tocopherol in vitro, potentially due to better membrane distribution.[8]
γ-Tocotrienol Dimethylated chroman ring, unsaturated tailHighPossesses unique antioxidant properties.[5]
Synthetic Derivatives Varied substitutions (e.g., spiro, coumarin hybrids)Varies widelyNovel derivatives are continuously being synthesized to enhance specific properties like water solubility or targeting capabilities.[9][10][11]

Note: Relative activities can vary significantly based on the assay system used (e.g., in solution, liposomes, cell culture).

Experimental Protocols for Evaluating Antioxidant Potential

To objectively compare chroman derivatives, standardized assays are essential. The choice of assay is critical, as different methods measure different aspects of antioxidant action. Here, we detail three common and robust protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow.[12][13]

Causality Behind Choices: The DPPH assay is chosen for its simplicity, speed, and the stability of the DPPH radical.[12][13] Using a spectrophotometer allows for high-throughput screening. Methanol or ethanol is used as the solvent because both the DPPH radical and many chroman derivatives are soluble in it.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a ~0.1 mM DPPH working solution in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[12] This solution must be prepared fresh and protected from light.[14]

  • Sample Preparation:

    • Prepare a stock solution of the chroman derivative (e.g., 1 mg/mL) in the same solvent.

    • Create a series of dilutions from the stock solution to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the sample dilution.

    • Add 100 µL of the DPPH working solution to initiate the reaction.[14]

    • Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent + DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[12]

    • Plot the % scavenging against the sample concentration and determine the IC50 value.

DPPH_Workflow Figure 3: DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution to Well prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Chroman Derivative add_sample Add 100 µL Sample to Well prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_scav Calculate % Scavenging measure_abs->calculate_scav determine_ic50 Determine IC50 Value calculate_scav->determine_ic50

Caption: Figure 3: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to the colorless neutral form is monitored spectrophotometrically.[15][16]

Causality Behind Choices: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic antioxidants.[16] The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15] The wavelength for measurement (~734 nm) avoids interference from many natural product pigments.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Generate the ABTS•+ solution by mixing the two stock solutions in equal volumes and allowing them to react in the dark for 12-16 hours.[17]

  • Working Solution Preparation:

    • Dilute the ABTS•+ solution with ethanol or a buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample dilution to each well.

    • Add 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate at room temperature for 6-10 minutes.[17]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % inhibition similarly to the DPPH assay and determine the IC50 value or compare it against a Trolox standard curve to express results as Trolox Equivalents (TE).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH.[18][19] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[3]

Causality Behind Choices: This assay is considered highly relevant biologically because it uses a peroxyl radical, a common ROS in the human body.[20] It measures the classic HAT mechanism and provides a value that combines both the inhibition time and the percentage of inhibition into a single quantity.[19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein (fluorescent probe) working solution.

    • Prepare an AAPH (radical generator) solution. This must be prepared fresh before use.

    • Prepare a Trolox standard curve.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of sample, standard, or blank (buffer) to appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples/standards.

    • Plot the net AUC for the Trolox standards to create a standard curve and determine the antioxidant capacity of the samples in Trolox Equivalents (TE).[19]

AssayPrincipleProCon
DPPH H-atom/electron transfer from antioxidant to a stable radical.[12]Simple, rapid, inexpensive.[13]Radical is not biologically relevant; steric hindrance can be an issue.
ABTS H-atom/electron transfer from antioxidant to a radical cation.[15]Applicable to both lipophilic and hydrophilic compounds.[16]Radical is not biologically relevant; can require longer radical generation time.
ORAC Inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[3][18]Uses a biologically relevant radical; quantifies both inhibition time and degree.[20]More complex, requires a fluorescence plate reader and kinetic measurements.

Conclusion and Future Directions

The chroman scaffold is a cornerstone of antioxidant chemistry. While α-tocopherol remains the most recognized derivative due to its in vivo prevalence, research clearly indicates that other natural isomers, like tocotrienols, and novel synthetic derivatives exhibit potent, and in some cases superior, antioxidant activities in various assay systems.[8][21] The structure-activity relationships—highlighting the roles of the hydroxyl group, ring substitutions, and the phytyl tail—provide a rational basis for the design of next-generation antioxidants.

For professionals in this field, a multi-assay approach is crucial for a comprehensive evaluation. Combining a rapid screening method like DPPH or ABTS with a more biologically relevant assay such as ORAC provides a more complete picture of a derivative's potential. Future research will likely focus on synthesizing chroman derivatives with improved bioavailability and targeted delivery to specific cellular compartments, further harnessing the protective power of this remarkable molecular scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents like Chroman-8-carbaldehyde demand a meticulous approach that not only ensures the safety of personnel but also maintains environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory awareness.

The aldehyde functional group in this compound dictates its reactivity and, consequently, the necessary precautions for its disposal. Aldehydes are a class of organic compounds that can be readily oxidized, and their disposal requires careful consideration to mitigate potential hazards. The procedures outlined below are designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.

I. Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount.

Hazard Profile of this compound:

Hazard ClassificationDescription
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Sensitization May cause respiratory irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[2]

Immediate Actions and Personal Protective Equipment (PPE):

Adherence to proper PPE protocols is the first line of defense against chemical exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting.

II. The Disposal Workflow: A Step-by-Step Protocol

The primary strategy for the disposal of this compound is through chemical neutralization, which transforms the reactive aldehyde into a less hazardous substance. This in-lab procedure should be performed by trained personnel.

Diagram of the Disposal Workflow for this compound:

cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_verification Verification & Final Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in a Fume Hood A->B C 3. Segregate this compound Waste B->C D 4. Prepare Neutralizing Agent (e.g., Sodium Bisulfite Solution) C->D E 5. Slowly Add Neutralizing Agent to Waste D->E F 6. Stir Mixture Thoroughly E->F G 7. Allow Reaction to Complete (approx. 30 mins) F->G H 8. Check for Aldehyde Presence (Optional but Recommended) G->H I 9. Adjust pH to Neutral (6-8) H->I J 10. Dispose of Neutralized Solution as Aqueous Waste I->J K 11. Label Waste Container Clearly J->K

Caption: Disposal workflow for this compound.

Experimental Protocol for Chemical Neutralization:

This protocol utilizes sodium bisulfite to form a stable, water-soluble adduct with the aldehyde, rendering it less hazardous.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Water

  • Stir plate and stir bar

  • Beakers or flasks

  • pH indicator paper or pH meter

  • Appropriate waste container

Procedure:

  • Preparation of the Neutralizing Solution: In a chemical fume hood, prepare a saturated solution of sodium bisulfite in water.

  • Addition to Waste: Slowly add the sodium bisulfite solution to the this compound waste while stirring continuously. An excess of the bisulfite solution should be used to ensure a complete reaction.

  • Reaction Time: Continue to stir the mixture for a minimum of 30 minutes to allow the reaction to proceed to completion. The aldehyde will react with the bisulfite to form a bisulfite adduct.

  • pH Neutralization: After the reaction is complete, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by adding a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate) as needed.

  • Final Disposal: The resulting neutralized solution can be disposed of as aqueous chemical waste, in accordance with your institution's and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.

Causality of Experimental Choices:

  • Sodium Bisulfite: This reagent is chosen for its ability to form a stable, non-volatile, and water-soluble adduct with aldehydes. This reaction effectively "traps" the aldehyde, mitigating its reactivity and potential for inhalation exposure.

  • Working in a Fume Hood: this compound and many aldehydes have some volatility and can be respiratory irritants. A fume hood provides essential protection against the inhalation of vapors.

  • pH Neutralization: Ensuring the final waste stream is within a neutral pH range is a standard requirement for aqueous waste disposal to prevent damage to plumbing and to comply with wastewater regulations.

III. Regulatory Compliance and Waste Management

The disposal of chemical waste is governed by federal and state regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard: This standard requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[3][4] Your institution's CHP is a critical resource for compliant waste management.

  • EPA Hazardous Waste Regulations: The EPA regulates hazardous waste from "cradle to grave." While in-laboratory treatment of some waste streams is permissible under certain conditions, it is imperative to adhere to your institution's policies, which are designed to be in compliance with EPA regulations.[5][6] Always manage your chemical waste through your institution's EHS office.

  • Waste Labeling: All waste containers must be clearly and accurately labeled with their contents. This is not only a regulatory requirement but also a critical safety measure to prevent accidental mixing of incompatible wastes.

IV. Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS office.

By adhering to these scientifically sound and regulation-aligned procedures, you can ensure the safe and responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment. This commitment to safety and compliance is a hallmark of excellence in scientific research.

References

Mastering Safety: A Researcher's Guide to Handling Chroman-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Chroman-8-carbaldehyde, a key intermediate in various synthetic pathways, demands a rigorous and informed approach to handling. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound, like many aromatic aldehydes, presents a specific hazard profile that dictates our choice of Personal Protective Equipment (PPE). The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can lead to irritation.[1][2]

  • Serious Eye Irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]

Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure. It is not merely a checklist but a system of protection rooted in the chemical's reactivity and physical properties.

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, and for procedures with a higher risk of aerosol or dust generation, a certified chemical fume hood is mandatory.[3][4] Eyewash stations and safety showers must be readily accessible.[1][5]

The Core Ensemble: Your Personal Protective Equipment for this compound

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shieldProtects against splashes and airborne particles, preventing serious eye irritation. A face shield is recommended when pouring.[1][6]
Hand Protection Nitrile or Butyl rubber glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[7]
Body Protection Flame-resistant lab coatShields skin and personal clothing from splashes and spills.[8]
Respiratory Protection NIOSH-approved respirator (as needed)Required for significant aerosol or dust generation, or in case of a spill, to prevent respiratory irritation.[2][6]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[3][9]
Eye and Face Protection: A Critical Barrier

Given that this compound can cause serious eye irritation, robust eye protection is paramount.[1][2] Standard safety glasses are insufficient.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. They form a seal around the eyes, offering protection from splashes from all angles.[6]

  • Face Shield: When pouring larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[6][10] This provides an extra layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

Not all gloves offer the same level of protection. The choice of glove material is critical and should be based on its resistance to the specific chemical being handled. For aromatic aldehydes like this compound, the following are recommended:

  • Nitrile Gloves: These are a common and effective choice for incidental contact and splash protection.[3][11] However, it is crucial to be aware of their breakthrough times. If a nitrile glove comes into contact with this compound, it should be removed and replaced immediately.[10][11]

  • Butyl Rubber Gloves: For tasks involving more prolonged contact or immersion, butyl rubber gloves offer superior protection against aldehydes.[7]

Glove Compatibility for Aldehydes

Glove MaterialBreakthrough Time RatingRecommendation
Nitrile Fair to GoodSuitable for short-term splash protection. Change immediately upon contact.[11][12]
Butyl Rubber Very Good to ExcellentRecommended for extended handling or when there is a risk of significant contact.[7]
Natural Latex PoorNot recommended for handling aromatic aldehydes due to poor chemical resistance.[7][12]

Disclaimer: Breakthrough times are influenced by factors such as glove thickness, chemical concentration, and temperature. Always consult the glove manufacturer's specific chemical resistance data.[12][13]

Body, Respiratory, and Foot Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is essential to protect your skin and clothing from accidental splashes.[8]

  • Respiratory Protection: While engineering controls should minimize the need for respiratory protection, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be available for emergencies, such as a large spill, or for procedures where significant dust or aerosols are generated.[2][6][10]

  • Footwear: Never wear open-toed shoes, sandals, or porous shoes in the laboratory.[9] Sturdy, closed-toe shoes made of a non-porous material will protect your feet from spills.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The sequence of putting on and taking off PPE is just as important as the equipment itself to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Donning Protocol:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don your selected gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat to prevent any skin exposure.

Step-by-Step Doffing Protocol (to minimize contamination):

  • Gloves: Remove gloves without touching the outside of the glove with your bare hands. Peel one glove off, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off, again turning it inside out.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Eye and Face Protection: Remove your face shield and goggles.

Always wash your hands thoroughly with soap and water after removing all PPE. [4][14]

Operational Plan: Safe Handling and Disposal

Handling this compound
  • Quantities: Weigh and handle the smallest amount of material necessary for your experiment.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[3][4]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] The recommended storage temperature is 2-8°C under an inert gas.[15][16]

Disposal of this compound Waste

Improper disposal of chemical waste is a serious safety and environmental hazard.

Disposal Workflow

Disposal_Workflow Start Generate this compound Waste Segregate Segregate into Designated 'Halogenated' or 'Non-Halogenated' Organic Waste Container Start->Segregate Label Label Container Clearly: 'HAZARDOUS WASTE' and list contents Segregate->Label Store Store in a Satellite Accumulation Area (e.g., Fume Hood) Label->Store Cap Keep Container Tightly Capped Store->Cap Arrange Arrange for Professional Waste Disposal Cap->Arrange

Caption: this compound Waste Disposal Workflow.

Step-by-Step Disposal Plan:

  • Segregation: Do not mix aldehyde waste with other waste streams. Collect all this compound waste, including contaminated consumables like gloves and paper towels, in a designated, compatible, and clearly labeled hazardous waste container.[3]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including "this compound".

  • Storage: Keep the waste container tightly capped and store it in a designated satellite accumulation area, such as within a fume hood, until it is collected for disposal.

  • Neutralization (if applicable): For some aldehyde waste streams, chemical neutralization can render them non-hazardous.[1][6] Consult your institution's Environmental Health and Safety (EHS) office to see if this is a permissible and appropriate procedure for your specific waste. Do not attempt neutralization without prior approval and a validated protocol.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3] Never pour this compound or its waste down the drain.[3]

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of innovative and reliable scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.